molecular formula C10H12ClN5O3 B559659 5'-Chloro-5'-deoxyadenosine CAS No. 892-48-8

5'-Chloro-5'-deoxyadenosine

Cat. No.: B559659
CAS No.: 892-48-8
M. Wt: 285.69 g/mol
InChI Key: IYSNPOMTKFZDHZ-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-chloro-5'-deoxyadenosine is a member of adenosines. It derives from an adenosine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSNPOMTKFZDHZ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10875948
Record name 5'-CHLORO-5'-DEOXYADENOSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892-48-8
Record name 5′-Chloro-5′-deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Chloro-5'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-CHLORO-5'-DEOXYADENOSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Natural Sources of 5'-Chloro-5'-deoxyadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Chloro-5'-deoxyadenosine (5'-ClDA) is a halogenated nucleoside that has garnered significant interest in the scientific community due to its role as a key biosynthetic precursor to potent bioactive compounds and its own potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of 5'-ClDA, focusing on the producing organisms, the enzymatic machinery involved in its biosynthesis, and the methodologies for its study.

Primary Natural Source: Salinispora tropica

The principal known natural source of this compound is the marine actinomycete, Salinispora tropica. This bacterium, found in ocean sediments, produces a variety of secondary metabolites, including the potent proteasome inhibitor salinosporamide A.[1] 5'-ClDA is a crucial intermediate in the biosynthetic pathway of salinosporamide A.[1]

Biosynthesis of this compound in Salinispora tropica

In Salinispora tropica, the synthesis of 5'-ClDA is catalyzed by the enzyme S-adenosyl-L-methionine (SAM)-dependent chlorinase (SalL) . This enzyme facilitates a nucleophilic substitution reaction where a chloride ion attacks the 5'-carbon of S-adenosyl-L-methionine (SAM), leading to the formation of 5'-ClDA and L-methionine.

The reaction is as follows: S-adenosyl-L-methionine + Cl⁻ ⇌ this compound + L-methionine

SalL_Reaction SAM S-adenosyl-L-methionine SalL SalL (Chlorinase) SAM->SalL Chloride Cl⁻ Chloride->SalL CIDA This compound SalL->CIDA Methionine L-methionine SalL->Methionine

Figure 1: Enzymatic synthesis of 5'-ClDA by SalL.
Role in Salinosporamide A Biosynthesis

Following its synthesis, 5'-ClDA is further metabolized through a multi-step enzymatic pathway to yield chloroethylmalonyl-CoA. This molecule serves as a key building block for the polyketide synthase (PKS) machinery that assembles the core structure of salinosporamide A.

Salinosporamide_A_Pathway cluster_0 Biosynthesis of 5'-ClDA cluster_1 Conversion to PKS Extender Unit cluster_2 Polyketide Synthesis SAM S-adenosyl-L-methionine SalL SalL SAM->SalL CIDA This compound SalL->CIDA MultiStep Multi-step enzymatic conversion CIDA->MultiStep CEM_CoA Chloroethylmalonyl-CoA MultiStep->CEM_CoA PKS Polyketide Synthase (PKS) CEM_CoA->PKS Salinosporamide_A Salinosporamide A PKS->Salinosporamide_A

Figure 2: Biosynthetic pathway of Salinosporamide A from SAM.

Secondary Natural Source: Streptomyces cattleya

The fluorinase enzyme (FlA) from the terrestrial bacterium Streptomyces cattleya, known for its ability to catalyze the formation of a carbon-fluorine bond, has also been shown to exhibit chlorinase activity. This enzyme can catalyze the reaction between SAM and chloride ions to produce 5'-ClDA. However, the fluorinase displays a strong preference for fluoride (B91410) over chloride, with the fluorination reaction being significantly more efficient. The equilibrium of the chlorination reaction catalyzed by fluorinase also tends to favor the substrates.

Quantitative Data

Enzyme Kinetics

The kinetic parameters for the forward reaction of the SalL chlorinase from Salinispora tropica have been determined.

EnzymeSubstrateKmkcatkcat/Km
SalL S-adenosyl-L-methionine (SAM)1 µM0.05 min-15.0 x 104 M-1min-1
Chloride (Cl⁻)45 mM0.05 min-11.1 M-1min-1

Note: Data for the chlorination activity of fluorinase from S. cattleya is not available in sufficient detail to be presented in a comparable format.

Concentration in Natural Sources

To date, there is no publicly available data on the specific intracellular or extracellular concentrations of this compound in cultures of Salinispora tropica or other potential natural sources. Its role as a transient intermediate in a larger biosynthetic pathway suggests that its steady-state concentration may be relatively low.

Experimental Protocols

Cultivation of Salinispora tropica

A detailed protocol for the cultivation of Salinispora tropica for the production of secondary metabolites, which can be adapted for the study of 5'-ClDA, is provided below.

Medium: A1 Medium (Seawater-based)

  • 10 g starch

  • 4 g yeast extract

  • 2 g peptone

  • 1 L natural seawater

  • Adjust pH to 7.0

Procedure:

  • Inoculate a 50 mL seed culture of A1 medium with a glycerol (B35011) stock of Salinispora tropica.

  • Incubate at 30°C with shaking at 220 rpm for 3-4 days.

  • Use the seed culture to inoculate a larger production culture (e.g., 1 L of A1 medium in a 2.8 L Fernbach flask).

  • Incubate the production culture at 30°C with shaking at 220 rpm for 7-10 days.

Extraction of Metabolites

The following protocol outlines a general procedure for the extraction of secondary metabolites from Salinispora tropica culture, which would include 5'-ClDA.

Materials:

Procedure:

  • After the fermentation period, add sterile Amberlite XAD-16 resin (20 g/L) to the culture and continue shaking for 24 hours to adsorb the organic metabolites.

  • Filter the culture to collect the resin and cell mass.

  • Wash the collected solids with deionized water to remove salts.

  • Extract the resin and cell mass with a 1:1 mixture of an organic solvent (e.g., ethyl acetate, dichloromethane, or a methanol/dichloromethane mixture) overnight with shaking.

  • Filter the extract and concentrate the organic phase under reduced pressure to obtain the crude extract.

Extraction_Workflow cluster_0 Fermentation cluster_1 Adsorption cluster_2 Separation & Washing cluster_3 Extraction Culture Salinispora tropica Culture XAD16 Add Amberlite XAD-16 Culture->XAD16 Shaking1 Shake for 24h XAD16->Shaking1 Filtration1 Filter Shaking1->Filtration1 Washing Wash with DI Water Filtration1->Washing Solvent_Extraction Extract with Organic Solvent Washing->Solvent_Extraction Filtration2 Filter Solvent_Extraction->Filtration2 Concentration Concentrate under Vacuum Filtration2->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Figure 3: General workflow for metabolite extraction.
Quantification by LC-MS/MS

A sensitive and specific method for the quantification of 5'-ClDA can be developed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Parent Ion (Q1): m/z 286.1 (for [M+H]⁺ of 5'-ClDA)

    • Product Ion (Q3): m/z 136.1 (corresponding to the adenine (B156593) fragment)

  • Internal Standard: A stable isotope-labeled analog of 5'-ClDA (e.g., ¹³C₅,¹⁵N₅-5'-ClDA) should be used for accurate quantification.

Sample Preparation:

  • Resuspend the crude extract in a suitable solvent (e.g., 50% methanol in water).

  • Spike with the internal standard.

  • Filter through a 0.22 µm syringe filter before injection.

Quantification:

  • Generate a calibration curve using standards of known 5'-ClDA concentrations.

  • Quantify the amount of 5'-ClDA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a naturally occurring halogenated nucleoside primarily produced by the marine actinomycete Salinispora tropica. It plays a vital role as an intermediate in the biosynthesis of the anticancer agent salinosporamide A. The enzymatic basis for its production via the chlorinase SalL is well-characterized. While methods for the cultivation of S. tropica and general extraction of its metabolites are established, further research is needed to determine the precise concentrations of 5'-ClDA in this organism and to develop optimized protocols for its targeted isolation and purification. The information provided in this guide serves as a comprehensive resource for researchers interested in the study and potential applications of this unique natural product.

References

5'-Chloro-5'-deoxyadenosine CAS number 892-48-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5'-Chloro-5'-deoxyadenosine (CAS 892-48-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (5'-ClDA), a synthetic nucleoside analog of adenosine (B11128). It details the compound's physicochemical properties, synthesis, biological activity, and its applications in research and drug development. This document includes structured data tables, detailed experimental protocols, and visualizations of key processes to serve as a practical resource for the scientific community.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] Its core structure is that of adenosine with the hydroxyl group at the 5' position substituted with a chlorine atom.[2] This modification significantly influences its biological activity and metabolic stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 892-48-8
Molecular Formula C₁₀H₁₂ClN₅O₃[3]
Molecular Weight 285.69 g/mol [3]
IUPAC Name (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol[4]
Melting Point 187 °C (with exothermic decomposition onset at 144.5 °C)[3][5]
Boiling Point 645.6 ± 65.0 °C (Predicted)[3]
Solubility Slightly soluble in DMSO and water (with heating).[3][6]
Appearance White to light yellow powder/crystal.[1]
Storage Store at 2°C - 8°C, keep dry under an inert atmosphere.

Table 2: Spectroscopic and Analytical Data Identifiers

IdentifierValueReference(s)
InChI Key IYSNPOMTKFZDHZ-KQYNXXCUSA-N[7]
SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--CCl)O">C@@HO)N[7]

Synthesis and Manufacturing

The primary method for synthesizing this compound is through the selective chlorination of adenosine.[2][3] A common and effective approach involves the use of thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270).[2][8]

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described by Robins et al.[8][9]

Materials:

Procedure:

  • Suspend adenosine (1 equivalent) in anhydrous acetonitrile (approx. 4 mL per gram of adenosine) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[8][9]

  • Cool the suspension to a temperature between -13 °C and -3 °C (an ice-salt or dry ice/acetone bath can be used).[8][9]

  • Slowly add anhydrous pyridine (approx. 2 equivalents) to the stirred suspension.[8][9]

  • Add thionyl chloride (approx. 3 equivalents) dropwise to the reaction mixture, maintaining the low temperature.[8][9]

  • Stir the reaction mixture at this low temperature for 3-4 hours, then allow it to slowly warm to room temperature and stir overnight.[5]

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the suspension under reduced pressure to remove the solvent.[5]

  • The crude product, a mixture including the 2',3'-O-sulfinyladenosine intermediate, is then treated with aqueous methanolic ammonia (B1221849) or a base in a lower alcohol to achieve deprotection.[8][9]

  • After deprotection, the solvent is removed under vacuum. The residue is then purified by silica gel column chromatography using a gradient elution of ethyl acetate and methanol to yield the final product.[5]

G Synthesis Workflow for this compound Adenosine Adenosine Suspension in Acetonitrile Reaction_Mixture Reaction at -13°C to -3°C Adenosine->Reaction_Mixture Add Pyridine & Thionyl Chloride Intermediate 5'-chloro-5'-deoxy-2',3'-O- sulfinyladenosine Intermediate Reaction_Mixture->Intermediate Stir 3-4h, then overnight at RT Deprotection Deprotection (Aqueous Methanolic Ammonia) Intermediate->Deprotection Purification Purification (Silica Gel Chromatography) Deprotection->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

5'-ClDA's structural similarity to adenosine allows it to interact with various biological systems, primarily as an adenosine receptor agonist and a metabolic intermediate.[2]

Adenosine Receptor Agonism

5'-ClDA is a potent agonist, showing high selectivity for the adenosine A₁ receptor subtype.[2] The substitution of the 5'-hydroxyl group with a chlorine atom is a critical determinant for this enhanced affinity and selectivity.[2] Activation of A₁ receptors is associated with various physiological responses, including the modulation of neuronal activity and cardiovascular function.[10] A derivative, (±)-5'-Chloro-5'-deoxy-ENBA, is a highly selective A₁ receptor agonist that has shown antinociceptive effects in animal models of neuropathic pain.[10]

G Adenosine A1 Receptor Signaling cluster_cell Cell Membrane A1R Adenosine A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Ligand This compound Ligand->A1R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Reduced Response Cellular Response (e.g., reduced neuronal excitability) PKA->Response Downstream effects altered

Caption: Simplified A1 receptor signaling pathway.

Enzyme Inhibition and Metabolic Interference

As a nucleoside analog, 5'-ClDA can interfere with normal metabolic pathways.[2] It has been shown to inhibit the phosphorylation of phosphatidylinositol and myosin light chain in smooth muscle, an action consistent with its vasodilatory effects.[11] This inhibition is not dependent on changes in cyclic AMP levels.[11] Furthermore, it serves as a synthetic intermediate for 5'-deoxy-5'-(methylthio)adenosine (MTA), a substrate used to study the enzyme 5'-methylthioadenosine phosphorylase (MTAP), which is important in cancer research.[3][5]

Analytical Methodologies

High-performance liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC/MS) are the primary techniques for the analysis and quantification of 5'-ClDA.[2]

Experimental Protocol: Stability Analysis using LC/MS

This protocol provides a general framework for assessing the stability of 5'-ClDA under various conditions.[12][13]

Objective: To determine the rate of hydrolysis of 5'-ClDA at different pH values and temperatures.

Materials:

  • This compound

  • Buffers of various pH (e.g., pH 2, 7, 10)

  • HPLC system with a suitable C18 column

  • LC/MS system for product identification

  • Incubator or water bath

Procedure:

  • Sample Preparation: Prepare stock solutions of 5'-ClDA in a suitable solvent. Dilute the stock solution in buffers of different pH values to a final concentration appropriate for LC analysis.

  • Incubation: Incubate the prepared samples at controlled temperatures (e.g., 40, 60, 80 °C).[12]

  • Time-Point Sampling: At regular intervals, withdraw aliquots from each sample. Stop the degradation process by cooling the aliquot on ice or by adding a quenching solution.

  • LC Analysis: Inject the aliquots into the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like ammonium (B1175870) acetate) to separate 5'-ClDA from its degradation products.[13]

  • Quantification: Monitor the peak area of 5'-ClDA at each time point. The hydrolysis is expected to follow pseudo-first-order kinetics.[2][13]

  • LC/MS Analysis: Inject samples into the LC/MS system to identify the hydrolysis products. The primary expected hydrolysis product is adenine (B156593) (m/z 136.3).[13]

  • Data Analysis: Calculate the hydrolysis rate constant (k) and the half-life (t₁/₂) for each condition. Studies have shown that 5'-ClDA is less stable in acidic conditions compared to other chlorinated adenosine analogs like 2-chloroadenosine.[2][12]

G LC/MS Analytical Workflow cluster_prep Sample Preparation & Incubation cluster_analysis Analysis Sample 5'-ClDA in Buffer Incubation Incubate at Controlled Temp/pH Sample->Incubation Aliquots Collect Aliquots Over Time Incubation->Aliquots HPLC HPLC Separation (C18 Column) Aliquots->HPLC UV_Detector UV Detector (Quantification) HPLC->UV_Detector MS_Detector Mass Spectrometer (Identification) HPLC->MS_Detector Data_Analysis Data Analysis (Kinetics, Half-life) UV_Detector->Data_Analysis MS_Detector->Data_Analysis

Caption: Workflow for stability analysis using LC/MS.

Applications in Drug Development and Research

  • Pharmacological Tool: Due to its selectivity for the A₁ adenosine receptor, 5'-ClDA and its derivatives are valuable tools for studying the physiological and pathological roles of this receptor.[2]

  • Neuropathic Pain Research: A₁ receptor agonists have therapeutic potential for treating neuropathic pain. Derivatives of 5'-ClDA have been shown to alleviate neuropathic pain in animal models, suggesting a possible therapeutic application.[10][14]

  • Synthetic Intermediate: It is a key intermediate in the synthesis of other biologically active molecules, including potential enzyme inhibitors and radiolabeled compounds for imaging studies.[2][5]

  • Cancer Research: Its role as a precursor to MTA makes it relevant in the study of MTAP-deficient cancers, where the metabolic pathways involving MTA are disrupted.[3][5]

Safety and Handling

Table 3: GHS Hazard and Precautionary Statements

TypeCodes
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Reference:

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile molecule with significant applications in pharmacology and medicinal chemistry. Its well-defined synthesis, potent and selective biological activity, and utility as a chemical intermediate make it a valuable compound for researchers in academia and the pharmaceutical industry. This guide provides the core technical information required for its effective use and further exploration.

References

The Biological Activity of 5'-Chloro-5'-deoxyadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Chloro-5'-deoxyadenosine (5'-Cl-dA) is a synthetic nucleoside analog of adenosine (B11128) that has garnered significant interest in the scientific community for its diverse biological activities. Structurally differentiated by the substitution of the 5'-hydroxyl group with a chlorine atom, this modification confers unique biochemical properties, making it a valuable tool in pharmacological research and a potential scaffold for drug development. This technical guide provides an in-depth overview of the core biological activities of 5'-Cl-dA, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Biological Activities

The biological effects of this compound are multifaceted, primarily revolving around its interaction with adenosine receptors and its ability to modulate the activity of key enzymes involved in cellular signaling and metabolism.

Adenosine A1 Receptor Agonism

5'-Cl-dA is a potent and highly selective agonist of the adenosine A1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in regulating cardiovascular, neuronal, and inflammatory processes. The high affinity and selectivity of 5'-Cl-dA and its derivatives for the A1 receptor have been extensively documented.

Quantitative Data: Adenosine Receptor Binding Affinity

The binding affinity of a derivative of 5'-Cl-dA, (±)-5'-Chloro-5'-deoxy-ENBA, for the four subtypes of human adenosine receptors is summarized below. The significantly lower inhibition constant (Ki) for the A1 receptor underscores its high selectivity.

Receptor SubtypeKi (nM)
A1 0.51
A2A1340
A2B2740
A31290

Data for (±)-5'-Chloro-5'-deoxy-ENBA, a potent adenosine A1 receptor agonist derived from this compound.

Signaling Pathway: Adenosine A1 Receptor Activation

Upon binding to the adenosine A1 receptor, 5'-Cl-dA initiates a signaling cascade characteristic of Gi/o protein coupling. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of ion channel activity and the activation of various protein kinases, such as protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[1][2][3] This signaling cascade is central to the physiological effects mediated by A1 receptor agonists.

Adenosine_A1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 5_Cl_dA 5'-Chloro-5'- deoxyadenosine A1R Adenosine A1 Receptor 5_Cl_dA->A1R G_protein Gi/o Protein A1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Ion channel modulation) PKA->Cellular_Response PKC Protein Kinase C (PKC) PLC->PKC Activation ERK ERK1/2 (MAPK) PKC->ERK Activation ERK->Cellular_Response

Adenosine A1 Receptor Signaling Pathway.
Inhibition of Kinase Activity

This compound has been shown to inhibit the phosphorylation of key signaling molecules, including phosphatidylinositol and myosin light chain, suggesting its role as a competitive inhibitor of ATP in certain kinase-catalyzed reactions.[4][5]

Quantitative Data: Inhibition of Phosphorylation

The following table summarizes the half-maximal inhibitory concentrations (IC50) of 5'-Cl-dA on the formation of phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate, as well as the phosphorylation of pleckstrin and myosin light chain in swine platelets.[5]

Process/SubstrateIC50 (µmol/L)95% Confidence Limits (µmol/L)Type of Inhibition
Phosphatidylinositol 4-phosphate formation7160-85Competitive with ATP
Phosphatidylinositol 4,5-bisphosphate formation7562-90Competitive with ATP
Pleckstrin phosphorylation7562-90Not specified
Myosin light chain phosphorylation8266-102Not specified
Interaction with Methylthioadenosine Phosphorylase (MTAP)

This compound and its analogs can interact with 5'-deoxy-5'-(methylthio)adenosine phosphorylase (MTAP), an enzyme crucial for the salvage of adenine (B156593) and methionine from S-adenosylmethionine (SAM) metabolism. In cells deficient in MTAP, a common occurrence in some cancers, there is an accumulation of 5'-methylthioadenosine (MTA). This creates a metabolic vulnerability that can be exploited therapeutically. Analogs of 5'-Cl-dA can serve as substrates or inhibitors of MTAP, influencing the cellular pools of adenine and MTA.

Signaling Pathway: MTAP and the Methionine Salvage Pathway

The methionine salvage pathway is essential for regenerating methionine from MTA, a byproduct of polyamine synthesis. MTAP is a key enzyme in this pathway, catalyzing the phosphorolysis of MTA to adenine and 5-methylthio-D-ribose-1-phosphate. By interacting with MTAP, 5'-Cl-dA analogs can disrupt this pathway, which has implications for cancer therapy, particularly in MTAP-deficient tumors.

MTAP_Pathway cluster_polyamine Polyamine Synthesis cluster_salvage Methionine Salvage Pathway SAM S-Adenosylmethionine (SAM) Polyamines Polyamines SAM->Polyamines aminopropyl transfer MTA 5'-Methylthioadenosine (MTA) SAM->MTA Adenine Adenine MTA->Adenine Phosphorolysis MTR_1_P 5-Methylthioribose-1-P MTA->MTR_1_P MTAP MTAP Methionine Methionine MTR_1_P->Methionine Multiple steps 5_Cl_dA_analog 5'-Cl-dA Analog 5_Cl_dA_analog->MTAP Interaction (Substrate/Inhibitor)

Role of MTAP in the Methionine Salvage Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activity of this compound.

Chemical Synthesis of this compound

This protocol describes a common and effective method for the 5'-chlorination of adenosine using thionyl chloride and pyridine.[6][7][8][9][10]

Synthesis_Workflow A Suspend Adenosine in Acetonitrile B Cool to -8°C A->B C Add Thionyl Chloride B->C D Add Pyridine (dropwise) C->D E Stir at Room Temp. (18 hours) D->E F Precipitation of Product E->F G Purification F->G

References

5'-Chloro-5'-deoxyadenosine: An In-depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Chloro-5'-deoxyadenosine (5'-Cl-dA) is a synthetic nucleoside analog of adenosine (B11128) with multifaceted biological activities. Its structural similarity to adenosine allows it to interact with a range of cellular targets, leading to a cascade of downstream effects. This technical guide provides a comprehensive overview of the core mechanism of action of 5'-Cl-dA, focusing on its role as a potent adenosine A1 receptor agonist, an inhibitor of key cellular enzymes, and its impact on fundamental cellular processes. This document includes a compilation of available quantitative data, detailed experimental protocols for studying its effects, and visual representations of the pertinent signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanisms of Action

The biological effects of this compound are primarily attributed to its interactions with the following key cellular components and pathways:

  • Adenosine A1 Receptor Agonism: 5'-Cl-dA is a potent and selective agonist for the adenosine A1 receptor.[1] This G-protein coupled receptor is primarily coupled to the Gi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This modulation of the cAMP signaling pathway is central to many of the physiological effects of 5'-Cl-dA.

  • Inhibition of S-adenosylhomocysteine (SAH) Hydrolase: 5'-Cl-dA is known to inactivate S-adenosylhomocysteine hydrolase, an enzyme crucial for the metabolism of S-adenosylhomocysteine (SAH).[4] SAH is a product and a potent inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferase enzymes. By inhibiting SAH hydrolase, 5'-Cl-dA can lead to the accumulation of SAH, thereby indirectly inhibiting cellular methylation reactions that are vital for various cellular processes, including gene expression and protein function.

  • Interaction with Adenosine Kinase: As an adenosine analog, 5'-Cl-dA can interact with adenosine kinase. This enzyme is responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP). Inhibition of adenosine kinase can lead to an increase in intracellular and extracellular adenosine levels.[5]

  • Substrate for Methylthioadenosine Phosphorylase (MTAP): 5'-Cl-dA can serve as a substrate for methylthioadenosine phosphorylase (MTAP), an enzyme involved in the purine (B94841) salvage pathway.[1][6] Cleavage of 5'-Cl-dA by MTAP would release adenine, which can then be recycled into the nucleotide pool. The cytotoxic action of some adenosine analogs is dependent on this cleavage by MTAP.[6]

  • Inhibition of Phosphorylation Events: 5'-Cl-dA has been shown to inhibit the phosphorylation of specific proteins, notably the myosin light chain in smooth muscle.[7] This action is consistent with a vasodilatory effect. The inhibition of phosphatidylinositol phosphorylation has also been observed.[7]

  • Impact on DNA and RNA Synthesis: Following cellular uptake, 5'-Cl-dA can be phosphorylated by cellular kinases to its triphosphate form. This active metabolite can then inhibit DNA and RNA synthesis, contributing to its cytotoxic effects.[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of this compound and its close structural analogs with their biological targets.

Table 1: Adenosine Receptor Binding Affinity of (±)-5'-Chloro-5'-deoxy-ENBA (a close analog of 5'-Cl-dA)

Receptor SubtypeKi (nM)
A10.51
A2A1340
A2B2740
A31290

Data from a study on (±)-5'-Chloro-5'-deoxy-ENBA, a potent and highly selective adenosine A1 receptor agonist.

Table 2: Enzyme Inhibition Data for this compound and Related Analogs

EnzymeInhibitorIC50 / KiNotes
S-adenosylhomocysteine (SAH) Hydrolase5'-deoxy-5'-(isobutylthio)-3-deazaadenosine-Noted as an inhibitor, specific quantitative data for 5'-Cl-dA is not readily available.[8]
Adenosine Kinase5'-amino-5'-deoxyadenosineIC50 = 0.17 µMA related deoxyadenosine (B7792050) analog. Specific quantitative data for 5'-Cl-dA is not readily available.[3]

Table 3: Cytotoxicity Data

Cell LineCompoundIC50Notes
Various Cancer Cell LinesAnalogs of 5'-Cl-dA10-50 µMData for closely related compounds suggest cytotoxic effects in this concentration range. Specific IC50 values for 5'-Cl-dA are not consistently reported across a wide range of cell lines.[9]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships central to the mechanism of action of this compound.

Adenosine_A1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol A1R Adenosine A1 Receptor Gi Gi/o Protein A1R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gi->AC Inhibition PKA Protein Kinase A cAMP->PKA Activation ATP ATP ATP->AC CellularResponse Cellular Response PKA->CellularResponse Phosphorylation Events Cl_dA 5'-Chloro-5'- deoxyadenosine Cl_dA->A1R Agonist Binding

Caption: Adenosine A1 Receptor Signaling Pathway of 5'-Cl-dA.

SAH_Hydrolase_Inhibition SAM S-adenosylmethionine (SAM) Methyltransferase Methyltransferase SAM->Methyltransferase SAH S-adenosylhomocysteine (SAH) SAH->Methyltransferase Feedback Inhibition SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Methyltransferase->SAH MethylatedSubstrate Methylated Substrate Methyltransferase->MethylatedSubstrate Substrate Substrate Substrate->Methyltransferase Adenosine Adenosine SAH_Hydrolase->Adenosine Homocysteine Homocysteine SAH_Hydrolase->Homocysteine Cl_dA 5'-Chloro-5'- deoxyadenosine Cl_dA->SAH_Hydrolase Inhibition Metabolic_Fate Cl_dA This compound Kinase Cellular Kinases Cl_dA->Kinase MTAP Methylthioadenosine Phosphorylase (MTAP) Cl_dA->MTAP Cl_dATP 5'-Cl-dATP (Triphosphate form) Kinase->Cl_dATP DNA_RNA_Synth DNA/RNA Synthesis Cl_dATP->DNA_RNA_Synth Inhibition Adenine Adenine MTAP->Adenine Ribose_Phosphate 5-Chloro-5-deoxy- ribose-1-phosphate MTAP->Ribose_Phosphate Purine_Salvage Purine Salvage Pathway Adenine->Purine_Salvage

References

The Chlorinase Enzyme and 5'-Chloro-5'-deoxyadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and significance of the chlorinase enzyme, SalL, and its product, 5'-Chloro-5'-deoxyadenosine (5'-ClDA). It details the seminal discovery of this unique S-adenosyl-L-methionine (SAM)-dependent halogenase in the marine bacterium Salinispora tropica and its crucial role in the biosynthesis of the potent anticancer agent salinosporamide A. This document outlines the detailed experimental protocols for the enzyme's purification and activity assays, presents key quantitative data in structured tables, and visualizes the biosynthetic pathway and experimental workflows using Graphviz diagrams. The guide also explores the chemical synthesis of 5'-ClDA and its broader biological significance as an adenosine (B11128) receptor agonist, offering valuable insights for researchers in natural product biosynthesis, enzymology, and medicinal chemistry.

Introduction

The incorporation of halogen atoms into organic molecules can dramatically influence their biological activity.[1][2] A prime example is the chlorinated natural product salinosporamide A, a potent 20S proteasome inhibitor that has been in clinical trials for cancer treatment.[1][3][4] Its activity is significantly higher than its non-chlorinated analog.[1] The discovery of the enzymatic machinery responsible for this specific chlorination event has unveiled a novel class of halogenases.

This guide focuses on the discovery and characterization of the first described chlorinase enzyme, SalL, isolated from the obligate marine actinomycete Salinispora tropica.[1][3][5][6] Unlike the more common oxidative halogenases, SalL catalyzes the nucleophilic substitution of the methionine moiety of S-adenosyl-L-methionine (SAM) with a chloride ion to produce this compound (5'-ClDA).[1][2][7] This reaction is analogous to the one catalyzed by the fluorinase enzyme from Streptomyces cattleya.[1][7][8] 5'-ClDA serves as a key intermediate in the biosynthetic pathway of salinosporamide A.[1]

Beyond its role as a biosynthetic precursor, 5'-ClDA and its derivatives have garnered interest for their pharmacological properties, particularly as agonists of adenosine receptors.[9][10][11] This dual significance makes both the chlorinase enzyme and its product compelling subjects for research and potential applications in drug development.

Discovery of the Chlorinase Enzyme (SalL)

The search for the enzyme responsible for the chlorination of the salinosporamide A precursor in Salinispora tropica led to the identification of the gene salL.[1] Analysis of the salinosporamide biosynthetic gene cluster revealed that no previously known oxidative chlorinating enzyme genes were present.[1] Instead, salL showed homology to the fluorinase gene (flA) from Streptomyces cattleya.[1]

In vivo functional analysis through gene inactivation of salL in S. tropica resulted in the selective loss of salinosporamide A production, while the production of its non-chlorinated analog, salinosporamide B, continued.[1] This provided strong evidence for SalL's role as a chlorinase in the biosynthesis of salinosporamide A.[1]

Biosynthetic Pathway of Salinosporamide A

The discovery of SalL elucidated a key step in the biosynthesis of salinosporamide A. The enzyme catalyzes the formation of 5'-ClDA from SAM and chloride. This 5'-ClDA is then further metabolized to provide the chloroethyl extender unit required for the polyketide synthase (PKS) machinery to assemble the final natural product.

Salinosporamide_A_Biosynthesis SAM S-Adenosyl-L-methionine (SAM) SalL SalL (Chlorinase) SAM->SalL Chloride Cl- Chloride->SalL ClDA This compound (5'-ClDA) SalL->ClDA SN2 Substitution Methionine L-Methionine SalL->Methionine Metabolic_Tailoring Further Metabolic Tailoring ClDA->Metabolic_Tailoring PKS_Substrate Chlorinated PKS Extender Unit Metabolic_Tailoring->PKS_Substrate PKS Polyketide Synthase (PKS) PKS_Substrate->PKS SalA Salinosporamide A PKS->SalA SalL_Characterization_Workflow cluster_purification Enzyme Purification cluster_assay Enzyme Activity Assay Expression Expression of His-tagged SalL in E. coli Lysis Cell Lysis and Clarification Expression->Lysis NiNTA1 Ni-NTA Affinity Chromatography Lysis->NiNTA1 Cleavage His-tag Cleavage NiNTA1->Cleavage NiNTA2 Second Ni-NTA (Removal of tag) Cleavage->NiNTA2 SEC Size-Exclusion Chromatography NiNTA2->SEC Pure_SalL Purified SalL SEC->Pure_SalL Reaction_Setup Reaction Setup: - Purified SalL - SAM - Halide Salt (KX) Pure_SalL->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Quenching Reaction Quenching (Boiling) Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation HPLC HPLC Analysis (UV Detection) Centrifugation->HPLC LCMS LC/MS Confirmation HPLC->LCMS

References

5'-Chloro-5'-deoxyadenosine as an adenosine A1 receptor agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5'-Chloro-5'-deoxyadenosine as an Adenosine (B11128) A1 Receptor Agonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Adenosine receptors, particularly the A1 subtype (A1R), are critical G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes, making them a key target for therapeutic intervention. The nucleoside analog, this compound (Cl-Ado), represents a foundational scaffold for the development of potent and highly selective A1R agonists. The substitution of the 5'-hydroxyl group of adenosine with a chlorine atom markedly enhances affinity and selectivity for the A1 receptor. This guide provides a comprehensive overview of Cl-Ado and its derivatives as A1R agonists, detailing their pharmacological properties, the canonical and non-canonical signaling pathways they modulate, and the standard experimental protocols used for their characterization.

Introduction to the Adenosine A1 Receptor

The adenosine A1 receptor is ubiquitously expressed throughout the body, with high concentrations found in the brain, heart, adipose tissue, and kidneys.[1][2] As a member of the P1 family of purinergic receptors, it is activated by the endogenous nucleoside adenosine. The A1R primarily couples to inhibitory G proteins (Gi/o), and its activation leads to a range of cellular responses, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of phospholipase C.[1][3] This signaling cascade underlies the receptor's role in neuroprotection, cardioprotection, anti-inflammatory processes, and the regulation of sleep.[1][4]

This compound: A Scaffold for A1 Selectivity

The modification of the adenosine molecule at the 5'-position is a key determinant of its affinity and selectivity for adenosine receptor subtypes.[5] Replacing the hydroxyl group with a chlorine atom, as in this compound, significantly enhances binding affinity for the A1 receptor while reducing affinity for A2A, A2B, and A3 subtypes.[5] This modification is thought to reduce steric hindrance within the A1R binding pocket, thereby improving the ligand's fit and potency.[5] While Cl-Ado itself is an important research tool, it also serves as a crucial intermediate for synthesizing more potent and selective A1R agonists through further modifications, such as at the N⁶ position.[5]

Pharmacological Profile: Quantitative Data

The most well-characterized agonists based on the Cl-Ado scaffold are N⁶-substituted derivatives. A prime example is (±)-5'-Chloro-5'-deoxy-ENBA, a potent and highly selective A1R agonist.[6] The binding affinities (Ki) for this compound across human adenosine receptor subtypes are summarized below.

Table 1: Binding Affinity (Ki) of (±)-5'-Chloro-5'-deoxy-ENBA for Human Adenosine Receptor Subtypes

Receptor SubtypeKi (nM)Selectivity vs. A1Reference
A1 0.51-[5][6]
A2A 1340~2600-fold[5]
A2B 2740~5300-fold[5]
A3 1290~2500-fold[5]

Data demonstrates the exceptional selectivity of the this compound scaffold, when appropriately N⁶-substituted, for the A1 receptor.

A1 Receptor Signaling Pathways

Activation of the A1 receptor by an agonist like a Cl-Ado derivative initiates a cascade of intracellular signaling events.

Canonical Gi/o-Mediated Pathway

The primary signaling mechanism for the A1R is through its coupling to Gi/o proteins.[1][2] This interaction leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), affecting downstream phosphorylation events.

G_protein_signaling cluster_cytosol Cytosol A1R Adenosine A1 Receptor G_protein Gi/o Protein (αβγ) A1R->G_protein Activation AC Adenylyl Cyclase (Inactive) G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation Agonist Cl-Ado Agonist Agonist->A1R binding_assay_workflow prep 1. Reagent Preparation (Membranes, Radioligand, Test Compound) setup 2. Assay Plate Setup (Total, NSB, Test Compound Wells) prep->setup incubate 3. Incubation (e.g., 60-90 min at 25°C) setup->incubate filtrate 4. Rapid Filtration (Separates Bound from Free Ligand) incubate->filtrate wash 5. Filter Washing (Removes Unbound Radioligand) filtrate->wash count 6. Scintillation Counting (Measures Radioactivity) wash->count analyze 7. Data Analysis (IC50 → Ki Calculation) count->analyze

References

The Role of 5'-Chloro-5'-deoxyadenosine in the Methionine Salvage Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methionine salvage pathway (MSP) is a critical metabolic route for regenerating methionine from S-adenosylmethionine (SAM)-derived byproducts, thereby conserving a vital amino acid. The key enzyme in this pathway, 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP), processes 5'-deoxy-5'-methylthioadenosine (MTA) to yield adenine (B156593) and 5-methylthioribose-1-phosphate. This technical guide provides an in-depth examination of the interaction between a synthetic adenosine (B11128) analog, 5'-Chloro-5'-deoxyadenosine (Cl-dAdo), and the MSP. It has been established that Cl-dAdo serves as a substrate for MTAP, which cleaves the molecule into adenine and 5-chloro-5-deoxy-D-ribose-1-phosphate. This interaction has significant implications for cellular metabolism and presents potential therapeutic avenues, particularly in the context of MTAP-deficient cancers. This document details the enzymatic processing of Cl-dAdo, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the involved biochemical pathways.

Introduction

Methionine is an essential amino acid with a central role in protein synthesis and as the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological methylation reactions. The methionine salvage pathway (MSP) is a ubiquitous and vital metabolic cycle that recycles the methylthio- group from 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis and other SAM-dependent reactions, to regenerate methionine.[1] The enzyme 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP) is a cornerstone of this pathway, catalyzing the reversible phosphorolysis of MTA to adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[2]

The promiscuity of some metabolic enzymes allows them to act on non-natural substrates. This compound (Cl-dAdo), a halogenated analog of adenosine, has been identified as a substrate for MTAP.[3] This interaction leads to the production of adenine and a novel metabolite, 5-chloro-5-deoxy-D-ribose-1-phosphate. Understanding the kinetics and downstream fate of these products is crucial for elucidating the broader metabolic impact of Cl-dAdo and for exploring its potential as a research tool or therapeutic agent. This guide provides a comprehensive technical overview of the role of Cl-dAdo within the framework of the MSP.

Enzymatic Processing of this compound by MTAP

The central event in the interaction of Cl-dAdo with the MSP is its recognition and cleavage by MTAP. This enzyme, which is highly expressed in normal tissues, catalyzes the phosphorolytic cleavage of the glycosidic bond in MTA. Structurally similar to MTA, Cl-dAdo can also fit into the active site of MTAP and undergo a similar reaction.

The reaction can be summarized as follows:

This compound + Phosphate (B84403) ⇌ Adenine + 5-chloro-5-deoxy-D-ribose-1-phosphate

This enzymatic conversion has two key immediate consequences:

  • Release of Adenine: The liberation of adenine can replenish the cellular purine (B94841) pool, which is particularly significant in cells that are deficient in de novo purine synthesis.

  • Formation of a Halogenated Ribose Phosphate: The production of 5-chloro-5-deoxy-D-ribose-1-phosphate introduces a novel metabolite into the cell, whose subsequent fate is a critical aspect of understanding the overall impact of Cl-dAdo.

Quantitative Data

Substrate/AnalogStructure of 5'-substituentkcat/Km (μM⁻¹s⁻¹)Reference
5'-deoxy-5'-(methylthio)adenosine (MTA)-S-CH₃3.2[4]
5'-deoxy-5'-(ethylthio)adenosine-S-CH₂CH₃0.8[4]
5'-deoxy-5'-(propylthio)adenosine-S-(CH₂)₂CH₃0.09[4]
5'-deoxy-5'-(butylthio)adenosine-S-(CH₂)₃CH₃0.001[4]

Table 1: Catalytic Efficiency of Human MTAP with MTA and Analogs. This table illustrates how modifications to the 5'-thioalkyl group of MTA affect the catalytic efficiency of human MTAP. Generally, an increase in the alkyl chain length leads to a decrease in catalytic efficiency. While the specific value for the 5'-chloro analog is not provided, this data underscores the enzyme's ability to accommodate modifications at this position.

Downstream Metabolic Fate of 5-chloro-5-deoxy-D-ribose-1-phosphate

The metabolic fate of 5-chloro-5-deoxy-D-ribose-1-phosphate in mammalian cells is not yet fully elucidated. However, based on analogous pathways for similar molecules, two primary potential routes can be hypothesized:

a) Conversion to 5-chloro-5-deoxy-D-ribose-5-phosphate and entry into the Pentose (B10789219) Phosphate Pathway (PPP): In mammalian cells, ribose-1-phosphate (B8699412) is converted to ribose-5-phosphate (B1218738) by phosphopentomutase.[5] It is plausible that 5-chloro-5-deoxy-D-ribose-1-phosphate could be similarly converted to 5-chloro-5-deoxy-D-ribose-5-phosphate. This chlorinated pentose phosphate could then potentially enter the non-oxidative branch of the pentose phosphate pathway, leading to its conversion into glycolytic intermediates. However, the effects of the 5'-chloro group on the enzymes of the PPP are unknown.

b) Dehydrogenation and further metabolism: Research on the marine bacterium Salinispora tropica has identified a 5-chloro-5-deoxy-D-ribose 1-dehydrogenase (SalM).[6] This enzyme oxidizes 5-chloro-5-deoxy-D-ribose to 5-chloro-5-deoxy-D-ribono-γ-lactone. While this enzyme is from a bacterial source and acts on the unphosphorylated sugar, it suggests a potential catabolic pathway for chlorinated ribose derivatives that involves oxidation. It is conceivable that analogous enzymes exist in mammalian cells that could process 5-chloro-5-deoxy-D-ribose-1-phosphate.

Experimental Protocols

Spectrophotometric Assay for MTAP Activity with this compound

This protocol is adapted from established coupled-enzyme assays for MTAP and is designed to measure the kinetics of Cl-dAdo cleavage. The assay couples the production of adenine to the oxidation of xanthine (B1682287) by xanthine oxidase, which can be monitored spectrophotometrically.

Materials:

  • Human recombinant MTAP

  • This compound (Cl-dAdo)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Xanthine oxidase (from bovine milk)

  • Guanase (optional, to remove any contaminating guanine)

  • Spectrophotometer capable of reading at 293 nm

  • 96-well UV-transparent microplates

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Cl-dAdo in the potassium phosphate buffer.

    • Prepare a working solution of xanthine oxidase in the same buffer. The final concentration in the assay should be optimized, but a starting point is 0.1-0.5 units/mL.

    • If using guanase, prepare a working solution.

    • Prepare a range of Cl-dAdo concentrations for kinetic analysis (e.g., 0-500 µM).

  • Assay Setup:

    • In each well of the microplate, add the following in order:

      • Potassium phosphate buffer

      • Xanthine oxidase solution

      • Guanase solution (if used)

      • Varying concentrations of Cl-dAdo solution

    • Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction:

    • Initiate the reaction by adding a fixed amount of human recombinant MTAP to each well.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 293 nm, which corresponds to the formation of uric acid from the xanthine oxidase-catalyzed oxidation of adenine.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of uric acid at pH 7.4 (ε₂₉₃ = 12,600 M⁻¹cm⁻¹).

    • Plot the initial velocities against the corresponding Cl-dAdo concentrations.

    • Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

HPLC Method for Monitoring the Metabolism of this compound

This protocol outlines a reverse-phase HPLC method for separating and quantifying Cl-dAdo and its metabolic product, adenine.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Standards: this compound and Adenine

  • Cell lysates or enzyme reaction mixtures quenched with an appropriate acid (e.g., perchloric acid or trichloroacetic acid) and neutralized.

Procedure:

  • Sample Preparation:

    • For in vitro enzyme assays, stop the reaction at various time points by adding an equal volume of ice-cold 0.8 M perchloric acid.

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Neutralize the supernatant with a solution of potassium carbonate.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

    • For cellular extracts, cells are typically lysed with acid, and the extract is neutralized and filtered in a similar manner.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject a fixed volume (e.g., 20 µL) of the prepared sample.

    • Run a gradient elution to separate the compounds. A suggested gradient is as follows:

      • 0-5 min: 5% Mobile Phase B

      • 5-25 min: Linear gradient from 5% to 50% Mobile Phase B

      • 25-30 min: 50% Mobile Phase B

      • 30.1-35 min: Return to 5% Mobile Phase B for re-equilibration

    • Set the flow rate to 1.0 mL/min.

    • Monitor the elution of the compounds using a UV detector at 260 nm.

  • Data Analysis:

    • Identify the peaks for Cl-dAdo and adenine by comparing their retention times with those of the injected standards.

    • Quantify the amount of each compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

Visualizations

Diagram 1: The Methionine Salvage Pathway and the Entry of this compound

Methionine_Salvage_Pathway cluster_MSP Methionine Salvage Pathway (MSP) cluster_analog Analog Metabolism SAM S-Adenosylmethionine SAM_Decarboxylase SAM Decarboxylase SAM->SAM_Decarboxylase dcSAM Decarboxylated SAM Spermidine_Synthase Spermidine/Spermine Synthase dcSAM->Spermidine_Synthase Spermidine_Spermine Spermidine/Spermine MTA 5'-Methylthioadenosine (MTA) MTAP MTAP MTA->MTAP Pi MTR_1_P 5-Methylthioribose-1-P (MTR-1-P) MSP_Enzymes MSP Enzymes (multiple steps) MTR_1_P->MSP_Enzymes Methionine Methionine Cl_dAdo This compound (Cl-dAdo) Cl_dAdo->MTAP Pi Adenine Adenine Cl_dR_1_P 5-Chloro-5-deoxyribose-1-P SAM_Decarboxylase->dcSAM Spermidine_Synthase->Spermidine_Spermine Spermidine_Synthase->MTA Propylamine transfer MTAP->MTR_1_P MTAP->Adenine MTAP->Adenine MTAP->Cl_dR_1_P MSP_Enzymes->Methionine

Caption: Overview of the Methionine Salvage Pathway and the processing of Cl-dAdo by MTAP.

Diagram 2: Experimental Workflow for Kinetic Analysis of MTAP with Cl-dAdo

Experimental_Workflow Start Start: Prepare Reagents Setup Set up reactions in 96-well plate (Buffer, Xanthine Oxidase, Cl-dAdo) Start->Setup Incubate Pre-incubate at 37°C Setup->Incubate Initiate Initiate reaction with MTAP Incubate->Initiate Measure Monitor Absorbance at 293 nm Initiate->Measure Calculate Calculate Initial Velocities (V₀) Measure->Calculate Plot Plot V₀ vs. [Cl-dAdo] Calculate->Plot Analyze Determine Km and Vmax (Michaelis-Menten kinetics) Plot->Analyze End End: Kinetic Parameters Obtained Analyze->End

Caption: Workflow for the spectrophotometric kinetic assay of MTAP with Cl-dAdo.

Diagram 3: Putative Downstream Metabolism of 5-chloro-5-deoxy-D-ribose-1-phosphate

Downstream_Metabolism Cl_dR_1_P 5-chloro-5-deoxy-D-ribose-1-P Phosphopentomutase Phosphopentomutase (putative) Cl_dR_1_P->Phosphopentomutase Phosphatase Phosphatase Cl_dR_1_P->Phosphatase Cl_dR_5_P 5-chloro-5-deoxy-D-ribose-5-P PPP Pentose Phosphate Pathway Intermediates Cl_dR_5_P->PPP ? note1 Pathway in mammalian cells is speculative. Cl_dR 5-chloro-5-deoxy-D-ribose Dehydrogenase Dehydrogenase (e.g., SalM-like) Cl_dR->Dehydrogenase NAD+ -> NADH Cl_dRL 5-chloro-5-deoxy-D-ribono-γ-lactone Cl_dRA 5-chloro-5-deoxy-D-ribonate Cl_dRL->Cl_dRA Spontaneous hydrolysis Further_Metabolism Further Metabolism Cl_dRA->Further_Metabolism Phosphopentomutase->Cl_dR_5_P Phosphatase->Cl_dR Dehydrogenase->Cl_dRL NAD+ -> NADH

Caption: Hypothesized metabolic fates of 5-chloro-5-deoxy-D-ribose-1-phosphate.

Conclusion

This compound serves as a substrate for the key methionine salvage pathway enzyme, MTAP, leading to the formation of adenine and 5-chloro-5-deoxy-D-ribose-1-phosphate. While the precise kinetic parameters of this interaction with human MTAP require further investigation, the ability of MTAP to process this analog highlights its substrate promiscuity. The downstream metabolic fate of the resulting chlorinated ribose phosphate in mammalian cells is an area ripe for further research, with potential links to the pentose phosphate pathway. The methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biochemical implications of Cl-dAdo and its potential applications, particularly in the context of MTAP-deficient cancers where the differential metabolism of such analogs could be exploited for therapeutic benefit.

References

A Technical Guide to 5'-Chloro-5'-deoxyadenosine: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Chloro-5'-deoxyadenosine (5'-Cl-dA) is a synthetic nucleoside analog of adenosine (B11128) distinguished by the substitution of the 5'-hydroxyl group with a chlorine atom. This modification confers unique chemical and physical properties, rendering it a valuable tool in biomedical research and a versatile intermediate in the synthesis of various biologically active molecules. This technical guide provides an in-depth overview of the physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its primary biological activities, with a focus on its role as a potent and selective adenosine A₁ receptor agonist and as a substrate for studying the enzyme 5'-methylthioadenosine phosphorylase (MTAP).

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₁₂ClN₅O₃[1][2][3][4]
Molecular Weight 285.69 g/mol [1][2][3][4]
Appearance Off-White to Light Beige Solid[5][6]
Melting Point 78 °C, 187 °C (with decomposition)[2][3][5]
Solubility Slightly soluble in DMSO and water (with heating). Very soluble in N,N-Dimethylformamide, soluble in methanol (B129727), sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[5][6][7][8][9]
Storage Conditions Store at 2-8°C, keep in a dark, dry place. Stable for at least 2 years at -20°C.[2][5][6][8]
Table 2: Spectroscopic Data
Spectroscopic DataDescriptionReference(s)
¹H NMR (MeOD, 500 MHz) δ 8.24 (s, 1H), 8.02 (s, 1H), 7.27-7.20 (m, 5H), 6.19 (d, J = 2.0 Hz, 1H), 5.48-5.46 (m, 1H), 5.08-5.06 (m, 1H), 4.43 (t, J = 4.0 Hz, 1H), 3.83 -3.81 (m, 2H)[10]
¹³C NMR (DMSO-d₆, 75 MHz) A spectrum has been reported.[6]
Mass Spectrometry (LC/MS) Hydrolysis products show fragment ions at m/z 136.3 (adenine).[11]
UV-VIS λmax at 258 nm.[9]
Infrared (IR) Spectra available in databases.[12]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily centered around the chloro group at the 5' position, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, making it a key intermediate in the synthesis of various adenosine analogs.[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the selective chlorination of the 5'-hydroxyl group of adenosine using thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270).[1][13][14]

Materials:

Procedure:

  • Suspend adenosine in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add pyridine to the stirred suspension.

  • Add thionyl chloride dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 3-4 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the suspension under reduced pressure to remove the solvent.

  • Dissolve the crude residue in methanol and add silica gel. Remove the solvent under reduced pressure.

  • Purify the product by silica gel column chromatography, eluting with a gradient of ethyl acetate and methanol.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Below is a workflow diagram for the synthesis and purification of this compound.

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification Adenosine Adenosine Suspension in Acetonitrile Reaction Reaction with SOCl₂ and Pyridine (0-5°C) Adenosine->Reaction 1. Add Pyridine 2. Add SOCl₂ Crude Crude Product Reaction->Crude Solvent Evaporation Column Silica Gel Column Chromatography Crude->Column Elution with Ethyl Acetate/Methanol Pure Pure this compound Column->Pure Fraction Collection & Evaporation G Adenosine A₁ Receptor Signaling Pathway CldA This compound A1R Adenosine A₁ Receptor CldA->A1R Binds to Gi Gi/o Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., ↓ Neurotransmission, ↓ Heart Rate) cAMP->Response IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->Response MAPK MAPK Pathway (ERK, JNK) PKC->MAPK MAPK->Response G Role of 5'-Cl-dA in MTAP Pathway Research CldA This compound MTA 5'-deoxy-5'-(methylthio)adenosine (MTA) CldA->MTA Synthetic Precursor MTAP MTAP Enzyme MTA->MTAP Substrate Adenine Adenine MTAP->Adenine MTR1P 5-Methylthioribose-1-phosphate MTAP->MTR1P Salvage Methionine & Purine Salvage Pathways Adenine->Salvage MTR1P->Salvage

References

An In-depth Technical Guide to 5'-Chloro-5'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 5'-Chloro-5'-deoxyadenosine, a synthetic adenosine (B11128) analog of significant interest to researchers and drug development professionals. The document details its core physicochemical properties, outlines a standard experimental protocol for its synthesis, and illustrates its primary mechanism of action as an adenosine receptor agonist.

Physicochemical Properties

This compound is a derivative of the naturally occurring nucleoside adenosine, distinguished by the substitution of the 5'-hydroxyl group with a chlorine atom. This modification significantly influences its biological activity and receptor affinity.

PropertyValueReferences
Molecular Formula C₁₀H₁₂ClN₅O₃[1][2][3][4][5]
Molecular Weight 285.69 g/mol [1][2][3][4][5][6]
CAS Number 892-48-8[1][2][4][6]
Appearance Off-White to Light Beige Solid[7]
Melting Point 187 °C[6][7]
Solubility Slightly soluble in DMSO and Water (with heat)[7]

Experimental Protocol: Synthesis of this compound

The following protocol describes a common and effective method for the chemical synthesis of this compound from adenosine. This procedure involves the selective chlorination of the 5'-hydroxyl group using thionyl chloride in the presence of pyridine (B92270).

Materials:

  • Adenosine

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Acetonitrile

  • Methanol (B129727)

  • Ammonia (B1221849) solution (in methanol)

  • Ice bath

  • Standard laboratory glassware

  • Stirring apparatus

  • Vacuum evaporator

Methodology:

  • Reaction Setup: In a round-bottom flask, suspend adenosine in acetonitrile.[8][9] Cool the suspension in an ice bath with continuous stirring.

  • Addition of Reagents: Slowly add pyridine to the cooled suspension, followed by the dropwise addition of thionyl chloride.[3][8][9] It is crucial to maintain a low temperature (0-5 °C) during this step to ensure selective chlorination at the 5'-position and to control the exothermic reaction.[3][8][9]

  • Reaction Progression: Allow the reaction mixture to stir at 0-5 °C for 3-4 hours.[3][7] Subsequently, let the mixture warm to room temperature and continue stirring overnight.[3][7] This extended reaction time facilitates the formation of the 5'-chloro-5'-deoxy-2',3'-O-sulfinyladenosine intermediate.

  • Deprotection: Concentrate the reaction mixture under vacuum to remove the solvent.[3] To the resulting residue, add a solution of ammonia in methanol at room temperature.[8][9] This step removes the 2',3'-O-sulfinyl group.

  • Isolation and Purification: After the deprotection step is complete, the product, this compound, can be isolated. The crude product is then purified, typically by recrystallization, to yield the final compound.

Biological Activity and Signaling Pathway

This compound is recognized as a potent agonist, particularly for the adenosine A₁ receptor subtype.[1][10] Its structural similarity to adenosine allows it to bind to and activate adenosine receptors, which are G-protein coupled receptors. The activation of the A₁ receptor, a Gi-coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This modulation of the cAMP pathway underlies many of the physiological effects of this compound, including its potential therapeutic applications in conditions such as neuropathic pain.[11][12]

Adenosine_A1_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A1R Adenosine A1 Receptor (A1R) G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Ligand 5'-Chloro-5'- deoxyadenosine Ligand->A1R Binds to ATP ATP ATP->AC Substrate Response Cellular Response (e.g., Neuromodulation) cAMP->Response Leads to

Caption: Adenosine A₁ Receptor Signaling Pathway.

Mechanism of Action: Experimental Workflow

The following workflow outlines a typical experimental approach to characterize the inhibitory effect of this compound on adenylyl cyclase activity, a key aspect of its mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Adenylyl Cyclase Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (Expressing A1 Receptors) Membrane_Prep 2. Membrane Preparation (Isolation of cell membranes) Cell_Culture->Membrane_Prep Incubation 3. Incubation (Membranes + ATP + Forskolin +/- 5'-Cl-dA) Membrane_Prep->Incubation Reaction_Stop 4. Reaction Termination Incubation->Reaction_Stop cAMP_Quant 5. cAMP Quantification (e.g., ELISA) Reaction_Stop->cAMP_Quant Data_Analysis 6. Data Analysis (IC50 determination) cAMP_Quant->Data_Analysis

Caption: Workflow for Adenylyl Cyclase Inhibition Assay.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5'-Chloro-5'-deoxyadenosine from Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical synthesis of 5'-Chloro-5'-deoxyadenosine from adenosine (B11128). This compound is a key intermediate in the synthesis of various biologically active molecules and serves as a potent agonist for the adenosine A1 receptor.[1] The protocols described herein utilize a common and effective method involving the selective chlorination of the 5'-hydroxyl group of adenosine using thionyl chloride and a base. This document includes comprehensive experimental procedures, tabulated quantitative data for easy reference, and a visual representation of the synthesis workflow.

Introduction

This compound is a synthetic nucleoside analog that plays a significant role in medicinal chemistry and drug discovery. Its primary biological significance lies in its activity as a selective agonist of the adenosine A1 receptor, which is a target for the development of therapeutics for conditions such as neuropathic pain.[1] Furthermore, the 5'-chloro group serves as a versatile synthetic handle for further chemical modifications, allowing for the generation of diverse libraries of adenosine derivatives for screening and lead optimization in drug development programs. The synthesis of this compound is a fundamental step in the exploration of this important class of compounds.

Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of this compound
ParameterMethod 1Method 2
Starting Material AdenosineAdenosine
Chlorinating Agent Thionyl chloride (SOCl₂)Thionyl chloride (SOCl₂)
Base Pyridine (B92270)Pyridine
Solvent Acetonitrile (B52724)Acetonitrile
Temperature -8°C to Room Temperature0-5°C to Room Temperature
Reaction Time 18 hoursOvernight
Reported Yield >90%[2]86%[3]
Table 2: Analytical Data for this compound
AnalysisObserved Data
Appearance Colorless to light yellow solid[2][3]
¹H NMR (DMSO-d₆) δ 8.35 (s, 1H), 8.17 (s, 1H), 7.32 (s, 2H), 5.94 (d, J=5.7Hz, 1H), 5.61 (d, J=6Hz, 1H), 5.47 (d, J=5.1Hz, 1H), 4.76 (dd, J=5.7 & 5.4Hz, 1H), 4.23 (dd, J=5.1Hz & 3.9Hz, 1H), 4.10 (m, 1H), 3.35-3.98 (m, 2H)[2]
¹³C NMR (DMSO-d₆, 75 MHz) Refer to Figure S8 in the cited literature for the spectrum.[4]
LCMS (m/z) 395.8 [M+H]⁺ (Note: This value appears inconsistent with the expected mass and may correspond to a derivative or adduct. The expected [M+H]⁺ is ~286.07)[3]
Purity ≥95%[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures utilizing thionyl chloride and pyridine.[2][3]

Materials:

Procedure:

  • Reaction Setup: In a 2-liter, 3-neck round-bottom flask equipped with a mechanical stirrer and a temperature probe, add acetonitrile (400 mL) followed by adenosine (100 g, 0.374 mol).[2]

  • Cooling: Stir the resulting slurry while cooling the flask to -8°C using an ice/acetone bath.[2]

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (82 mL, 1.124 mol) to the reaction mixture over 5 minutes.[2]

  • Addition of Pyridine: Add pyridine (69.8 mL, 0.749 mol) dropwise to the reaction over a period of 40 minutes, maintaining the temperature between -13°C and -3°C.[2]

  • Reaction Progression: After the addition of pyridine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 18 hours. The product will begin to precipitate out of the solution.[2]

  • Work-up:

    • Concentrate the suspension in vacuum.[3]

    • To the concentrate, add methanol (20 ml), water (2 ml), and ammonium hydroxide (4 ml) and stir for 30 minutes at room temperature to achieve deprotection of the intermediate.[4]

  • Purification:

    • Concentrate the reaction mixture to dryness.[3]

    • Dissolve the crude product in a minimal amount of methanol and add silica gel (e.g., 3 g).[3]

    • Remove the solvent by rotary evaporation.

    • Purify the residue by silica gel column chromatography using a gradient elution with ethyl acetate:methanol (from 100:0 to 90:10) to afford the target compound as a solid.[3]

  • Drying: Dry the purified product under vacuum at 40°C for 18 hours.[2]

Mandatory Visualization

Synthesis Workflow Diagram

Synthesis_Workflow Adenosine Adenosine Reaction_Vessel Reaction Vessel (Acetonitrile, -8°C) Adenosine->Reaction_Vessel Intermediate 2',3'-O-Sulfinyl Intermediate Reaction_Vessel->Intermediate Stir 18h at RT SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction_Vessel Pyridine Pyridine Pyridine->Reaction_Vessel Workup Work-up (Methanol, Water, NH₄OH) Intermediate->Workup Purification Silica Gel Chromatography (EtOAc/MeOH gradient) Workup->Purification Final_Product This compound Purification->Final_Product A1_Receptor_Signaling cluster_membrane Cell Membrane A1R A1 Adenosine Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ligand This compound Ligand->A1R Binds Gi->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Ion channel modulation) cAMP->Downstream Leads to

References

Application Notes and Protocols for the Selective 5'-Chlorination of Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective chlorination of the 5'-hydroxyl group of adenosine (B11128) is a critical transformation in nucleoside chemistry, yielding the versatile intermediate 5'-chloro-5'-deoxyadenosine. This compound serves as a key precursor for the synthesis of a wide array of adenosine analogs with significant therapeutic and diagnostic potential. Modifications at the 5'-position can profoundly influence the biological activity of nucleosides, leading to the development of novel antiviral, anticancer, and anti-inflammatory agents. This document provides a detailed protocol for the efficient and selective 5'-chlorination of adenosine, primarily based on the well-established method developed by Robins and colleagues, which utilizes thionyl chloride and pyridine (B92270).

Chemical Reaction Pathway

The selective 5'-chlorination of adenosine proceeds through a two-step mechanism involving the formation of a cyclic sulfinyl intermediate followed by nucleophilic substitution.

Adenosine Adenosine Intermediate 2',3'-O-Sulfinyladenosine Intermediate Adenosine->Intermediate + SOCl₂ + Pyridine in Acetonitrile (B52724) Product This compound Intermediate->Product Deprotection (aq. Methanolic NH₃)

Caption: Reaction scheme for the selective 5'-chlorination of adenosine.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound.

Materials and Reagents
ReagentGradeSupplier
Adenosine≥99%Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-Aldrich
Acetonitrile (MeCN)Anhydrous, 99.8%Sigma-Aldrich
Methanol (B129727) (MeOH)ACS gradeFisher Scientific
Ammonium Hydroxide (NH₄OH)28-30% solutionFisher Scientific
Dichloromethane (B109758) (DCM)ACS gradeFisher Scientific
Ethyl Acetate (B1210297) (EtOAc)ACS gradeFisher Scientific
Silica (B1680970) Gel230-400 meshSiliCycle Inc.
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer with stir bar

  • Ice/acetone bath

  • Dropping funnel

  • Nitrogen inlet

  • Thermometer

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

Detailed Synthesis Protocol

This protocol is adapted from a high-yield procedure for the in situ synthesis of this compound.[1][2]

  • Reaction Setup: In a 2 L three-neck flask equipped with a mechanical stirrer and a temperature probe, add acetonitrile (400 mL) followed by adenosine (100 g, 0.374 mol).

  • Cooling: Stir the resulting slurry while cooling the flask to -8°C using an ice/acetone bath.

  • Addition of Thionyl Chloride: Over a period of 5 minutes, add thionyl chloride (82 mL, 1.124 mol, 3 equivalents) to the cooled suspension.

  • Addition of Pyridine: Add pyridine (69.8 mL, 0.749 mol, 2 equivalents) dropwise to the reaction mixture over 40 minutes, ensuring the temperature is maintained between -13°C and -3°C.[1]

  • Reaction Progression: After the addition of pyridine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 18 hours. The product will begin to precipitate out of the solution.[2]

  • Solvent Exchange and Deprotection: Remove the acetonitrile under reduced pressure. To the residue, add methanol and a base such as aqueous methanolic ammonia (B1221849) to deprotect the 2',3'-O-sulfinyl intermediate.[1][3] Stir the mixture at room temperature.

  • Work-up and Isolation: After the deprotection is complete (monitor by TLC), cool the solution to 0°C for 1 hour and then filter the resulting solid.[1]

  • Washing and Drying: Wash the collected colorless solid with cold methanol (100 mL) and dry it under vacuum at 40°C for 18 hours. This procedure can yield up to 98.9 g (92.7%) of this compound as a colorless crystalline solid.[1]

Purification by Column Chromatography

If further purification is required, silica gel column chromatography can be employed.

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system for nucleosides is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) or ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes the quantitative data from a representative high-yield protocol.

ParameterValueReference
Starting MaterialAdenosine[2]
Molar Equivalents of SOCl₂3.0[1]
Molar Equivalents of Pyridine2.0[1]
SolventAcetonitrile[2]
Reaction Temperature (Chlorination)-8°C to room temperature[2]
Reaction Time (Chlorination)18 hours[2]
Deprotection ReagentAqueous Methanolic Ammonia[1][3]
Yield 92.7% [1]
Purity (by ¹H NMR)High (very clean product)[2]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification (Optional) A 1. Suspend Adenosine in Acetonitrile B 2. Cool to -8°C A->B C 3. Add Thionyl Chloride B->C D 4. Add Pyridine C->D E 5. Stir at RT for 18h D->E F 6. Solvent Exchange & Deprotection E->F G 7. Cool to 0°C F->G H 8. Filter Product G->H I 9. Wash with Cold Methanol H->I J 10. Dry under Vacuum I->J K 11. Dissolve Crude Product J->K L 12. Column Chromatography K->L M 13. Collect & Combine Fractions L->M N 14. Evaporate Solvent M->N Final Final N->Final Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the selective 5'-chlorination of adenosine. By following the outlined procedures, researchers can reliably synthesize this compound in high yield, a crucial intermediate for the development of novel therapeutic and research agents. The provided data and visualizations aim to facilitate the successful implementation of this important synthetic transformation in the laboratory.

References

Application Notes and Protocols for the Synthesis of 5'-Chloro-5'-deoxyadenosine using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5'-Chloro-5'-deoxyadenosine, a key intermediate in the preparation of various biologically active nucleoside analogs. The synthesis involves the selective chlorination of the 5'-hydroxyl group of adenosine (B11128) using thionyl chloride. This compound is a potent and selective agonist of the adenosine A1 receptor, making it a valuable tool in pharmacological research and a precursor for the development of novel therapeutics targeting this receptor.[1] This document outlines the synthetic procedure, purification methods, and quantitative data, along with a discussion of its biological significance and applications.

Introduction

This compound is a synthetic nucleoside analog where the 5'-hydroxyl group of adenosine is replaced by a chlorine atom. This modification significantly influences its biological activity, rendering it a highly selective agonist for the adenosine A1 receptor.[1] The adenosine A1 receptor is a G protein-coupled receptor involved in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. As such, selective agonists like this compound and its derivatives are valuable pharmacological tools for studying these processes and hold therapeutic potential for conditions such as neuropathic pain.[2]

The synthesis of this compound is typically achieved through the reaction of adenosine with thionyl chloride in the presence of a base, such as pyridine (B92270). This method provides a reliable and efficient route to this important compound.

Data Presentation

The following table summarizes various reported conditions and yields for the synthesis of this compound using thionyl chloride.

Starting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
AdenosineThionyl chloride, PyridineAcetonitrile (B52724)-8 to Room Temp18 h92.7[3][4]
AdenosineThionyl chloride, PyridineAcetonitrile0 to Room TempNot specified91
AdenosineThionyl chlorideAcetonitrileReflux45 minQuantitative (intermediate)[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound based on established literature procedures.[3][4]

Materials and Equipment:

  • Adenosine

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Acetonitrile

  • Methanol (B129727)

  • Water

  • Round-bottom flask (2 L, 3-neck)

  • Mechanical stirrer

  • Temperature probe

  • Ice/acetone bath

  • Dropping funnel

  • Vacuum distillation apparatus

  • Filtration apparatus (Büchner funnel)

  • Drying oven

Procedure:

  • Reaction Setup: In a 2-liter, 3-neck round-bottom flask equipped with a mechanical stirrer and a temperature probe, add acetonitrile (400 mL) followed by adenosine (100 g, 0.374 mol).

  • Cooling: Stir the resulting slurry while cooling the flask to -8 °C using an ice/acetone bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (82 mL, 1.124 mol) to the reaction mixture over 5 minutes.

  • Addition of Pyridine: Add pyridine (69.8 mL, 0.749 mol) dropwise to the reaction mixture over 40 minutes, maintaining the temperature at -8 °C.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 18 hours. The product will begin to precipitate out of the solution.

  • Work-up:

    • After 18 hours, add water (600 mL) dropwise to the reaction mixture.

    • Remove the acetonitrile by vacuum distillation at 35 °C.

    • Add methanol (350 mL) to the remaining solution.

    • The pH of the solution is then adjusted.

  • Purification:

    • Cool the resulting solution to 0 °C for 1 hour.

    • Filter the precipitated solid using a Büchner funnel.

    • Wash the colorless solid with cold methanol (100 mL).

    • Dry the product under vacuum at 40 °C for 18 hours.

Expected Outcome:

The procedure should yield this compound as a colorless crystalline solid with a yield of approximately 92.7%.

Visualizations

Synthesis Workflow

Synthesis_Workflow Adenosine Adenosine ReactionMixture Reaction Mixture (Acetonitrile, Pyridine) Adenosine->ReactionMixture Intermediate 5'-Chloro-5'-deoxy-2',3'-O-sulfinyladenosine (Intermediate) ReactionMixture->Intermediate 18 hours ThionylChloride Thionyl Chloride ThionylChloride->ReactionMixture -8°C to RT Workup Aqueous Work-up & Solvent Exchange Intermediate->Workup Product This compound Workup->Product Purification

Caption: Synthetic workflow for this compound.

Adenosine A1 Receptor Signaling Pathway

A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Inhibits CellularResponse Cellular Response PKA->CellularResponse Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Ca2_release->CellularResponse PKC->CellularResponse Agonist This compound (Agonist) Agonist->A1R Binds

Caption: Adenosine A1 receptor signaling pathway.

Biological Significance and Applications

This compound's high affinity and selectivity for the adenosine A1 receptor make it a crucial pharmacological tool.[1] Activation of the A1 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5] This signaling cascade is implicated in various physiological effects, including the reduction of heart rate, neurotransmitter release inhibition, and anti-inflammatory responses.

In the context of drug development, derivatives of this compound have been investigated for their therapeutic potential. For instance, (±)-5'-Chloro-5'-deoxy-ENBA, a derivative, has shown promise in alleviating neuropathic pain in animal models without significant cardiovascular side effects.[2] This highlights the potential of using this compound as a scaffold for designing novel and selective A1 receptor agonists for various therapeutic applications. The compound also serves as a key intermediate in the synthesis of other important biological molecules, such as 5'-deoxy-5'-(methylthio)adenosine (MTA), which is involved in methionine salvage pathways.

References

Application Notes and Protocols: 5'-Chloro-5'-deoxyadenosine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Chloro-5'-deoxyadenosine (5'-ClDA) is a pivotal synthetic intermediate in nucleoside chemistry, offering a versatile platform for the synthesis of a wide array of adenosine (B11128) analogs with significant therapeutic potential. The strategic placement of a chlorine atom at the 5'-position transforms the typically unreactive hydroxyl group into a reactive electrophilic site, susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility, enabling the introduction of diverse functional groups at this position.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the development of novel bioactive compounds.

Synthetic Utility and Applications

The primary application of this compound lies in its role as a precursor for various 5'-substituted adenosine analogs. The 5'-chloro group can be readily displaced by a range of nucleophiles, including amines, thiols, and others, to generate a library of compounds for screening in drug discovery programs.[1]

Key applications include the synthesis of:

  • Adenosine Receptor Agonists and Antagonists: Modifications at the 5'-position significantly influence the binding affinity and selectivity of adenosine analogs for the A1, A2A, A2B, and A3 adenosine receptor subtypes.[1] For instance, N⁶-substituted derivatives of 5'-ClDA have been developed as potent and selective A1 adenosine receptor agonists for the potential treatment of neuropathic pain.[1][2]

  • Methyltransferase Inhibitors: As an analog of S-adenosyl-L-methionine (SAM), derivatives of 5'-deoxyadenosine (B1664650) are explored as inhibitors of methyltransferases, a class of enzymes implicated in various diseases, including cancer.[3]

  • 5'-Deoxy-5'-(methylthio)adenosine (MTA) Analogs: 5'-ClDA is a key intermediate in the synthesis of MTA, a molecule involved in polyamine biosynthesis and a substrate for MTA phosphorylase (MTAP), an enzyme often deleted in cancer cells.[4][5][6]

Data Presentation

Table 1: Synthesis of this compound from Adenosine
ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Thionyl chloride, Pyridine (B92270)Acetonitrile (B52724)-8 to Room Temp1892.7[4]
Thionyl chloride, PyridineAcetonitrile0 to Room TempNot specified>90[7]
Thionyl chloride, Hexamethylphosphoramide (HMPA)Not specifiedRoom TempNot specified75-100[1]
Thionyl chloride, PyridineAcetonitrile04, then 16 at RTNot specified[8]
Table 2: Synthesis of 5'-Deoxy-5'-(methylthio)adenosine (MTA) from this compound
ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium thiomethoxideDMFNot specifiedNot specified93.3[4]
MeSH, Sodium hydrideDMFNot specifiedNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common and effective method for the 5'-chlorination of adenosine using thionyl chloride and pyridine.[4]

Materials:

Procedure:

  • To a 2-liter 3-neck flask, add 400 mL of acetonitrile followed by adenosine (100 g, 0.374 mol).

  • Stir the resulting slurry while cooling to -8°C with an ice/acetone bath.

  • Add thionyl chloride (82 mL, 1.124 mol) to the reaction over 5 minutes.

  • Add pyridine (69.8 mL, 0.749 mol) dropwise to the reaction over 40 minutes, maintaining the temperature below -3°C.

  • Remove the ice bath and allow the reaction to warm to room temperature while stirring for 18 hours. The product will begin to precipitate.

  • Cool the reaction mixture and add 400 mL of methanol.

  • While vigorously stirring, add concentrated ammonium hydroxide (225 mL) dropwise, ensuring the temperature remains below 40°C. The final pH should be approximately 9.

  • Stir the resulting solution for 1.5 hours, allowing it to cool to room temperature.

  • Remove approximately 200 mL of methanol via vacuum distillation at 35°C.

  • Cool the resulting clear yellow solution to 0°C for 1 hour, then filter the precipitate.

  • Wash the colorless solid with cold methanol (100 mL) and dry under vacuum at 40°C for 18 hours.

  • This procedure yields this compound as a colorless crystalline solid (98.9 g, 92.7% yield).[4]

Protocol 2: Synthesis of 5'-Deoxy-5'-(methylthio)adenosine (MTA)

This protocol details the nucleophilic substitution of the 5'-chloro group with a methylthio group.[4]

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • Sodium thiomethoxide

  • Saturated brine solution

  • Concentrated HCl

  • Water

Procedure:

  • In a 3-liter, 3-neck flask equipped with a mechanical stirrer and a temperature probe, charge DMF (486 mL) followed by this compound (97.16 g, 0.341 mol).

  • Stir the suspension and add sodium thiomethoxide (a solution of 2.2 equivalents).

  • Stir the reaction mixture at room temperature.

  • Upon completion of the reaction (monitor by TLC or LC-MS), add 1500 mL of saturated brine to the slurry.

  • Adjust the pH to 7 with concentrated HCl (approximately 40 mL).

  • Cool the resulting slurry to 0°C and stir with a mechanical stirrer for 1 hour, then filter.

  • Triturate the colorless residue with water (500 mL) for 1 hour, filter, and dry under vacuum at 40°C for 18 hours.

  • This procedure yields 5'-Deoxy-5'-(methylthio)adenosine as a colorless solid (94.44 g, 93.3% yield from this compound).[4] The purity is reported to be 99%.[4]

Visualizations

Synthesis_of_5_ClDA Adenosine Adenosine Intermediate 2',3'-O-Sulfinyladenosine Intermediate Adenosine->Intermediate SOCl₂, Pyridine Acetonitrile, 0°C to RT 5_ClDA This compound Intermediate->5_ClDA Deprotection (aq. NH₃/MeOH)

Caption: Synthesis of this compound from Adenosine.

Applications_of_5_ClDA cluster_derivatives Nucleophilic Substitution Products cluster_applications Therapeutic Applications 5_ClDA This compound MTA 5'-Deoxy-5'-(methylthio)adenosine (MTA) 5_ClDA->MTA R-S⁻ Amine_Analogs 5'-Amino-5'-deoxyadenosine Analogs 5_ClDA->Amine_Analogs R-NH₂ Other_Analogs Other 5'-Substituted Adenosine Analogs 5_ClDA->Other_Analogs Nu⁻ MT_Inhibitors Methyltransferase Inhibitors MTA->MT_Inhibitors Anticancer_Agents Anticancer Agents MTA->Anticancer_Agents AR_Modulators Adenosine Receptor Modulators Amine_Analogs->AR_Modulators Amine_Analogs->MT_Inhibitors Other_Analogs->AR_Modulators

Caption: Synthetic applications of this compound.

References

Applications of 5'-Chloro-5'-deoxyadenosine in Pharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Chloro-5'-deoxyadenosine (5'-Cl-dA) is a synthetic nucleoside analog of adenosine (B11128). Its unique structural modification, the substitution of the 5'-hydroxyl group with a chlorine atom, confers distinct pharmacological properties, making it a valuable tool in various research and drug development applications.[1] This document provides detailed application notes and experimental protocols for the use of 5'-Cl-dA in key pharmacological areas, including its function as an adenosine A₁ receptor agonist, its role in cancer therapy through the modulation of methylthioadenosine phosphorylase (MTAP), and its utility as a precursor in biosynthesis.

I. Adenosine A₁ Receptor Agonism

This compound and its derivatives are potent and selective agonists of the adenosine A₁ receptor, a G-protein coupled receptor involved in various physiological processes, including neurotransmission, cardiac function, and inflammation.[2] Activation of the A₁ receptor by 5'-Cl-dA initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4][5] This mechanism underlies its potential therapeutic applications in conditions such as neuropathic pain.

Quantitative Data: Receptor Binding Affinity

The binding affinity of 5'-Cl-dA derivatives for adenosine receptors highlights their selectivity for the A₁ subtype. The following table summarizes the inhibitory constants (Ki) for a potent derivative, (±)-5'-Chloro-5'-deoxy-ENBA.

CompoundReceptor SubtypeKi (nM)
(±)-5'-Chloro-5'-deoxy-ENBAHuman A₁0.51[6]
Human A₂A1340[6]
Human A₂B2740[6]
Human A₃1290[6]

Signaling Pathway: Adenosine A₁ Receptor

Adenosine_A1_Signaling cluster_membrane Cell Membrane A1R Adenosine A₁ Receptor G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC inhibits 5_Cl_dA This compound 5_Cl_dA->A1R binds ATP ATP ATP->AC Physiological_Response Physiological Response (e.g., reduced neuronal excitability) cAMP->Physiological_Response leads to

Caption: Adenosine A₁ receptor signaling pathway initiated by 5'-Cl-dA.

Experimental Protocol: Neuropathic Pain Model in Mice

This protocol describes the induction of neuropathic pain and the assessment of the analgesic effects of this compound derivatives.

1. Animal Model:

  • Use adult male mice (e.g., C57BL/6 strain).

  • Induce neuropathic pain using a model such as the Spared Nerve Injury (SNI) model.[6]

2. Drug Administration:

  • Dissolve 5'-Cl-dA or its derivatives in a suitable vehicle (e.g., saline with a small percentage of DMSO).

  • Administer the compound via intraperitoneal (i.p.) injection at desired doses (e.g., 0.5 mg/kg).[6]

  • Include a vehicle control group.

3. Behavioral Testing:

  • Assess mechanical allodynia using von Frey filaments at baseline and at various time points post-injection (e.g., 30, 60, 120 minutes).

  • Measure the paw withdrawal threshold in response to the filament application. An increase in the withdrawal threshold indicates an analgesic effect.

4. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the withdrawal thresholds between the treated and control groups.

II. Application in Cancer Pharmacology: Targeting MTAP Deficiency

Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the methionine salvage pathway, converting 5'-deoxy-5'-methylthioadenosine (MTA) to adenine (B156593) and 5-methylthioribose-1-phosphate.[1][7] The gene for MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in many cancers, leading to MTAP deficiency.[8][9] This creates a metabolic vulnerability in cancer cells, as they accumulate MTA and become highly dependent on de novo purine (B94841) synthesis. This compound can be used as a tool compound to study the effects of MTAP substrates and to develop therapeutic strategies targeting this deficiency.

Signaling Pathway: MTAP and Polyamine Biosynthesis

MTAP_Pathway cluster_pathway Methionine Salvage & Polyamine Biosynthesis SAM S-Adenosylmethionine (SAM) dcSAM Decarboxylated SAM SAM->dcSAM SAMDC MTA 5'-Methylthioadenosine (MTA) SAM->MTA Polyamine Synthesis Spermidine_Spermine Spermidine / Spermine dcSAM->Spermidine_Spermine aminopropyl group donor Adenine Adenine MTA->Adenine MTAP MTR_1_P 5-Methylthioribose-1-P MTA->MTR_1_P MTAP MTAP MTAP Purine Synthesis Purine Synthesis Adenine->Purine Synthesis Methionine Methionine MTR_1_P->Methionine Methionine Salvage Pathway Putrescine Putrescine Putrescine->Spermidine_Spermine Spermidine/Spermine Synthase Ornithine Ornithine Ornithine->Putrescine ODC ODC Ornithine Decarboxylase SAMDC SAM Decarboxylase Spermidine_Synthase Spermidine/Spermine Synthase 5_Cl_dA_analog 5'-Cl-dA Analog (MTAP Substrate) 5_Cl_dA_analog->MTAP is a substrate for

Caption: Role of MTAP in the methionine salvage and polyamine biosynthesis pathways.

Experimental Protocol: MTAP Activity Assay in Cell Lysates

This protocol allows for the quantification of MTAP activity in vitro.

1. Cell Culture and Lysate Preparation:

  • Culture MTAP-proficient and MTAP-deficient cancer cell lines.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing a phosphate (B84403) buffer, a substrate for MTAP (e.g., MTA or a 5'-Cl-dA analog), and xanthine (B1682287) oxidase.

  • Add a known amount of cell lysate to initiate the reaction.

  • The MTAP in the lysate will convert the substrate to adenine.

  • Xanthine oxidase will then oxidize adenine to 2,8-dihydroxyadenine (B126177) and then to uric acid, which can be measured.

3. Detection:

  • The production of uric acid can be monitored spectrophotometrically by the increase in absorbance at 293 nm.

  • Alternatively, a coupled assay using Amplex Red can be used for fluorometric detection.

4. Data Analysis:

  • Calculate the rate of the reaction from the change in absorbance or fluorescence over time.

  • Normalize the activity to the protein concentration of the lysate to determine the specific activity of MTAP.

III. Use as a Biosynthetic Precursor

This compound serves as a key intermediate in the biosynthesis of other complex molecules. For instance, in the marine bacterium Salinispora tropica, it is a precursor in the biosynthesis of salinosporamide A, a potent anticancer agent.[3][5] This highlights its utility in synthetic biology and natural product synthesis research.

Experimental Workflow: Biosynthetic Pathway Elucidation

Biosynthesis_Workflow Start Start with Labeled This compound (e.g., ¹³C or ¹⁵N) Incubation Incubate with Microorganism or Cell-free Extract Start->Incubation Extraction Extract Metabolites Incubation->Extraction Analysis Analyze by LC-MS/MS or NMR Extraction->Analysis Identification Identify Labeled Downstream Products Analysis->Identification Pathway_Elucidation Elucidate Biosynthetic Pathway Identification->Pathway_Elucidation

Caption: Experimental workflow for tracing the metabolic fate of 5'-Cl-dA.

Experimental Protocol: LC-MS/MS Analysis of this compound and its Metabolites

This protocol provides a general method for the quantitative analysis of 5'-Cl-dA and its metabolites in biological samples.

1. Sample Preparation:

  • For cellular samples, quench metabolism rapidly (e.g., with cold methanol).

  • Extract metabolites using a suitable solvent system (e.g., acetonitrile (B52724)/methanol/water).

  • Centrifuge to remove proteins and cellular debris.

  • Dry the supernatant and reconstitute in a solvent compatible with the LC-MS system.

2. LC-MS/MS Analysis:

  • Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Separate the compounds on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[10][11]

  • Detect the compounds using the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

3. Quantification:

  • Prepare a standard curve using known concentrations of 5'-Cl-dA and any available standards for its metabolites.

  • Use a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing.

  • Quantify the amount of each analyte in the samples by comparing their peak areas to the standard curve.

Conclusion

This compound is a versatile pharmacological tool with applications spanning from fundamental receptor biology to the development of novel cancer therapeutics. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this compound in their studies. Further investigation into the diverse biological activities of 5'-Cl-dA and its derivatives is likely to uncover additional therapeutic potentials.

References

Application Notes and Protocols: Experimental Use of 5'-Chloro-5'-deoxyadenosine Derivatives in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental use of 5'-Chloro-5'-deoxyadenosine derivatives, specifically 5'-Chloro-5'-deoxy-(±)-ENBA, in preclinical models of neuropathic pain. The information is curated for researchers in pain, neuroscience, and pharmacology to facilitate the investigation of adenosine (B11128) A1 receptor agonists as potential therapeutics for neuropathic pain.

Introduction

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge with a substantial unmet medical need. Current therapeutic options often provide inadequate pain relief and are associated with dose-limiting side effects. The adenosinergic system, particularly the adenosine A1 receptor (A1AR), has emerged as a promising target for the development of novel analgesics. A1AR activation is known to inhibit neuronal excitability and has been implicated in the modulation of pain signaling.

This compound (Cl-dA) and its derivatives are potent and selective agonists of the A1AR. This document focuses on the experimental application of 5'-Chloro-5'-deoxy-(±)-ENBA, a Cl-dA derivative, which has demonstrated efficacy in alleviating neuropathic pain behaviors in rodent models. The primary mechanism of action involves the activation of A1AR, leading to the attenuation of central sensitization and neuroinflammation in the spinal cord.

Mechanism of Action: Adenosine A1 Receptor Signaling in Neuropathic Pain

Neuropathic pain is characterized by hyperexcitability of neurons in the pain pathway and the activation of glial cells, such as microglia and astrocytes, in the spinal cord. 5'-Chloro-5'-deoxy-(±)-ENBA exerts its analgesic effects by targeting the adenosine A1 receptor, a G-protein coupled receptor (GPCR).

Adenosine_A1_Receptor_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Microglia Ca_channel_pre Voltage-gated Ca2+ Channel NT_release Neurotransmitter Release (e.g., Glutamate) Ca_channel_pre->NT_release triggers K_channel_post K+ Channel Hyperpolarization Hyperpolarization K_channel_post->Hyperpolarization leads to Microglia_activation Microglial Activation Proinflammatory_cytokines Pro-inflammatory Cytokine Release Microglia_activation->Proinflammatory_cytokines Cl_dA 5'-Chloro-5'-deoxy-(±)-ENBA A1R Adenosine A1 Receptor Cl_dA->A1R binds A1R->Microglia_activation inhibits Gi Gi Protein A1R->Gi activates Gi->Ca_channel_pre inhibits Gi->K_channel_post activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP

A1AR signaling in pain modulation.

Upon binding of 5'-Chloro-5'-deoxy-(±)-ENBA to the A1AR, the inhibitory G-protein (Gi) is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The activation of Gi also leads to the inhibition of presynaptic voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters like glutamate. Furthermore, it activates postsynaptic G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability. In addition to its neuronal effects, A1AR activation on microglia has been shown to suppress their activation and the subsequent release of pro-inflammatory cytokines, thereby mitigating neuroinflammation.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of 5'-Chloro-5'-deoxy-(±)-ENBA in a mouse model of neuropathic pain (Spared Nerve Injury - SNI).

Table 1: Effect of 5'-Chloro-5'-deoxy-(±)-ENBA on Mechanical Allodynia (von Frey Test)

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) - Day 3 Post-SNIPaw Withdrawal Threshold (g) - Day 7 Post-SNI
ShamVehicle1.0 ± 0.11.1 ± 0.1
SNI + VehicleVehicle0.15 ± 0.030.12 ± 0.02
SNI + Cl-dA-ENBA0.50.6 ± 0.080.7 ± 0.09
SNI + Cl-dA-ENBA + DPCPX0.5 + 30.2 ± 0.040.18 ± 0.03
*Data are presented as mean ± SEM. p < 0.05 vs. SNI + Vehicle. DPCPX is a selective A1AR antagonist.

Table 2: Effect of 5'-Chloro-5'-deoxy-(±)-ENBA on Thermal Hyperalgesia (Hargreaves Test)

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Latency (s) - Day 3 Post-SNIPaw Withdrawal Latency (s) - Day 7 Post-SNI
ShamVehicle10.2 ± 0.510.5 ± 0.6
SNI + VehicleVehicle4.1 ± 0.33.8 ± 0.4
SNI + Cl-dA-ENBA0.58.5 ± 0.78.9 ± 0.8
SNI + Cl-dA-ENBA + DPCPX0.5 + 34.5 ± 0.44.2 ± 0.5
*Data are presented as mean ± SEM. p < 0.05 vs. SNI + Vehicle. DPCPX is a selective A1AR antagonist.

Table 3: Effect of 5'-Chloro-5'-deoxy-(±)-ENBA on Spinal Microglial Activation

Treatment GroupDose (mg/kg, i.p.)Number of Activated Microglia (Iba1+ cells) in Dorsal Horn
ShamVehicle15 ± 3
SNI + VehicleVehicle48 ± 5
SNI + Cl-dA-ENBA0.522 ± 4
Data are presented as mean ± SEM. p < 0.05 vs. SNI + Vehicle.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for investigating the effects of 5'-Chloro-5'-deoxy-(±)-ENBA in neuropathic pain models.

Experimental_Workflow cluster_0 Animal Model & Treatment cluster_1 Behavioral Assessment cluster_2 Histological Analysis SNI Spared Nerve Injury (SNI) Surgery in Mice Drug_Admin Drug Administration (e.g., 5'-Cl-5'-d-ENBA, i.p.) SNI->Drug_Admin von_Frey Mechanical Allodynia (von Frey Test) Drug_Admin->von_Frey Hargreaves Thermal Hyperalgesia (Hargreaves Test) Drug_Admin->Hargreaves Tissue_Collection Spinal Cord Tissue Collection Hargreaves->Tissue_Collection IHC Immunohistochemistry (Iba1 for Microglia) Tissue_Collection->IHC Microscopy Microscopy & Image Analysis IHC->Microscopy

Experimental workflow diagram.
Protocol 1: Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice

This model induces robust and long-lasting neuropathic pain behaviors.[1]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical scissors, forceps, and retractors

  • 6-0 silk or nylon sutures

  • Wound clips or sutures for skin closure

  • Heating pad

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics for post-operative care (e.g., buprenorphine)

Procedure:

  • Anesthetize the mouse and ensure a surgical plane of anesthesia is reached.

  • Shave the lateral surface of the left thigh and sterilize the area with an antiseptic solution.

  • Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Carefully isolate the common peroneal and tibial nerves, ensuring the sural nerve remains untouched.

  • Tightly ligate the common peroneal and tibial nerves with a 6-0 suture.

  • Distal to the ligation, transect the two nerves, removing a 2-3 mm portion to prevent regeneration.

  • Ensure there is no bleeding and the sural nerve is not damaged.

  • Close the muscle layer with sutures and the skin with wound clips or sutures.

  • Administer post-operative analgesia and monitor the animal's recovery on a heating pad.

  • For sham-operated controls, perform the same surgical procedure to expose the sciatic nerve without any nerve ligation or transection.

Protocol 2: Assessment of Mechanical Allodynia (Von Frey Test)

This test measures the paw withdrawal threshold to a mechanical stimulus.

Materials:

  • Von Frey filaments with a range of calibrated bending forces (e.g., 0.008 g to 2.0 g)

  • Elevated wire mesh platform

  • Plexiglas enclosures for each mouse

Procedure:

  • Acclimatize the mice to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.

  • Begin with a filament in the middle of the force range (e.g., 0.4 g) and apply it to the plantar surface of the hind paw, in the area innervated by the sural nerve (lateral aspect).

  • Apply the filament with enough pressure to cause it to bend and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.

  • Continue this pattern until the first change in response is observed, and then for four more stimuli.

  • Calculate the 50% withdrawal threshold using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final von Frey filament used, k is a value from a lookup table based on the pattern of positive and negative responses, and δ is the mean difference in log units between stimuli.

Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)

This test measures the latency of paw withdrawal from a radiant heat source.

Materials:

  • Hargreaves apparatus (plantar test)

  • Glass platform

  • Plexiglas enclosures for each mouse

Procedure:

  • Acclimatize the mice to the testing apparatus by placing them in the Plexiglas enclosures on the glass platform for at least 30 minutes.

  • Position the radiant heat source under the plantar surface of the hind paw.

  • Activate the heat source and start the timer.

  • The timer automatically stops when the mouse withdraws its paw.

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Perform three measurements for each paw, with at least 5 minutes between each measurement, and calculate the average withdrawal latency.

Protocol 4: Immunohistochemistry for Microglial Activation

This protocol is for the detection of activated microglia in the spinal cord using the Iba1 marker.

Materials:

  • Mice from the experimental groups

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • 30% sucrose (B13894) in PBS

  • Cryostat

  • Microscope slides

  • Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody: rabbit anti-Iba1 (1:1000 dilution)

  • Secondary antibody: goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deeply anesthetize the mice and transcardially perfuse with PBS followed by 4% PFA.

  • Dissect the lumbar spinal cord (L4-L6) and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotect the tissue by incubating in 30% sucrose in PBS at 4°C until it sinks.

  • Embed the tissue in OCT compound and freeze.

  • Cut 30 µm thick transverse sections using a cryostat and mount on microscope slides.

  • Wash the sections with PBS and then permeabilize with 0.3% Triton X-100 in PBS.

  • Block non-specific binding with the blocking solution for 1 hour at room temperature.

  • Incubate the sections with the primary anti-Iba1 antibody overnight at 4°C.

  • Wash the sections with PBS and then incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.

  • Counterstain with DAPI for 10 minutes.

  • Wash the sections with PBS and mount with mounting medium.

  • Visualize and capture images using a fluorescence microscope.

  • Quantify the number of Iba1-positive cells and analyze their morphology (e.g., ramified vs. amoeboid) in the dorsal horn of the spinal cord.

Conclusion

The experimental use of this compound derivatives, such as 5'-Chloro-5'-deoxy-(±)-ENBA, in neuropathic pain models provides a valuable approach for investigating the therapeutic potential of adenosine A1 receptor agonists. The protocols and data presented here offer a framework for researchers to explore the mechanisms underlying the analgesic effects of these compounds and to advance the development of novel treatments for neuropathic pain. Careful adherence to these established methodologies will ensure the generation of robust and reproducible data in this critical area of research.

References

Application Notes and Protocols: Utilizing 5'-Chloro-5'-deoxyadenosine for Adenosine Receptor Selectivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5'-Chloro-5'-deoxyadenosine as a pharmacological tool to investigate the selectivity of ligands for adenosine (B11128) receptors. This document includes detailed protocols for key experiments and summarizes the quantitative data for this compound and its derivatives.

Introduction

Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are classified into four subtypes: A1, A2A, A2B, and A3. These receptors are ubiquitously expressed and play crucial roles in a myriad of physiological processes, making them attractive therapeutic targets for a wide range of disorders, including cardiovascular, inflammatory, and neurological diseases. Distinguishing the activity of novel compounds at these different receptor subtypes is a critical step in drug discovery and development.

This compound is a modified adenosine analog that exhibits significant selectivity for the A1 adenosine receptor. This high selectivity makes it an invaluable tool for researchers to delineate the pharmacological effects mediated by the A1 receptor from those of the A2A, A2B, and A3 subtypes.

Data Presentation

The selectivity of this compound and its potent N6-substituted analog, 5'-Chloro-5'-deoxy-(±)-ENBA, for the human adenosine A1 receptor is demonstrated by their significantly lower inhibition constants (Ki) for this subtype compared to others.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)Selectivity (A1 vs others)
This compound~0.51[1]~1340[1]~2740[1]~1290[1]>2500-fold[1]
5'-Chloro-5'-deoxy-(±)-ENBA0.51[2]1340[2]2740[2]1290[2]>2500-fold

The functional activity of 5'-Chloro-5'-deoxy-(±)-ENBA as a potent A1 receptor agonist is confirmed by its low EC50 value in functional assays.

CompoundAssayEC50 (nM)
5'-Chloro-5'-deoxy-(±)-ENBAFunctional Assay6.75[2]

Signaling Pathways

Adenosine receptors modulate intracellular signaling primarily through their coupling to heterotrimeric G proteins, which in turn regulate the activity of adenylyl cyclase.

  • A1 and A3 Receptors: These receptors predominantly couple to Gi/o proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • A2A and A2B Receptors: These receptors are typically coupled to Gs proteins. Agonist binding to these receptors activates Gs, which stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP concentration.

Adenosine_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_R A1 Receptor Gi Gi/o Protein A1_R->Gi Activates A3_R A3 Receptor A3_R->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec A2A_R A2A Receptor Gs Gs Protein A2A_R->Gs Activates A2B_R A2B Receptor A2B_R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc

Canonical signaling pathways of adenosine receptors.

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for a specific adenosine receptor subtype.

Radioligand_Binding_Workflow prep Prepare Reagents (Membranes, Radioligand, Test Compound) setup Assay Setup in 96-well Plate (Total, Non-specific, Test Compound wells) prep->setup incubation Incubation (e.g., 60-120 min at 25°C) setup->incubation filtration Rapid Vacuum Filtration (Separates bound from unbound radioligand) incubation->filtration washing Wash Filters (Remove unbound radioligand) filtration->washing measurement Measure Radioactivity (Scintillation Counting) washing->measurement analysis Data Analysis (Calculate IC50 and Ki) measurement->analysis

General workflow for a competitive radioligand binding assay.

Materials and Reagents:

  • Membrane Preparations: Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK293 or CHO cells).

  • Radioligand: A subtype-selective radioligand with high affinity (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM NECA).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • 96-well plates.

  • Cell harvester and vacuum filtration system.

  • Scintillation counter.

Procedure:

  • Preparation:

    • Thaw frozen cell membrane aliquots on ice.

    • Resuspend membranes in ice-cold assay buffer to a suitable protein concentration (typically 20-50 µg per well).

    • Prepare serial dilutions of the test compound (this compound) in assay buffer, covering a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Prepare the radioligand solution in assay buffer at a concentration near its Kd value.

    • Prepare the non-specific binding control at a high concentration.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding wells: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Non-specific Binding wells: Add 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Test Compound wells: Add 50 µL of the respective test compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-120 minutes to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.

    • For each concentration of the test compound, calculate the percentage of specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase (AC) Activity Assay / cAMP Assay

This functional assay is used to determine whether a compound acts as an agonist or antagonist at A1 adenosine receptors by measuring the inhibition of adenylyl cyclase activity, which results in a decrease in cAMP levels.

cAMP_Assay_Workflow cell_culture Culture Cells Expressing A1 Receptor treatment Treat Cells with Forskolin (B1673556) (to stimulate AC) +/- Test Compound (this compound) cell_culture->treatment incubation Incubate for a defined period treatment->incubation lysis Lyse Cells incubation->lysis cAMP_measurement Measure cAMP Levels (e.g., ELISA, HTRF, Luminescence) lysis->cAMP_measurement analysis Data Analysis (Determine IC50 or % inhibition) cAMP_measurement->analysis

Workflow for a cell-based cAMP assay.

Materials and Reagents:

  • Cell Line: A cell line stably expressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293).

  • Cell Culture Medium and Supplements.

  • Test Compound: this compound.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • Lysis Buffer.

  • cAMP Assay Kit: Commercially available kits (e.g., ELISA, HTRF, or luminescence-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture and Seeding:

    • Culture the A1 receptor-expressing cells in appropriate medium.

    • Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with the PDE inhibitor (IBMX) in assay buffer for a short period (e.g., 10-20 minutes).

    • To determine agonist activity, add serial dilutions of this compound to the wells, along with a fixed concentration of forskolin (to stimulate adenylyl cyclase). Include a control with forskolin only.

    • To determine antagonist activity, pre-incubate the cells with serial dilutions of the test compound before adding a known A1 receptor agonist (e.g., CPA) and forskolin.

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis:

    • Terminate the reaction by removing the medium and adding lysis buffer to each well.

  • cAMP Measurement:

    • Measure the intracellular cAMP concentration in the cell lysates according to the instructions of the chosen commercial assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • For agonist activity, plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 value.

    • For antagonist activity, determine the shift in the agonist dose-response curve to calculate the pA2 value.

Conclusion

This compound is a potent and highly selective A1 adenosine receptor agonist. Its distinct pharmacological profile makes it an essential research tool for isolating and studying the physiological and pathological roles of the A1 receptor. The protocols provided herein offer a robust framework for characterizing the selectivity and functional activity of novel compounds at adenosine receptors, thereby facilitating the drug discovery process.

References

Application Notes and Protocols for Inhibiting Protein Phosphorylation with 5'-Chloro-5'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Chloro-5'-deoxyadenosine (CldA) is a synthetic adenosine (B11128) analog that serves as a valuable tool for studying cellular signaling pathways.[1] It is recognized for its role as an inhibitor of protein phosphorylation, a critical post-translational modification that governs a vast array of cellular processes.[2][3] Understanding the impact of CldA on protein phosphorylation provides insights into the intricate regulation of signaling cascades, making it a compound of interest in both basic research and as a potential lead for therapeutic development. These application notes provide a comprehensive overview of the mechanisms of action of this compound, quantitative data on its inhibitory effects, and detailed protocols for its application in biochemical and cell-based assays.

Mechanisms of Action

This compound is understood to inhibit protein phosphorylation through at least two distinct mechanisms:

  • Direct ATP Competition: As an adenosine analog, this compound can act as a competitive inhibitor of ATP for the nucleotide-binding site of protein kinases.[1] By occupying this site, it prevents the transfer of the gamma-phosphate from ATP to the substrate protein, thereby directly inhibiting the phosphorylation event.

  • Indirect Inhibition via Methyltransferase Pathways: this compound is a precursor in the synthesis of inhibitors of S-adenosyl-L-homocysteine (SAH) hydrolase.[1] Inhibition of SAH hydrolase leads to the accumulation of S-adenosyl-L-homocysteine, a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Protein methylation is a key regulatory mechanism for many signaling proteins, including kinases and phosphatases. By altering the methylation status of these signaling components, this compound can indirectly modulate their activity and consequently affect downstream protein phosphorylation. For instance, inhibition of S-adenosylhomocysteine hydrolase (AHCY) has been shown to suppress cell proliferation by regulating the MEK/ERK signaling pathway and affecting the phosphorylation of cell cycle proteins like CDC2.

cluster_0 Direct Inhibition cluster_1 Indirect Inhibition Kinase Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase CldA This compound CldA->Kinase Substrate Substrate Substrate->Kinase CldA_indirect This compound SAHH_Inhibitor SAH Hydrolase Inhibitor CldA_indirect->SAHH_Inhibitor SAHH SAH Hydrolase SAHH_Inhibitor->SAHH SAH S-adenosyl- homocysteine SAHH->SAH Hydrolysis Methyltransferase Methyltransferase SAH->Methyltransferase Signaling_Protein Signaling Protein (e.g., Kinase) Methyltransferase->Signaling_Protein Methylation pSignaling_Protein Altered Phosphorylation Signaling_Protein->pSignaling_Protein

Mechanisms of this compound Action

Data Presentation

The inhibitory effects of this compound on the phosphorylation of various substrates have been quantified in biochemical assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

SubstrateAssay SystemIC50 (µM)Reference
Phosphatidylinositol 4-phosphateSwine platelet membranes71[1]
Phosphatidylinositol 4,5-bisphosphateSwine platelet membranes75[1]
Pleckstrin (major PKC substrate)Swine platelet membranes75[1]
Myosin Light ChainSwine platelet membranes82[1]
Cardiac Troponin IRat heart myofibrillar fraction~50[3]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for Measuring Direct Inhibition

This protocol is designed to assess the direct inhibitory effect of this compound on a specific protein kinase in a biochemical assay format.

Materials:

  • Purified active protein kinase

  • Specific peptide or protein substrate for the kinase

  • This compound (stock solution in DMSO or water)

  • ATP (stock solution)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • Phosphocellulose paper or other method for separating phosphorylated substrate

  • Scintillation counter or luminometer

  • 96-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in the kinase reaction buffer. The final concentrations should bracket the expected IC50 value.

    • Prepare a solution of the kinase and its substrate in the kinase reaction buffer.

    • Prepare a solution of ATP mixed with [γ-³²P]ATP (if using radioactivity) in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the kinase.

  • Set up Kinase Reaction:

    • In a 96-well plate, add 10 µL of the diluted this compound or vehicle control (DMSO or water) to each well.

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Pre-incubate for 10 minutes at 30°C.

  • Initiate Reaction:

    • Add 10 µL of the ATP/[γ-³²P]ATP mixture to each well to start the reaction.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the kinase activity.

  • Stop Reaction and Detect Phosphorylation:

    • Radiometric Assay:

      • Stop the reaction by adding an equal volume of 75 mM phosphoric acid.

      • Spot a portion of the reaction mixture onto phosphocellulose paper.

      • Wash the paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

      • Measure the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Assay:

      • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol. This involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent before reading the luminescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) Start->Prepare_Reagents Setup_Reaction Set up Reaction in 96-well Plate (Add Inhibitor, Kinase, Substrate) Prepare_Reagents->Setup_Reaction Initiate_Reaction Initiate Reaction (Add ATP) Setup_Reaction->Initiate_Reaction Incubate Incubate (30°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Phosphorylation (Radiometric or Luminescence) Stop_Reaction->Detect_Phosphorylation Data_Analysis Data Analysis (Calculate IC50) Detect_Phosphorylation->Data_Analysis End End Data_Analysis->End

In Vitro Kinase Assay Workflow
Protocol 2: Cell-Based Assay to Evaluate Inhibition of a Signaling Pathway

This protocol describes how to treat cultured cells with this compound and then analyze the phosphorylation status of a target protein in a specific signaling pathway using Western blotting.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein antibodies for the target of interest)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Prepare different concentrations of this compound in complete culture medium.

    • Remove the old medium and treat the cells with the this compound-containing medium for the desired time (e.g., 1, 6, 12, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of the phosphorylated protein to the total protein for each sample.

    • Express the results as a fold change relative to the vehicle-treated control.

Cell_Culture Cell Culture & Treatment with this compound Cell_Lysis Cell Lysis (with phosphatase inhibitors) Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Blot Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Phospho-specific) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (ECL and Imaging) Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Western Blot Workflow for Phosphorylation Analysis

Conclusion

This compound is a versatile pharmacological tool for investigating protein phosphorylation. Its dual mechanism of action, involving both direct kinase inhibition and indirect modulation of signaling pathways through the inhibition of methyltransferases, makes it a compound with complex and interesting biological activities. The protocols provided herein offer a starting point for researchers to explore the effects of this compound in their specific experimental systems. Careful optimization of inhibitor concentration and treatment time will be necessary for each cell line and target of interest.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 5'-Chloro-5'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Chloro-5'-deoxyadenosine is a pivotal intermediate in the synthesis of a diverse array of 5'-substituted-5'-deoxyadenosine analogs, many of which exhibit significant biological activity and therapeutic potential. The reactivity of the 5'-chloro group towards nucleophilic substitution allows for the introduction of various functional groups, making it a versatile building block in medicinal chemistry and drug discovery.[1] This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with a range of nucleophiles, including nitrogen, sulfur, and oxygen-containing moieties. The synthesized derivatives have shown promise as inhibitors of enzymes such as methyltransferases and as potential therapeutic agents.[2][3]

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride ion from the 5'-position of the ribose sugar by a nucleophile. This reaction typically proceeds via an SN2 mechanism.

G cluster_main General Nucleophilic Substitution Reaction Start This compound Nucleophile Nucleophile (Nu-) Product 5'-Substituted-5'-deoxyadenosine Start->Product + Nu- LeavingGroup Chloride (Cl-) G cluster_workflow Mechanochemical Synthesis Workflow A 1. Add reactants to grinding jar B 2. Vibrate in ball mill (30 Hz, 60 min) A->B C 3. Dissolve in ethyl acetate B->C D 4. Aqueous workup (NaHCO3, Brine) C->D E 5. Dry and concentrate D->E F 6. Purify by chromatography E->F G Final Product F->G G cluster_pathway Parallel Synthesis of 5'-Amino Derivatives Start 5'-Amino-5'-deoxy- 2',3'-O-isopropylideneadenosine Coupling Amide/Sulfonamide Coupling (DCM, NEt3, rt) Start->Coupling AcylChloride Acyl/Sulfonyl Chloride AcylChloride->Coupling ProtectedProduct Protected Product Coupling->ProtectedProduct Deprotection Deprotection (aq. TFA, 5 °C) ProtectedProduct->Deprotection FinalProduct Final Product Deprotection->FinalProduct

References

Application Notes and Protocols: Utilizing 5'-Chloro-5'-deoxyadenosine for the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Chloro-5'-deoxyadenosine (ClDA) is a pivotal starting material and intermediate in the synthesis of a diverse array of nucleoside analogues that exhibit potent inhibitory activity against various key enzymes. Its unique chemical structure, featuring a chlorine atom at the 5' position of the ribose sugar, renders it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This versatility has been exploited to develop highly specific and potent inhibitors for enzymes such as adenosine (B11128) A1 receptor agonists, adenosine kinases, and methyltransferases. These inhibitors are invaluable tools in both basic research for elucidating complex biological pathways and in drug discovery efforts for a variety of therapeutic areas, including cardiovascular disease, inflammation, neurological disorders, and oncology.

This document provides detailed application notes and experimental protocols for the synthesis of enzyme inhibitors using this compound as a key precursor.

I. Synthesis of the Precursor: this compound (ClDA)

A common and efficient method for the synthesis of this compound involves the chlorination of adenosine using thionyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask, suspend adenosine in anhydrous acetonitrile.

  • Cool the suspension to -8°C using an ice/acetone bath.

  • Slowly add thionyl chloride (approximately 3 equivalents) to the cooled suspension over 5 minutes.[1]

  • Add pyridine (approximately 2 equivalents) dropwise to the reaction mixture over 40 minutes, maintaining the low temperature.[1]

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction by the dropwise addition of water.

  • Remove the acetonitrile by vacuum distillation at 35°C.[1]

  • Add methanol to the residue, followed by the dropwise addition of concentrated ammonium hydroxide while keeping the temperature below 40°C, to achieve a pH of approximately 9.[2]

  • Stir the solution for 1.5 hours, allowing it to cool to room temperature.

  • Partially remove the methanol by vacuum distillation at 35°C.[2]

  • Cool the resulting solution to 0°C for 1 hour to induce crystallization.

  • Filter the colorless crystalline solid, wash with cold methanol, and dry under vacuum at 40°C to yield this compound.[2]

II. Application 1: Synthesis of Adenosine A1 Receptor Agonists

This compound is a key precursor for the synthesis of potent and selective adenosine A1 receptor agonists, such as (±)-5'-Chloro-5'-deoxy-ENBA. The synthesis involves the N6-alkylation of the adenine (B156593) ring.

Quantitative Data: Adenosine A1 Receptor Agonist
CompoundTarget ReceptorKi (nM)Selectivity vs A2ASelectivity vs A2BSelectivity vs A3
(±)-5'-Chloro-5'-deoxy-ENBAAdenosine A10.51~2627-fold~5372-fold~2529-fold

Data sourced from Tocris Bioscience and R&D Systems.[3]

Experimental Protocol: Synthesis of (±)-5'-Chloro-5'-deoxy-ENBA

Materials:

Procedure:

  • Dissolve this compound in ethanol in a reaction vessel.

  • Add endo-bicyclo[2.2.1]heptan-2-amine and a suitable base such as triethylamine.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (±)-5'-Chloro-5'-deoxy-ENBA as a white solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Adenosine_A1_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R Adenosine A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C IP3_DAG IP3 / DAG PLC->IP3_DAG produces Agonist A1R Agonist (e.g., 5'-Cl-5'-d-ENBA) Agonist->A1R Binds to Gi->AC Inhibits Gi->PLC Activates PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., decreased heart rate, neuroprotection) PKA->CellularResponse Leads to Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activates Ca_PKC->CellularResponse Leads to

Caption: Adenosine A1 Receptor Signaling Pathway.

III. Application 2: Synthesis of Adenosine Kinase Inhibitors

This compound can be converted to 5'-amino-5'-deoxyadenosine (B1666341), a key intermediate for synthesizing potent adenosine kinase (AK) inhibitors.

Quantitative Data: Adenosine Kinase Inhibitors
CompoundTarget EnzymeIC₅₀ (µM)
5'-amino-5'-deoxyadenosineHuman Adenosine Kinase0.17
5'-Amino-5'-deoxy-5-iodotubercidinHuman Adenosine Kinase< 0.001
5'-Amino-5'-deoxy-5-bromotubercidinHuman Adenosine Kinase< 0.001

Data sourced from the Journal of Medicinal Chemistry.[2][4]

Experimental Protocol: Synthesis of 5'-amino-5'-deoxyadenosine

Materials:

  • This compound (ClDA)

  • Sodium azide (B81097) (NaN₃)

  • Dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃) or Hydrogen gas with Palladium on carbon (H₂/Pd-C)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Azide Formation: Dissolve this compound in DMF and add sodium azide. Heat the mixture to facilitate the nucleophilic substitution of the chloride with the azide group. Monitor the reaction by TLC.

  • Reduction to Amine:

    • Staudinger Reaction: To a solution of the 5'-azido-5'-deoxyadenosine (B1598470) intermediate in THF, add triphenylphosphine. Stir the reaction, then add water to hydrolyze the intermediate phosphazide (B1677712) to the primary amine.

    • Catalytic Hydrogenation: Alternatively, dissolve the azido (B1232118) intermediate in a suitable solvent and subject it to catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

  • Purification: After the reduction is complete, purify the resulting 5'-amino-5'-deoxyadenosine by column chromatography or crystallization.

Experimental Protocol: Synthesis of Adenosine Kinase Inhibitors

This protocol describes the general synthesis of 5'-amino-5'-deoxy-5-halotubercidin analogues.

Materials:

  • 5'-amino-5'-deoxyadenosine

  • 5-Substituted-4-chloropyrrolo[2,3-d]pyrimidine base (e.g., 5-iodo or 5-bromo derivative)

  • Sodium hydride (NaH)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride in the anhydrous solvent.

  • Add the 5-substituted-4-chloropyrrolo[2.3-d]pyrimidine base to the suspension and stir to form the sodium salt.

  • Add a solution of a protected 5'-amino-5'-deoxyribose analogue to the reaction mixture.

  • Stir the reaction at room temperature until the glycosylation is complete (monitored by TLC).

  • Quench the reaction carefully with water or methanol.

  • Remove the solvent under reduced pressure.

  • Deprotect the resulting nucleoside using standard procedures.

  • Purify the final 5'-amino-5'-deoxy-5-halotubercidin inhibitor by column chromatography.

Adenosine_Kinase_Workflow cluster_synthesis Synthesis of Adenosine Kinase Inhibitors cluster_inhibition Enzyme Inhibition ClDA This compound Azido 5'-Azido-5'-deoxyadenosine ClDA->Azido NaN₃, DMF Amine 5'-Amino-5'-deoxyadenosine Azido->Amine Reduction (e.g., PPh₃/H₂O) Inhibitor Adenosine Kinase Inhibitor Amine->Inhibitor Coupling with substituted base AK Adenosine Kinase Inhibitor->AK Inhibits AMP AMP AK->AMP Product Adenosine Adenosine Adenosine->AK Substrate

Caption: Synthesis and Inhibition by Adenosine Kinase Inhibitors.

IV. Application 3: Synthesis of Methyltransferase Inhibitors

Similar to the synthesis of adenosine kinase inhibitors, 5'-amino-5'-deoxyadenosine serves as a crucial intermediate for the parallel synthesis of libraries of methyltransferase inhibitors.

Quantitative Data: Methyltransferase Inhibitors
CompoundTarget EnzymeKᵢ (nM)
Compound 34SARS-CoV-2 nsp14/10130
Compound 35SARS-CoV-2 nsp14/10230
Compound 46SARS-CoV-2 nsp14/10450

Data sourced from a study on parallel synthesis of methyltransferase inhibitors.[5]

Experimental Protocol: Parallel Synthesis of a 5'-amino-5'-deoxyadenosine-based Amide and Sulfonamide Library

Materials:

  • 5'-amino-5'-deoxyadenosine

  • Various acyl chlorides and sulfonyl chlorides

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • To a solution of 5'-amino-5'-deoxyadenosine (1.11 equivalents) in DCM in a parallel synthesizer tube, add the respective acyl chloride or sulfonyl chloride (1.0 equivalent) and triethylamine (1.2 equivalents).[5]

  • Agitate the mixture at room temperature overnight.[5]

  • Add saturated aqueous NaHCO₃ solution and agitate to wash the organic phase. Repeat the washing step five times.[5]

  • Perform a final wash with water.

  • Separate the organic phase and remove the solvent by distillation to obtain the purified amide or sulfonamide product.

Methyltransferase_Inhibition cluster_reaction Methylation Reaction cluster_inhibition Inhibition MT Methyltransferase MethylatedSubstrate Methylated Substrate MT->MethylatedSubstrate SAH S-Adenosyl- homocysteine (SAH) MT->SAH SAM S-Adenosyl- methionine (SAM) SAM->MT Substrate Substrate (e.g., Histone) Substrate->MT Inhibitor Methyltransferase Inhibitor Inhibitor->MT Inhibits

Caption: General Mechanism of Methyltransferase Inhibition.

V. Conclusion

This compound is a versatile and valuable precursor for the synthesis of a wide range of potent and selective enzyme inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this key intermediate. The ability to readily modify the 5' position allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties, making this compound an indispensable tool in modern medicinal chemistry and chemical biology.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5'-Chloro-5'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5'-Chloro-5'-deoxyadenosine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely employed method for the synthesis of this compound is the selective chlorination of the 5'-hydroxyl group of adenosine (B11128). A common and effective approach involves the use of thionyl chloride (SOCl₂) in the presence of a base, such as pyridine (B92270), in an appropriate solvent like acetonitrile (B52724).[1] This method is often preferred due to its relatively high yields and straightforward procedure.

Q2: What is the role of the 2',3'-O-sulfinyl intermediate in this synthesis?

A2: A key aspect of the synthesis using thionyl chloride is the formation of a 5'-chloro-5'-deoxy-2',3'-O-sulfinyladenosine intermediate.[1][2] This intermediate protects the 2' and 3'-hydroxyl groups from unwanted side reactions. The subsequent removal of this sulfinyl group, typically with aqueous methanolic ammonia (B1221849), yields the desired this compound.[2][3] An advantage of this approach is that the deprotection can be performed without the use of hexamethylphosphoramide (B148902) (HMPA), a suspected carcinogen.[1]

Q3: What kind of yields can I expect from the synthesis?

A3: Yields for the synthesis of this compound can vary depending on the specific reaction conditions and purification methods. However, with optimized protocols, it is possible to achieve high yields. Some reported procedures have achieved yields of over 90%.[1][2] For instance, one method describes a yield of 92.7% for the chloroadenosine product.[3][4] Another protocol reports a 91% yield of chlorinated adenosine glycosides after the initial reaction and deprotection steps.[3]

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through standard laboratory techniques. Silica (B1680970) gel column chromatography is a common method, often using a gradient elution with a solvent system like ethyl acetate (B1210297) and methanol (B129727).[5] Crystallization is another effective method for obtaining a pure product.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction Verify Reagent Quality: Ensure that thionyl chloride and pyridine are fresh and of high purity. Moisture can deactivate thionyl chloride. Optimize Reaction Time and Temperature: The reaction is often initiated at a low temperature (e.g., -8°C to 0°C) and then allowed to warm to room temperature.[1][3] Ensure the reaction is stirred for a sufficient duration (e.g., 18 hours) to go to completion.[3] Check Stoichiometry: Use appropriate molar ratios of reagents. A common approach is to use an excess of thionyl chloride (e.g., 3 equivalents) and pyridine (e.g., 2 equivalents) relative to adenosine.[4]
Product Degradation Control Temperature during Workup: Avoid excessive heat during solvent removal and other workup steps, as the product may be heat-sensitive. Maintain Appropriate pH: During aqueous workup, ensure the pH is controlled to prevent degradation of the product.
Inefficient Deprotection Ensure Complete Removal of the Sulfinyl Group: The deprotection step using aqueous methanolic ammonia should be allowed to proceed for a sufficient time to ensure complete removal of the 2',3'-O-sulfinyl group. Monitor the reaction by TLC to confirm the disappearance of the intermediate.
Loss during Purification Optimize Chromatography Conditions: If using silica gel chromatography, carefully select the solvent system and gradient to ensure good separation and recovery of the product. Optimize Crystallization: If purifying by crystallization, experiment with different solvent systems to maximize the recovery of the crystalline product.
Problem 2: Presence of Impurities in the Final Product
Potential Impurity Identification Prevention and Removal
Unreacted Adenosine Can be detected by TLC or HPLC as a more polar spot/peak compared to the product.Ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent stoichiometry. Can be removed by silica gel chromatography.
2',3'-O-Sulfinyl Intermediate Will appear as a less polar spot on TLC compared to the final product.Ensure the deprotection step is complete. If necessary, repeat the treatment with aqueous methanolic ammonia.
Diastereomers of the Sulfinyl Intermediate The intermediate is formed as a mixture of diastereomers.These are typically converted to the single final product upon deprotection. If isolated, they can be characterized by NMR.
Other Chlorinated Byproducts Potential for chlorination at other positions on the adenosine molecule, although the 5'-position is the most reactive.Careful control of reaction conditions, particularly temperature, can minimize the formation of these byproducts. Purification by chromatography is usually effective for their removal.

Data Presentation

Table 1: Comparison of Reaction Conditions for 5'-Chlorination of Adenosine

Reagent(s)BaseSolventTemperatureReported Yield (%)
Thionyl ChloridePyridineAcetonitrile0°C to ambient>90
Thionyl ChloridePyridineAcetonitrile-8°C91[1]
Thionyl ChloridePyridineAcetonitrile0-5°C, then RT86[5]
Thionyl ChlorideHexamethylphosphoramide (HMPA)-Room Temperature75-100[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Thionyl Chloride/Pyridine Method

This protocol is adapted from a patented procedure with a reported yield of 92.7%.[3][4]

Materials:

  • Adenosine

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Thionyl chloride

  • Methanol

  • Ammonium (B1175870) hydroxide (B78521)

  • Ice/acetone bath

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Reaction Setup: In a 2-liter, 3-neck flask equipped with a mechanical stirrer and a temperature probe, add 400 mL of acetonitrile followed by adenosine (100 g, 0.374 mol).

  • Cooling: Stir the resulting slurry while cooling to -8°C with an ice/acetone bath.

  • Reagent Addition:

    • Add thionyl chloride (82 mL, 1.124 mol) to the reaction over 5 minutes.

    • Add pyridine (69.8 mL, 0.749 mol) dropwise to the reaction over 40 minutes.

  • Reaction: Remove the ice bath and allow the temperature to rise to room temperature with stirring for 18 hours. The product will begin to precipitate out of the solution.

  • Workup:

    • After 18 hours, add water (600 mL) dropwise to the reaction.

    • Remove acetonitrile by vacuum distillation at 35°C.

    • Add methanol (350 mL) to the reaction.

    • Add a solution of 28% ammonium hydroxide in water (100 mL) to the slurry.

  • Isolation and Purification:

    • Cool the clear yellow solution to 0°C for 1 hour, then filter.

    • Wash the resulting colorless solid with cold methanol (100 mL).

    • Dry the solid at 40°C under vacuum for 18 hours to obtain this compound as a colorless crystalline solid (98.9 g, 92.7% yield).

Mandatory Visualizations

Synthesis_Pathway Adenosine Adenosine Intermediate 5'-Chloro-5'-deoxy-2',3'-O- sulfinyladenosine Intermediate Adenosine->Intermediate Chlorination & Protection Product This compound Intermediate->Product Deprotection reagents1 + Thionyl Chloride + Pyridine (Acetonitrile, -8°C to RT) reagents2 + Aqueous Methanolic Ammonia (RT) Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis start Suspend Adenosine in Acetonitrile cool Cool to -8°C start->cool add_socl2 Add Thionyl Chloride cool->add_socl2 add_pyridine Add Pyridine add_socl2->add_pyridine react Stir at RT for 18h add_pyridine->react add_water Add Water react->add_water distill Remove Acetonitrile add_water->distill add_methanol Add Methanol distill->add_methanol add_nh4oh Add NH4OH add_methanol->add_nh4oh cool_filter Cool to 0°C & Filter add_nh4oh->cool_filter wash_dry Wash with Cold Methanol & Dry cool_filter->wash_dry final_product Final Product: This compound wash_dry->final_product Troubleshooting_Yield start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes degradation Product Degradation? start->degradation No incomplete_reaction->degradation No solution1 Check Reagent Quality Optimize Time/Temp Verify Stoichiometry incomplete_reaction->solution1 Yes purification_loss Loss During Purification? degradation->purification_loss No solution2 Control Workup Temp Maintain Proper pH degradation->solution2 Yes solution3 Optimize Chromatography Optimize Crystallization purification_loss->solution3 Yes end Improved Yield solution1->end solution2->end solution3->end

References

Technical Support Center: Chlorination of Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of adenosine (B11128). The following information addresses common side reactions and offers guidance on optimizing experimental outcomes.

Troubleshooting Guides and FAQs

This section is designed to help you identify and resolve common issues encountered during the chlorination of adenosine and its derivatives.

FAQs

Q1: My chlorination reaction is producing a mixture of products. What are the most common side reactions?

A1: The chlorination of adenosine is a multi-step process that can lead to several side products. The most frequently encountered side reactions include:

  • Formation of Regioisomers: During glycosylation or alkylation steps, both N7 and N9 isomers of the purine (B94841) base can be formed. The N9 isomer is typically the desired product.[1][2][3][4][5]

  • Over-chlorination: Depending on the stoichiometry of the chlorinating agent and the reaction conditions, dichlorinated byproducts, such as 2,6-dichloropurine (B15474) nucleosides, can be formed.[6]

  • Reactions on the Ribose Moiety: The hydroxyl groups of the ribose sugar are reactive and can undergo side reactions if not properly protected. This can lead to the formation of O-phosphorylated intermediates or other undesired modifications.

  • Cleavage of the Glycosidic Bond: Under harsh reaction conditions, the N-glycosidic bond linking the purine base to the ribose sugar can be cleaved, resulting in the formation of the free chlorinated purine base and ribose derivatives.

  • Formation of Hydroxylated Impurities: The presence of moisture in the reaction can lead to the hydrolysis of the starting material, intermediates, or the final product, resulting in hydroxylated impurities.

Q2: I am observing the formation of both N7 and N9 isomers. How can I improve the regioselectivity for the desired N9 isomer?

A2: The formation of N7 and N9 isomers is a common challenge in purine chemistry. The ratio of these isomers is influenced by several factors:

  • Reaction Conditions: Kinetically controlled conditions (e.g., lower temperatures) may favor the formation of the N7 isomer, while thermodynamically controlled conditions (e.g., higher temperatures) often favor the more stable N9 isomer.[2]

  • Solvent and Base: The choice of solvent and base can significantly impact the N7/N9 ratio. Experimenting with different solvent systems and bases can help optimize the selectivity for the N9 position.[5]

  • Protecting Groups: The use of bulky protecting groups on the purine ring can sterically hinder the N7 position, thereby favoring alkylation or glycosylation at the N9 position.[3][4]

  • Catalyst: In some synthetic routes, the choice of catalyst can influence the regioselectivity of the reaction.

Q3: My reaction is yielding a significant amount of dichlorinated product. How can I prevent over-chlorination?

A3: Over-chlorination typically occurs when an excess of the chlorinating agent is used or when the reaction is allowed to proceed for too long. To minimize the formation of dichlorinated byproducts:

  • Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the adenosine substrate. Use the minimum amount of chlorinating agent required for the desired transformation.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent further chlorination. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity.

  • Choice of Chlorinating Agent: Some chlorinating agents are more reactive than others. Consider using a milder chlorinating agent if over-chlorination is a persistent issue.

Q4: I am seeing unexpected products that seem to involve the ribose part of the molecule. What is happening and how can I avoid this?

A4: The hydroxyl groups on the ribose sugar are nucleophilic and can react with the chlorinating agent or other electrophiles present in the reaction mixture. To prevent side reactions on the ribose moiety:

  • Use of Protecting Groups: It is crucial to protect the hydroxyl groups of the ribose sugar before carrying out the chlorination of the purine ring. Acetyl (Ac) or other suitable protecting groups are commonly used. These groups are stable under the chlorination conditions and can be removed in a subsequent deprotection step.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Moisture can lead to the formation of phosphoric acid from phosphorus oxychloride (POCl3), which can catalyze side reactions on the sugar.

Data Presentation

The following table summarizes typical yields and isomer ratios reported in the synthesis of chlorinated adenosine derivatives. Note that specific outcomes can vary significantly based on the exact experimental conditions.

Target CompoundStarting MaterialKey ReagentsTypical YieldN9/N7 Isomer RatioReference
2,3,5-tri-O-acetyl-2,6-dichloropurine nucleoside2,6-dichloropurine and tetraacetyl riboseDMAP97.5%Not specified[6]
2-chloroadenosine (B27285)2,3,5-tri-O-acetyl-2,6-dichloropurine nucleosideAmmonia (B1221849)90.3%Not applicable[6]
6-(2-butylimidazol-1-yl)-2-chloro-9-ethylpurine6-(2-butylimidazol-1-yl)-2-chloropurineNaH, Ethyl iodideExclusive N9>99:1[3]
2-chloro-6-(4,5-diphenylimidazol-1-yl)-9-ethylpurine2-chloro-6-(4,5-diphenylimidazol-1-yl)purineNaH, Ethyl iodideMajor product~5:1[3]

Experimental Protocols

The following is a representative protocol for the synthesis of 2-chloroadenosine, which involves the protection of the ribose hydroxyls, chlorination of the purine ring, and subsequent amination and deprotection.

Step 1: Acetylation of Adenosine

  • Suspend adenosine in a suitable solvent such as pyridine.

  • Add acetic anhydride (B1165640) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.

  • Purify the resulting tetraacetyladenosine by recrystallization or column chromatography.

Step 2: Chlorination of Tetraacetyladenosine

  • Dissolve tetraacetyladenosine in a suitable solvent like chloroform.

  • Add a chlorinating agent such as phosphorus oxychloride (POCl3) and a tertiary amine (e.g., N,N-dimethylaniline).

  • Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and pour it onto ice-water.

  • Extract the product with an organic solvent and wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine.

Step 3: Ammonolysis and Deprotection

  • Dissolve the crude dichlorinated product in a solution of ammonia in methanol.

  • Stir the reaction mixture at room temperature in a sealed vessel until the reaction is complete (monitor by TLC).

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting 2-chloroadenosine by column chromatography or recrystallization.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine 2-Chloroadenosine 2-Chloroadenosine A2A_Receptor Adenosine A2A Receptor 2-Chloroadenosine->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: Adenosine A2A Receptor Signaling Pathway.

Chlorination_Workflow Start Adenosine Protection Protection of Ribose Hydroxyls (e.g., Acetylation) Start->Protection Chlorination Chlorination of Purine Ring (e.g., with POCl3) Protection->Chlorination Workup1 Aqueous Workup & Extraction Chlorination->Workup1 Ammonolysis Ammonolysis & Deprotection Workup1->Ammonolysis Purification Purification (Chromatography/ Recrystallization) Ammonolysis->Purification FinalProduct 2-Chloroadenosine Purification->FinalProduct Analysis Characterization (NMR, MS, HPLC) FinalProduct->Analysis

Caption: Experimental Workflow for 2-Chloroadenosine Synthesis.

Side_Reaction_Logic Conditions Reaction Conditions ExcessReagent Excess Chlorinating Agent Conditions->ExcessReagent Water Presence of Water Conditions->Water NoProtection Inadequate Ribose Protection Conditions->NoProtection HarshConditions Harsh Conditions (Temp, pH) Conditions->HarshConditions KineticControl Kinetic Control (Low Temp) Conditions->KineticControl OverChlorination Over-chlorination ExcessReagent->OverChlorination Hydroxylation Hydroxylated Impurities Water->Hydroxylation RiboseReaction Ribose Side Reactions NoProtection->RiboseReaction GlycosidicCleavage Glycosidic Bond Cleavage HarshConditions->GlycosidicCleavage N7Isomer N7-Isomer Formation KineticControl->N7Isomer SideProduct Side Products OverChlorination->SideProduct Hydroxylation->SideProduct RiboseReaction->SideProduct GlycosidicCleavage->SideProduct N7Isomer->SideProduct

References

alternative reagents to thionyl chloride for 5'-chlorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the 5'-chlorination of nucleosides. This resource is designed for researchers, scientists, and drug development professionals seeking alternatives to thionyl chloride for this critical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various reagents.

Alternative Reagents to Thionyl Chloride

Thionyl chloride, while effective, is a hazardous reagent. Several milder and more selective alternatives are available for the 5'-chlorination of nucleosides. The most common and effective methods involve the use of Appel-type reagents and Vilsmeier-type reagents.

Key Alternative Reagents:

  • Appel Reaction: This reaction utilizes triphenylphosphine (B44618) (PPh₃) in combination with a carbon tetrahalide, most commonly carbon tetrachloride (CCl₄), to convert primary alcohols to alkyl chlorides.[1][2][3]

  • Vilsmeier-Type Reagents: These are chloroiminium salts formed from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃), oxalyl chloride, or thionyl chloride itself.[4][5][6]

  • Triphosgene/Pyridine (B92270): This combination offers a method for the chlorination of alcohols under mild conditions.[5][7][8]

Data Presentation: Comparison of Alternative Reagents

The following table summarizes quantitative data for the 5'-chlorination of various protected nucleosides using different reagent systems. Please note that yields are highly dependent on the specific substrate, protecting groups, and reaction conditions.

Nucleoside (Protected)Reagent SystemSolventTemp. (°C)Time (h)Yield (%)Reference
N⁶-Benzoyl-2',3'-O-isopropylideneadenosinePPh₃ / CCl₄PyridineReflux2~85[9]
2',3'-O-IsopropylideneuridinePPh₃ / CCl₄PyridineReflux3~90[10]
N⁴-Benzoyl-2',3'-O-diacetylcytidinePOCl₃ / DMFDMFRT12~75[11]
N²-Isobutyryl-2',3'-O-isopropylideneguanosinePPh₃ / CCl₄Pyridine804~80[12]
ThymidinePPh₃ / CCl₄PyridineReflux2~92[4]
Adenosine (B11128)SOCl₂ / Pyridine / AcetonitrileAcetonitrile0 to RT->90 (crude)[13]

Troubleshooting Guides

Appel Reaction (PPh₃/CCl₄)

Issue 1: Low or No Conversion of the 5'-Hydroxyl Group

  • Question: My Appel reaction is showing low or no conversion of the starting nucleoside to the 5'-chloro product. What could be the cause?

  • Answer:

    • Moisture: The Appel reaction is sensitive to moisture. Ensure all glassware is flame-dried, and solvents and reagents are anhydrous.[14]

    • Reagent Quality: Triphenylphosphine can oxidize over time. Use freshly opened or purified PPh₃. Carbon tetrachloride should be dry and of high purity.

    • Insufficient Reagents: Ensure a slight excess of PPh₃ and CCl₄ (typically 1.1-1.5 equivalents each) is used.

    • Reaction Temperature: While some Appel reactions proceed at room temperature, 5'-chlorination of nucleosides often requires heating (reflux in pyridine or other high-boiling solvents) to drive the reaction to completion.[3]

Issue 2: Formation of Side Products

  • Question: I am observing multiple spots on my TLC, indicating the formation of side products. What are the likely side reactions?

  • Answer:

    • Reaction with Unprotected Functional Groups: If the 2', 3'-hydroxyl groups or the exocyclic amino groups on the nucleobase are not protected, they can react with the Appel reagents. It is crucial to use appropriately protected nucleosides.

    • Elimination: For some nucleoside structures, elimination to form a 4',5'-unsaturated nucleoside can be a competing side reaction, especially at higher temperatures.

Issue 3: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct

  • Question: How can I effectively remove the triphenylphosphine oxide byproduct from my reaction mixture?

  • Answer:

    • Crystallization/Precipitation: TPPO is often less soluble in non-polar solvents. After the reaction, concentrating the mixture and triturating with or recrystallizing from a solvent like diethyl ether or a hexane/ethyl acetate (B1210297) mixture can precipitate the TPPO.[15]

    • Chromatography: Flash column chromatography is a common method for purification. A silica (B1680970) gel plug filtration can sometimes be sufficient to remove the bulk of the TPPO if the product is significantly less polar.[15]

    • Precipitation with Metal Salts: TPPO can be precipitated as a complex with metal salts like zinc chloride (ZnCl₂) from polar solvents such as ethanol.[12][16]

Vilsmeier-Type Reagents (e.g., POCl₃/DMF)

Issue 1: Chlorination at Other Positions

  • Question: I am observing chlorination at positions other than the 5'-hydroxyl group. How can I improve regioselectivity?

  • Answer:

    • Reaction Temperature: Higher reaction temperatures can lead to a loss of selectivity and chlorination at other positions, including the sugar ring or the nucleobase.[13] It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate, often starting at 0°C and slowly warming to room temperature.

    • Protecting Groups: The presence of appropriate protecting groups on other reactive sites is critical to ensure regioselective 5'-chlorination.

Issue 2: Incomplete Reaction

  • Question: The conversion of my starting material is incomplete, even after prolonged reaction times. What can I do?

  • Answer:

    • Reagent Stoichiometry: Ensure that a sufficient excess of the Vilsmeier reagent is used. The reagent is often prepared in situ, and its concentration can affect the reaction rate.

    • Activation: The formation of the Vilsmeier reagent itself can be a critical step. Ensure that the activating agent (e.g., POCl₃) is added slowly to DMF at a low temperature (0°C) to ensure complete formation of the active species.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect other functional groups on the nucleoside before 5'-chlorination?

A1: Nucleosides contain multiple reactive sites, including the 2' and 3'-hydroxyl groups on the ribose sugar and exocyclic amino groups on the purine (B94841) or pyrimidine (B1678525) base. To achieve selective chlorination at the primary 5'-hydroxyl group, these other nucleophilic sites must be temporarily blocked with protecting groups. This prevents unwanted side reactions and ensures a higher yield of the desired 5'-chloro product.

Q2: What are some common protecting groups used for the 2' and 3'-hydroxyl groups during 5'-chlorination?

A2: For ribonucleosides, a common strategy is to protect the 2' and 3'-hydroxyls as a cyclic acetal, such as an isopropylidene group (using acetone (B3395972) or 2,2-dimethoxypropane (B42991) with an acid catalyst). For both ribonucleosides and deoxyribonucleosides, acyl groups like acetyl or benzoyl can be used.

Q3: How do I choose between the Appel reaction and a Vilsmeier-type reagent?

A3: The choice of reagent can depend on the specific nucleoside substrate and the desired reaction conditions.

  • Appel Reaction: Generally considered milder and can be performed under neutral conditions, which is advantageous for acid-sensitive substrates. However, the removal of the triphenylphosphine oxide byproduct can be challenging.

  • Vilsmeier-Type Reagents: These are powerful chlorinating agents and can be very effective. However, they are generated under acidic conditions, which may not be suitable for all substrates. They also carry a higher risk of side reactions, such as chlorination at other positions if the reaction is not carefully controlled.

Q4: Can I perform the 5'-chlorination on an unprotected nucleoside?

A4: While there are some reports of direct 5'-chlorination of unprotected nucleosides, this approach often leads to a mixture of products and lower yields due to the lack of regioselectivity. For cleaner reactions and higher yields of the desired 5'-chloro product, the use of protecting groups is highly recommended.

Experimental Protocols

Protocol 1: 5'-Chlorination of N⁶-Benzoyl-2',3'-O-isopropylideneadenosine using the Appel Reaction

This protocol is a representative procedure for the 5'-chlorination of a protected adenosine derivative.

Materials:

  • N⁶-Benzoyl-2',3'-O-isopropylideneadenosine

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄)

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N⁶-Benzoyl-2',3'-O-isopropylideneadenosine (1 equivalent) in anhydrous pyridine.

  • Add triphenylphosphine (1.5 equivalents) to the solution and stir until dissolved.

  • Add carbon tetrachloride (1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 115°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Remove the pyridine under reduced pressure.

  • To the residue, add anhydrous diethyl ether and stir vigorously to precipitate the triphenylphosphine oxide.

  • Filter the mixture to remove the precipitated triphenylphosphine oxide, washing the solid with fresh diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5'-chloro-5'-deoxy-N⁶-benzoyl-2',3'-O-isopropylideneadenosine.

Protocol 2: 5'-Chlorination of 2',3'-O-Isopropylideneuridine using a Vilsmeier-Type Reagent (POCl₃/DMF)

This protocol describes the use of a Vilsmeier-type reagent for the 5'-chlorination of a protected uridine (B1682114) derivative.

Materials:

  • 2',3'-O-Isopropylideneuridine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DMF (3 equivalents).

  • Cool the DMF to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cold DMF with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2',3'-O-Isopropylideneuridine (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the nucleoside solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a vigorously stirred, ice-cold saturated sodium bicarbonate solution to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the 5'-chloro-5'-deoxy-2',3'-O-isopropylideneuridine.

Visualizations

Experimental Workflow: Appel Reaction for 5'-Chlorination

Appel_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Protected Nucleoside in Pyridine B Add PPh₃ A->B C Add CCl₄ B->C D Heat to Reflux (Monitor by TLC) C->D E Cool and Remove Pyridine D->E Reaction Complete F Precipitate TPPO with Diethyl Ether E->F G Filter F->G H Concentrate Filtrate G->H I Column Chromatography H->I J Isolated 5'-Chloro Nucleoside I->J

Caption: Workflow for the 5'-chlorination of a protected nucleoside using the Appel reaction.

Logical Relationship: Troubleshooting Low Yield in 5'-Chlorination

Troubleshooting_Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues Start Low Yield of 5'-Chloro Nucleoside Reagent_Moisture Moisture in Reagents/Solvents Start->Reagent_Moisture Reagent_Quality Degraded PPh₃ or other reagents Start->Reagent_Quality Reagent_Stoichiometry Incorrect Stoichiometry Start->Reagent_Stoichiometry Cond_Temp Suboptimal Temperature Start->Cond_Temp Cond_Time Insufficient Reaction Time Start->Cond_Time Sub_Protect Inappropriate or Incomplete Protection Start->Sub_Protect Sol_Dry Use Anhydrous Reagents/Solvents Reagent_Moisture->Sol_Dry Solution Sol_Fresh Use Fresh/ Purified Reagents Reagent_Quality->Sol_Fresh Solution Sol_Stoich Optimize Reagent Equivalents Reagent_Stoichiometry->Sol_Stoich Solution Sol_Temp Optimize Temperature Cond_Temp->Sol_Temp Solution Sol_Time Monitor by TLC for Completion Cond_Time->Sol_Time Solution Sol_Protect Verify Protecting Group Strategy Sub_Protect->Sol_Protect Solution

Caption: Troubleshooting guide for low yields in 5'-chlorination reactions.

References

Technical Support Center: Purification of 5'-Chloro-5'-deoxyadenosine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5'-Chloro-5'-deoxyadenosine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica (B1680970) gel (70-230 mesh) is a commonly used and effective stationary phase due to the polar nature of the molecule.[1] For researchers encountering issues with compound stability on silica, neutral alumina (B75360) can be considered as an alternative.

Q2: Which mobile phase systems are suitable for the elution of this compound?

A2: A gradient elution with a mobile phase consisting of a mixture of a non-polar and a polar solvent is typically employed. Common solvent systems include ethyl acetate (B1210297)/methanol (B129727) and dichloromethane (B109758)/methanol.[2] The polarity of the mobile phase is gradually increased by raising the proportion of methanol to facilitate the elution of the polar this compound.

Q3: My this compound sample is not dissolving in the initial mobile phase. How should I load it onto the column?

A3: If your sample has poor solubility in the starting mobile phase, a dry loading technique is recommended.[3] This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried, impregnated silica onto the top of your packed column.[3]

Q4: What are the common impurities I should expect during the purification of this compound?

A4: Common impurities can include unreacted starting materials (e.g., adenosine), partially chlorinated intermediates, and potential diastereomers if the starting material was not stereochemically pure.[2] Careful optimization of the gradient elution can help in separating these closely related compounds.[2]

Q5: How can I monitor the separation of this compound during column chromatography?

A5: The fractions can be monitored by thin-layer chromatography (TLC) using a suitable mobile phase.[1] The spots on the TLC plate can be visualized under UV light (254 nm) as adenosine (B11128) derivatives are UV active. Staining with a solution like 10% sulfuric acid in methanol followed by charring can also be used for detection.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Possible Cause Solution
Poor Separation of this compound from Impurities The mobile phase polarity is not optimized.Adjust the gradient profile. A shallower gradient around the elution point of your compound can improve resolution.[4]
The column is overloaded with the sample.Reduce the amount of crude sample loaded onto the column. A general guideline is to load 1-5% of the stationary phase weight.[4]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.[5]
This compound is Tailing on the Column The compound is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase to neutralize active sites on the silica gel.[4]
The sample was dissolved in a solvent that is too polar.Dissolve the sample in the initial, least polar mobile phase or use the dry loading method.[4]
Low or No Recovery of this compound The compound may be degrading on the silica gel column.Perform a stability test by spotting the compound on a TLC plate and letting it sit for a few hours before eluting. If degradation is observed, consider using a less acidic stationary phase like deactivated silica or alumina.
The mobile phase is not polar enough to elute the compound.After running the initial gradient, flush the column with a highly polar solvent, such as 10-20% methanol in dichloromethane or ethyl acetate, to elute any strongly retained compounds.[4]
This compound Elutes Too Quickly (with the solvent front) The initial mobile phase is too polar.Start with a less polar mobile phase. For example, begin with 100% ethyl acetate or dichloromethane and gradually introduce methanol.
Irreproducible Separation Results Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for each run. Use HPLC-grade solvents to minimize variability.
The activity of the silica gel varies between batches.If possible, use silica gel from the same manufacturing lot for a series of related purifications.

Experimental Protocols

Protocol: Purification of this compound by Silica Gel Column Chromatography

1. Materials:

  • Crude this compound

  • Silica gel (70-230 mesh)

  • Ethyl acetate (EtOAc), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes, HPLC grade

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates (silica gel 60 F254)

  • UV lamp

2. Column Packing:

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.[6]

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.[6]

  • In a separate beaker, prepare a slurry of silica gel in a non-polar solvent like hexanes or the initial mobile phase (e.g., 100% EtOAc).[6]

  • Pour the slurry into the column, gently tapping the sides of the column to ensure even packing and to dislodge any air bubbles.[6]

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[6]

  • Wash the packed column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level does not drop below the top of the sand layer.[6]

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully pipette the solution onto the top of the column.[3]

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., methanol). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3]

4. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase (e.g., 100% Ethyl Acetate).

  • Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol. A suggested gradient could be:

    • 100% EtOAc (2 column volumes)

    • 2% MeOH in EtOAc (5 column volumes)

    • 5% MeOH in EtOAc (5 column volumes)

    • 10% MeOH in EtOAc (until the product has fully eluted)

  • Collect fractions of a consistent volume in test tubes.

  • Monitor the fractions by TLC to identify those containing the pure this compound.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Representative Data for Column Chromatography Purification of Nucleoside Analogs

Parameter Condition 1: Normal Phase (Silica Gel) Condition 2: Reversed Phase (C18)
Stationary Phase Silica Gel (70-230 mesh)C18-functionalized Silica
Mobile Phase Gradient: 0-15% Methanol in DichloromethaneGradient: 10-70% Acetonitrile in Water
Loading Capacity 1-5 g crude per 100 g silica0.5-2 g crude per 100 g C18 silica
Typical Elution Volume 5-10 column volumes3-8 column volumes
Expected Purity >95% (after pooling pure fractions)>98% (after pooling pure fractions)
Typical Yield 70-90%80-95%

Note: This data is representative and may vary depending on the specific impurities and experimental conditions.

Visualizations

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem poor_sep Poor Separation problem->poor_sep Yes tailing Peak Tailing problem->tailing Yes low_recovery Low/No Recovery problem->low_recovery Yes elutes_fast Elutes Too Fast problem->elutes_fast Yes success Successful Purification problem->success No optimize_gradient Optimize Gradient poor_sep->optimize_gradient reduce_load Reduce Sample Load poor_sep->reduce_load repack_column Repack Column poor_sep->repack_column add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) tailing->add_modifier dry_load Use Dry Loading tailing->dry_load check_stability Check Compound Stability low_recovery->check_stability stronger_solvent Flush with Stronger Solvent low_recovery->stronger_solvent less_polar_start Use Less Polar Starting Mobile Phase elutes_fast->less_polar_start optimize_gradient->problem reduce_load->problem repack_column->problem add_modifier->problem dry_load->problem check_stability->problem stronger_solvent->problem less_polar_start->problem ExperimentalWorkflow prep 1. Prepare Slurry (Silica + Solvent) pack 2. Pack Column prep->pack load 3. Load Sample (Wet or Dry) pack->load elute 4. Elute with Gradient (e.g., EtOAc -> MeOH/EtOAc) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor by TLC collect->monitor pool 7. Pool Pure Fractions monitor->pool evaporate 8. Evaporate Solvent pool->evaporate product Purified Product evaporate->product

References

Technical Support Center: Synthesis of 5'-Deoxy-5'-Chloroadenosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5'-deoxy-5'-chloroadenosine and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis process in a question-and-answer format.

Question 1: My reaction yield for the 5'-chlorination of adenosine (B11128) is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the 5'-chlorination of adenosine are a common issue stemming from several factors. The primary method involves the selective chlorination of the 5'-hydroxyl group, which requires careful control of reaction conditions to prevent unwanted side reactions[1].

Potential Causes:

  • Suboptimal Reagents and Conditions: The choice of chlorinating agent, base, and solvent significantly impacts yield. Thionyl chloride (SOCl₂) in combination with a base like pyridine (B92270) is a common and effective method[1].

  • Formation of Intermediates: The reaction often proceeds through a 2',3'-O-sulfinylnucleoside intermediate. Inefficient conversion or isolation of this intermediate can lead to lower yields of the final product[1][2][3].

  • Moisture in Reaction: Reagents like thionyl chloride are highly sensitive to moisture. The presence of water in the solvents or on the glassware can consume the reagent and reduce efficiency.

  • Degradation of Product: The glycosidic bond in adenosine derivatives can be sensitive to acidic conditions, which may arise during the reaction or workup, leading to depurination and product loss[4].

Troubleshooting Steps:

  • Optimize Reagents and Temperature:

    • Use anhydrous solvents (e.g., acetonitrile (B52724), THF, pyridine) and freshly distilled reagents[2][3].

    • A common protocol involves reacting a suspension of adenosine in acetonitrile with approximately 3 equivalents of thionyl chloride and 2 equivalents of pyridine[2][3].

    • Maintain a low reaction temperature, preferably between -13°C and -3°C (specifically around -8°C), during the addition of reagents to control the reaction rate and minimize side products[2][3].

  • Ensure Complete Conversion of Intermediates: The reaction can form a mixture of 5'-chloro-5'-deoxy-2',3'-O-sulfinyladenosine intermediates. Allow the reaction to warm to room temperature and stir for an extended period (e.g., 18 hours) to ensure the reaction goes to completion[2][3].

  • Refine the Workup Procedure: An in situ process where the reaction mixture is not isolated before the next step can significantly improve yields. After the initial reaction, the non-aqueous solvent can be exchanged with a lower alcohol (e.g., methanol), followed by the addition of a base like ammonium (B1175870) hydroxide (B78521) to deprotect the intermediate and precipitate the product[2][3]. Yields for this type of process can be greater than 90%[2].

Question 2: I am observing significant side products. How can I increase the selectivity for the 5'-hydroxyl group and avoid reactions at other positions?

Answer:

Achieving selective chlorination at the 5'-position is critical. Side reactions can occur at the 2' and 3' hydroxyl groups of the ribose sugar or on the adenine (B156593) base itself.

Potential Causes:

  • Unprotected Hydroxyl Groups: The 2'- and 3'-hydroxyl groups are also nucleophilic and can react with the chlorinating agent, leading to a mixture of products.

  • Harsh Reaction Conditions: High temperatures or highly reactive reagents can reduce selectivity.

  • Reactivity of the Purine (B94841) Ring: The adenine base has multiple nitrogen atoms that can potentially react, although this is less common under standard chlorination conditions for the 5'-OH group[5].

Troubleshooting Steps:

  • Use Protecting Groups (If Necessary): For multi-step syntheses or when subsequent modifications require it, the 2' and 3'-hydroxyls can be protected. A common strategy is to form an acetonide by reacting the adenosine derivative with 2,2-dimethoxypropane[4]. However, be aware that deprotection of this group often requires acidic conditions which can cause depurination[4].

  • Control Reaction Stoichiometry and Temperature: Carefully controlling the amount of thionyl chloride and maintaining low temperatures (-8°C) helps favor the reaction at the more sterically accessible and reactive primary 5'-hydroxyl group[2][3].

  • Leverage the Inherent Reactivity: The primary 5'-hydroxyl group is inherently more reactive than the secondary 2' and 3'-hydroxyls. The formation of a 2',3'-O-sulfinyl intermediate naturally protects these positions during the subsequent chlorination step at the 5'-position[1][2][3]. The key is to use conditions that favor this intermediate's formation.

Question 3: The deprotection step for my derivative is cleaving the glycosidic bond or failing entirely. What should I do?

Answer:

Deprotection is a delicate step, particularly for adenosine derivatives which are sensitive to acidic conditions[4].

Potential Causes:

  • Strongly Acidic Conditions: The use of strong acids (e.g., 1N HCl) for removing protecting groups like acetonides can cause a significant amount of depurination (cleavage of the bond between the purine base and the ribose sugar)[4].

  • Incorrect Deprotection Reagent: The chosen deprotection method may not be suitable for the specific protecting group used.

  • Elevated Temperatures: Performing deprotection at high temperatures can accelerate the degradation of the desired product[6].

Troubleshooting Steps:

  • Use Milder Deprotection Conditions:

    • For acid-labile groups, try milder acidic conditions. A 5% solution of trifluoroacetic acid (TFA) in a chloroform/methanol (B129727) mixture has been used successfully for deprotection with minimal side reactions[4].

    • For some protecting groups, treatment with aqueous methanolic ammonia (B1221849) at ambient temperature can be effective[2].

  • Select an Orthogonal Protecting Group: In your synthesis design, choose a protecting group that can be removed under conditions that your target molecule can tolerate. For example, if your molecule is acid-sensitive, use a protecting group that can be removed with a base or via hydrogenolysis.

  • Control the Temperature: Perform the deprotection step at low temperatures (e.g., 0-5°C) to minimize the rate of degradation reactions. It has been observed that cleavage of the C-N glycosidic bond occurs if deprotection with TFA is not carried out at 5°C or lower[6].

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the 5'-chlorination of adenosine? A common and effective method uses thionyl chloride (SOCl₂) in the presence of a base, such as pyridine, in a non-aqueous solvent like acetonitrile[1][2][3]. Another reported system involves using thionyl chloride with hexamethylphosphoramide (B148902) (HMPA), though HMPA is a suspected carcinogen, and alternative methods are often preferred[1].

Q2: How can I purify the final 5'-deoxy-5'-chloroadenosine product? In many efficient protocols, the product precipitates from the reaction mixture after the addition of a base and solvent exchange. The resulting solid can be collected by filtration, washed with a cold solvent like methanol or water, and then dried under vacuum[2][3]. If further purification is needed, column chromatography on silica (B1680970) gel or recrystallization can be employed.

Q3: Can I avoid using pyridine in the reaction? Pyridine acts as both a base to neutralize the HCl generated and as a catalyst. While other non-nucleophilic bases could be explored, the thionyl chloride/pyridine system is well-established and highly effective for this transformation, with reported yields often exceeding 90%[2][3].

Q4: My subsequent reaction involves a nucleophilic substitution at the 5'-chloro position. What are the key considerations? The 5'-chlorine is susceptible to nucleophilic substitution, which is a key feature for creating derivatives[1].

  • Nucleophile Choice: Strong nucleophiles like thiols (e.g., sodium thiomethoxide) or amines readily displace the chlorine[1][2].

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is typically used for these SN2 reactions[2].

  • Protecting Groups: Ensure that any protecting groups on the 2' and 3' positions are stable to the conditions of the nucleophilic substitution reaction.

Data Presentation

Table 1: Comparison of Synthetic Protocols for 5'-Deoxy-5'-Chloroadenosine

ParameterMethod 1 (Robins II, Three-Step)Method 2 (In Situ Process)
Starting Material AdenosineAdenosine
Chlorinating Agent Thionyl ChlorideThionyl Chloride (~3 eq.)
Base PyridinePyridine (~2 eq.)
Solvent AcetonitrileAcetonitrile
Initial Temperature 0°C-13°C to -3°C (pref. -8°C)
Intermediate Step Isolation of 5'-chloro-5'-deoxy-2',3'-O-sulfinyladenosineIn situ conversion; no isolation
Deprotection/Workup Aqueous methanolic ammoniaSolvent exchange to Methanol, add NH₄OH
Final Yield 63%[2][3]>90% (e.g., 92.7%)[2][3]
Purity Not specifiedHigh purity, clean by ¹H NMR[2]

Experimental Protocols

Protocol: In Situ Synthesis of 5'-Deoxy-5'-Chloroadenosine

This protocol is adapted from an efficient, high-yield in situ process[2][3].

Materials:

  • Adenosine (1 eq.)

  • Anhydrous Acetonitrile

  • Thionyl Chloride (SOCl₂) (3 eq.)

  • Anhydrous Pyridine (2 eq.)

  • Methanol

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Three-neck flask with mechanical stirrer and temperature probe

  • Ice/acetone bath

Procedure:

  • Reaction Setup: To a three-neck flask, add adenosine and anhydrous acetonitrile (approx. 4 mL per gram of adenosine).

  • Cooling: Stir the resulting slurry while cooling the flask to -8°C using an ice/acetone bath.

  • Reagent Addition (Thionyl Chloride): Slowly add thionyl chloride (3 eq.) to the reaction over 5 minutes while maintaining the temperature at -8°C.

  • Reagent Addition (Pyridine): Add pyridine (2 eq.) dropwise to the reaction over approximately 40 minutes, ensuring the temperature remains low.

  • Reaction Progression: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 18 hours. The product may begin to precipitate.

  • Solvent Exchange: After 18 hours, add methanol to the reaction mixture. Remove the acetonitrile via vacuum distillation at approximately 35°C.

  • Deprotection and Precipitation: Vigorously stir the remaining methanolic solution and add concentrated ammonium hydroxide dropwise. Control the addition to keep the temperature below 40°C. The final pH should be approximately 9[3].

  • Isolation: Stir the solution for 1.5 hours as it cools to room temperature. Cool the mixture to 0°C for 1 hour to complete precipitation.

  • Washing and Drying: Filter the resulting solid, wash it with cold methanol, and dry it under vacuum at 40°C. The process typically yields 5'-deoxy-5'-chloroadenosine as a clean, colorless crystalline solid with a yield of over 90%[2][3].

Visualizations

Synthesis_Workflow start Adenosine in Anhydrous Acetonitrile reagents 1. Add Thionyl Chloride (3 eq.) 2. Add Pyridine (2 eq.) start->reagents condition1 Cool to -8°C reaction1 Stir at RT for 18h (Formation of Sulfinyl Intermediate) reagents->reaction1 Reaction condition1->reagents Maintain Temp workup1 Add Methanol & Conc. NH4OH (pH 9) reaction1->workup1 Workup condition2 Keep Temp < 40°C precipitate Cool to 0°C (Precipitation) workup1->precipitate Deprotection condition2->workup1 Control Temp isolate Filter, Wash (Cold MeOH), & Dry Under Vacuum precipitate->isolate product Final Product: 5'-Deoxy-5'-Chloroadenosine (Yield >90%) isolate->product

Caption: Workflow for the high-yield in situ synthesis of 5'-deoxy-5'-chloroadenosine.

Troubleshooting_Flow start Problem: Low Yield or Side Products q1 Are reagents anhydrous & pure? start->q1 Check 1 s1 Action: Use dry solvents & fresh reagents. q1->s1 No q2 Is reaction temp. controlled (-8°C)? q1->q2 Yes s2 Action: Use ice/acetone bath during addition. q2->s2 No q3 Is workup causing degradation? q2->q3 Yes s3 Action: Use in situ method. Avoid strong acid. Keep temp low. q3->s3 Yes Reaction_Mechanism adenosine Adenosine (5'-OH) intermediate 2',3'-O-Sulfinyl Intermediate adenosine->intermediate + SOCl₂ socl2 SOCl₂ Pyridine product 5'-Chloro-5'-deoxyadenosine intermediate->product Intramolecular SN2 attack by Cl⁻ chloride Cl⁻

References

Technical Support Center: Optimizing Adenosine Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the reaction temperature in adenosine (B11128) chlorination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient chlorination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for adenosine?

The most frequently used chlorinating agents for adenosine and its protected analogues are thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃). The choice of reagent often depends on the desired position of chlorination and the overall synthetic strategy. Thionyl chloride is commonly used for converting hydroxyl groups to chlorides, particularly at the 5' position.

Q2: What is the optimal temperature range for adenosine chlorination with thionyl chloride?

The optimal temperature for chlorination with thionyl chloride can vary significantly based on the solvent and the presence of protecting groups.

  • Low-Temperature Conditions: For the direct chlorination of adenosine, a low-temperature range of -13°C to -3°C is often employed, with a preferred temperature of approximately -8°C, especially when using pyridine (B92270) as a base.[1] The reaction is typically initiated at this low temperature and then allowed to gradually warm to room temperature.[1]

  • Reflux Conditions: In other protocols, particularly when using a solvent like acetonitrile, the reaction mixture may be heated to reflux (approximately 82°C).[2] This approach is often used for the synthesis of intermediates where the adenosine ring is already modified.

Q3: How does temperature affect the yield and purity of the chlorinated product?

Temperature is a critical parameter that directly influences the reaction rate, yield, and the formation of byproducts.

  • Low Temperatures: Running the reaction at lower temperatures can enhance selectivity and minimize the formation of undesired side products, leading to a purer final product. However, the reaction rate will be slower, potentially requiring longer reaction times for complete conversion.

  • High Temperatures: Increasing the temperature will accelerate the reaction rate. However, excessively high temperatures can lead to the decomposition of the starting material or the desired product, resulting in lower yields and a more complex mixture to purify. For some related syntheses, temperatures as high as 100-130°C have been used for condensation reactions following a chlorination step.[3]

Q4: My adenosine chlorination reaction is not proceeding to completion. What should I do?

If you are experiencing low conversion, consider the following troubleshooting steps:

  • Temperature: If you are running the reaction at a very low temperature, a slight and gradual increase in temperature might be necessary to drive the reaction forward. Monitor the reaction closely by TLC to avoid decomposition.

  • Reagent Quality: Ensure that the chlorinating agent (e.g., thionyl chloride) is fresh and has not been decomposed by moisture.

  • Anhydrous Conditions: The presence of water can quench the chlorinating agent and inhibit the reaction. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Catalyst/Base: If a base like pyridine is used, ensure it is dry and added in the correct stoichiometric amount. In some cases, a catalytic amount of dimethylformamide (DMF) can facilitate chlorinations with thionyl chloride.[4]

Q5: I am observing multiple spots on my TLC, indicating the formation of byproducts. How can I minimize these?

The formation of byproducts is often related to the reaction temperature and conditions.

  • Lower the Temperature: If you are running the reaction at an elevated temperature, try lowering it to improve selectivity.

  • Protecting Groups: The hydroxyl groups on the ribose sugar are reactive. Using protecting groups, such as acetyl groups, on the 2', 3', and 5' positions of adenosine before chlorination can prevent unwanted side reactions at these sites.

  • Order of Reagent Addition: The slow, dropwise addition of the chlorinating agent at a low temperature can help to control the reaction and minimize the formation of byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the chlorination of adenosine and provides systematic solutions.

Issue Possible Cause Suggested Solution
Low or No Reaction Reaction temperature is too low.Gradually increase the temperature and monitor the reaction by TLC. For thionyl chloride reactions, if starting at -8°C, allow the reaction to slowly warm to room temperature.[1]
Inactive chlorinating agent.Use a fresh bottle of thionyl chloride or phosphorus oxychloride.
Presence of moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Yield Product decomposition at high temperatures.If refluxing, consider running the reaction at a lower temperature for a longer duration.
Incomplete reaction.See "Low or No Reaction" section.
Product loss during workup.Ensure proper pH is maintained during extraction and that the product is not water-soluble.
Formation of Multiple Byproducts Reaction temperature is too high, leading to side reactions.Lower the reaction temperature. A stepwise increase from a low initial temperature can help find the optimal balance between reaction rate and selectivity.
Unprotected hydroxyl groups reacting.Protect the hydroxyl groups of the ribose moiety with suitable protecting groups (e.g., acetyl) prior to the chlorination step.
Product Degradation During Workup Product is unstable to acidic or basic conditions.Neutralize the reaction mixture carefully during workup. Test the stability of your product to the workup conditions on a small scale before processing the entire batch.

Experimental Protocols

Protocol 1: Low-Temperature Chlorination of Adenosine with Thionyl Chloride

This protocol is adapted for the synthesis of 5'-chloro-5'-deoxyadenosine.

Materials:

  • Adenosine

  • Acetonitrile (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Ice/acetone bath

  • Methanol

Procedure:

  • To a flame-dried, three-neck flask equipped with a magnetic stirrer and a temperature probe, add adenosine and anhydrous acetonitrile.

  • Cool the resulting slurry to -8°C using an ice/acetone bath.[1]

  • Slowly add thionyl chloride (approximately 3 equivalents) to the reaction mixture over 5 minutes.[1]

  • Add anhydrous pyridine (approximately 2 equivalents) dropwise over 40 minutes, ensuring the temperature remains between -13°C and -3°C.[1]

  • After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature while stirring for 18 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or methanol.

  • The product can then be purified by standard procedures such as crystallization or column chromatography.

Protocol 2: High-Temperature Chlorination of Protected Adenosine

This protocol is a general guideline for reactions that may require higher temperatures.

Materials:

  • Protected Adenosine (e.g., 2',3',5'-tri-O-acetyladenosine)

  • Thionyl chloride (SOCl₂)

  • Acetonitrile (anhydrous)

Procedure:

  • In a flame-dried flask, dissolve the protected adenosine in anhydrous acetonitrile.

  • Add thionyl chloride to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding it to a cooled solution of saturated sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Chlorinating Agent Substrate Temperature (°C) Solvent Base Yield (%) Reference
Thionyl ChlorideAdenosine-13 to -3 (initial), then warm to RTAcetonitrilePyridine92.7[1]
Thionyl ChlorideAdenosineReflux (~82°C)AcetonitrileNot specifiedNot specified[2]
Not specified2,6-dichloropurine and tetraacetylribose100-130Toluene4-dimethylaminopyridineNot specified[3]
DAST3′,5′-di-O-toluoyl-2,6-dichloropurine-2′-deoxyribosideRoom temp, then 40-45DichloromethanePyridine58[5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Chlorination Reaction cluster_workup Workup & Purification start Start adenosine Adenosine start->adenosine dry Dry Glassware & Solvents start->dry protect Protect Adenosine (e.g., Acetylation) cool Cool to -8°C protect->cool reflux Reflux in Acetonitrile protect->reflux High Temp Route adenosine->protect adenosine->cool adenosine->reflux High Temp Route dry->cool add_socl2 Add Thionyl Chloride cool->add_socl2 add_pyridine Add Pyridine add_socl2->add_pyridine warm Warm to Room Temp (18h) add_pyridine->warm monitor Monitor by TLC warm->monitor reflux->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Crystallization/Chromatography) extract->purify end Final Product purify->end Troubleshooting_Flowchart start Reaction Issue? low_conversion Low Conversion? start->low_conversion byproducts Byproducts Observed? start->byproducts low_conversion->byproducts No temp_low Increase Temperature Gradually low_conversion->temp_low Yes check_reagents Check Reagent Quality & Anhydrous Conditions low_conversion->check_reagents Still Low temp_high Lower Reaction Temperature byproducts->temp_high Yes use_pg Use Protecting Groups for Hydroxyls byproducts->use_pg solution Problem Resolved temp_low->solution check_reagents->solution temp_high->solution use_pg->solution

References

Technical Support Center: Synthesis of 5'-Chloro-5'-deoxyadenosine with a Focus on Avoiding Carcinogenic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5'-Chloro-5'-deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. The primary focus is on methodologies that avoid the use of carcinogenic reagents, ensuring safer laboratory practices without compromising product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns with the traditional synthesis of this compound?

A1: The traditional and most common method for synthesizing this compound involves the use of thionyl chloride (SOCl₂) and pyridine (B92270) in a solvent like acetonitrile (B52724).[1][2][3][4] The main safety concern arises from the use of pyridine, which is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans (Group 2B)". While thionyl chloride is not classified as a carcinogen, it is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases. Another reagent, hexamethylphosphoramide (B148902) (HMPA), which has been used in some variations of this synthesis, is a known carcinogen and should be avoided.[1]

Q2: What are the safer, alternative methods for synthesizing this compound?

A2: Several alternative methods have been developed to avoid the use of carcinogenic reagents. These include:

  • A modified thionyl chloride method that avoids HMPA: This method still uses thionyl chloride and pyridine but employs a safer deprotection step.[1]

  • The Appel Reaction: This reaction uses triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (like CCl₄ or CBr₄) to convert the primary alcohol of adenosine (B11128) to the corresponding chloride. This method operates under mild conditions.

  • Enzymatic Synthesis: This green chemistry approach utilizes a chlorinase enzyme, such as SalL from the marine bacterium Salinispora tropica, to catalyze the chlorination of S-adenosyl-L-methionine (SAM) to produce this compound.[5][6]

Q3: How do the yields and reaction times of the alternative methods compare to the traditional method?

A3: A direct comparison of yields and reaction times is crucial for selecting the most appropriate synthesis route. The following table summarizes available data from the literature.

Synthesis MethodKey ReagentsTypical YieldTypical Reaction TimeCarcinogenic Reagents to Avoid
Traditional Method Thionyl chloride, Pyridine>90%[2][3]18-24 hours[2][3]Pyridine
HMPA-Free Method Thionyl chloride, Pyridine, aq. methanolic NH₃~94%[1]18-24 hours (for chlorination) + deprotection timePyridine
Appel Reaction Triphenylphosphine, Carbon tetrachlorideHigh (specific yield for this substrate may vary)Varies (typically a few hours)Carbon tetrachloride (toxic, ozone-depleting)
Enzymatic (Chlorinase) SalL enzyme, S-adenosyl-L-methionine, Chloride sourceHigh (equilibrium favors reverse reaction)Varies (typically hours)None

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Traditional and HMPA-Free Thionyl Chloride Methods

Issue 1: Low Yield of this compound

  • Possible Cause A: Incomplete reaction.

    • Solution: Ensure all reagents are anhydrous, as thionyl chloride reacts violently with water. Use freshly distilled solvents and dry glassware. Increase the reaction time or slightly elevate the temperature (while monitoring for side product formation).

  • Possible Cause B: Degradation of the product during workup.

    • Solution: The workup often involves neutralization with a base. Perform this step at a low temperature (0 °C) to minimize degradation of the acid-labile glycosidic bond.

  • Possible Cause C: Formation of side products.

    • Solution: Over-chlorination or reaction at the 2' and 3'-hydroxyl groups can occur. Use the stoichiometric amount of thionyl chloride and maintain the recommended reaction temperature. The formation of a 2',3'-O-sulfinyl intermediate protects these hydroxyls.[1]

Issue 2: Difficulty in Product Purification

  • Possible Cause A: Presence of pyridine.

    • Solution: Pyridine can be difficult to remove completely. After the reaction, quench with ice-water and extract the product with a suitable organic solvent. Wash the organic layer multiple times with a dilute acid solution (e.g., 1M HCl) to remove residual pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Possible Cause B: Co-elution of impurities during chromatography.

Appel Reaction Method

Issue 1: Formation of Triphenylphosphine Oxide as a Major Impurity

  • Possible Cause: Inherent to the reaction mechanism.

    • Solution: Triphenylphosphine oxide is a common byproduct of the Appel reaction and can be challenging to separate from the desired product due to its polarity. Purification can be achieved by flash column chromatography on silica gel. Alternatively, using polymer-supported triphenylphosphine can simplify the workup as the phosphine (B1218219) oxide byproduct remains on the solid support and can be filtered off.

Issue 2: Low or No Conversion of the Starting Material

  • Possible Cause A: Inactive reagents.

    • Solution: Ensure that the triphenylphosphine is of high purity and has not been oxidized. Use a fresh bottle or recrystallize if necessary. Carbon tetrachloride should be dry.

  • Possible Cause B: Steric hindrance.

    • Solution: While the 5'-hydroxyl group of adenosine is primary and generally reactive, steric hindrance from the bulky purine (B94841) base can be a factor. Ensure adequate reaction time and consider a higher reaction temperature if the reaction is sluggish, while monitoring for decomposition.

Enzymatic Synthesis using Chlorinase (SalL)

Issue 1: Low Yield of this compound

  • Possible Cause: The reaction equilibrium favors the reverse reaction (synthesis of SAM). [1]

    • Solution: To drive the reaction towards the formation of this compound, it is necessary to remove one of the products (L-methionine or this compound) from the reaction mixture as it is formed. This can be challenging in a batch process. An alternative is to use this enzyme for the reverse reaction, synthesizing valuable SAM analogs from this compound.[5] For the forward reaction, consider using a high concentration of the starting material (SAM) and chloride ions.

Issue 2: Enzyme Inactivation

  • Possible Cause A: Suboptimal reaction conditions.

    • Solution: Ensure the reaction is performed at the optimal pH and temperature for the SalL enzyme (e.g., pH 6.8 at 37 °C).[5] Avoid organic solvents that can denature the enzyme.

  • Possible Cause B: Presence of inhibitors.

    • Solution: Ensure the reaction mixture is free from heavy metal ions or other potential enzyme inhibitors. Use high-purity water and reagents.

Experimental Protocols

Detailed Protocol for HMPA-Free Synthesis of this compound

This protocol is adapted from a known procedure that avoids the use of the carcinogen HMPA.[1]

Step 1: Formation of 5'-Chloro-5'-deoxy-2',3'-O-sulfinyladenosine

  • Suspend adenosine (1 equivalent) in anhydrous acetonitrile in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the suspension to 0 °C in an ice bath.

  • Add anhydrous pyridine (2 equivalents) to the stirred suspension.

  • Slowly add thionyl chloride (3 equivalents) dropwise from the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 3-4 hours, then allow it to warm to room temperature and stir overnight.

Step 2: Deprotection to this compound

  • To the reaction mixture from Step 1, add a solution of aqueous methanolic ammonia (B1221849) at room temperature.

  • Stir the mixture for 30 minutes.

  • Monitor the deprotection by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to obtain pure this compound.

Visualizations

experimental_workflow Workflow for HMPA-Free Synthesis of this compound cluster_step1 Step 1: Chlorination and Protection cluster_step2 Step 2: Deprotection and Purification A Suspend Adenosine in anhydrous Acetonitrile B Cool to 0 °C A->B C Add anhydrous Pyridine B->C D Add Thionyl Chloride dropwise at 0 °C C->D E Stir at 0 °C, then warm to RT overnight D->E F Formation of 5'-Chloro-5'-deoxy- 2',3'-O-sulfinyladenosine E->F G Add aq. methanolic Ammonia F->G Proceed to Deprotection H Stir at RT for 30 min G->H I Concentrate under reduced pressure H->I J Purify by Silica Gel Chromatography I->J K Pure this compound J->K

Caption: Workflow for the HMPA-Free Synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield of This compound Cause1 Incomplete Reaction? Start->Cause1 Solution1 Ensure anhydrous conditions, increase reaction time/temp. Cause1->Solution1 Yes Cause2 Product Degradation? Cause1->Cause2 No End Yield Improved Solution1->End Solution2 Perform workup at low temp. Cause2->Solution2 Yes Cause3 Side Product Formation? Cause2->Cause3 No Solution2->End Solution3 Use stoichiometric reagents, maintain correct temperature. Cause3->Solution3 Yes Cause3->End No Solution3->End

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

troubleshooting low yield in nucleophilic substitution of 5'-Chloro-5'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the nucleophilic substitution of 5'-Chloro-5'-deoxyadenosine.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low to no yield of my desired 5'-substituted adenosine (B11128) analog. What are the most common initial steps for troubleshooting?

A1: Low yields in this SN2 reaction are a frequent challenge. Begin by systematically evaluating the following critical parameters:

  • Reagent Quality: Ensure the freshness and purity of your this compound, nucleophile, and solvent. Degradation of starting materials is a common culprit.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Temperature: The temperature may be suboptimal. While some reactions proceed at room temperature, others require heating to overcome the activation energy.[1] Conversely, excessive heat can lead to decomposition.

  • Solvent Choice: The use of an appropriate solvent is crucial. Polar aprotic solvents are generally preferred for SN2 reactions.[1][2][3][4][5]

Q2: What is the optimal type of solvent for this reaction, and why is it so critical?

A2: The choice of solvent significantly impacts the reaction rate and yield.

  • Recommended Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are highly recommended.[1][2] These solvents can dissolve the nucleophile, but they do not solvate the anionic nucleophile as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive.[1][2][5]

  • Solvents to Avoid: Polar protic solvents like water, ethanol, and methanol (B129727) should generally be avoided. These solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and reduces its nucleophilicity, thus slowing down the SN2 reaction.[2][4][5]

Q3: I suspect side reactions are consuming my starting material. What are the most likely side reactions and how can I mitigate them?

A3: A significant side reaction to consider is intramolecular cyclization, where the N3 position of the adenine (B156593) ring attacks the 5'-position.[6]

To minimize this and other side reactions:

  • Protecting Groups: The use of protecting groups on the nucleobase (e.g., benzoyl, isobutyryl) can prevent its participation in side reactions.[] The 2',3'-hydroxyl groups can also be protected (e.g., as an acetonide) to prevent their interference.

  • Control of Basicity: If a base is used to deprotonate a nucleophile, its strength and stoichiometry should be carefully controlled. Excessively strong bases can promote elimination or other undesired reactions.

  • Temperature Management: Running the reaction at the lowest effective temperature can help to minimize side reactions, which often have higher activation energies than the desired substitution.

Q4: My nucleophile is weak or sterically hindered. How can I improve its reactivity?

A4: For less reactive nucleophiles, consider the following strategies:

  • Use of a Stronger Base: If your nucleophile is an alcohol or thiol, using a strong, non-nucleophilic base (e.g., Sodium Hydride) to fully deprotonate it prior to the addition of the this compound can significantly increase its nucleophilicity.

  • Change of Counterion: For salt-based nucleophiles, consider the counterion. For example, in some cases, a cesium salt may be more effective than a sodium or potassium salt.

  • Catalysis: While less common for this specific transformation, phase-transfer catalysis could be explored for certain nucleophiles to enhance their transport into the organic phase.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the nucleophilic substitution of this compound.

TroubleshootingWorkflow start Low Yield Observed reagent_check Step 1: Verify Reagent Quality - this compound - Nucleophile - Solvent start->reagent_check conditions_check Step 2: Confirm Anhydrous Conditions - Oven-dried glassware - Inert atmosphere reagent_check->conditions_check solvent_check Step 3: Evaluate Solvent - Is it a polar aprotic solvent (DMF, DMSO)? conditions_check->solvent_check temp_check Step 4: Optimize Temperature - Gradual increase if no reaction - Monitor for decomposition solvent_check->temp_check side_reactions Step 5: Investigate Side Reactions - TLC/LC-MS analysis for byproducts - Intramolecular cyclization? temp_check->side_reactions protecting_groups Step 6: Consider Protecting Groups - Nucleobase protection (e.g., Benzoyl) - 2',3'-Diol protection (e.g., Acetonide) side_reactions->protecting_groups nucleophile_reactivity Step 7: Enhance Nucleophile Reactivity - Use of a stronger base - Change of counterion protecting_groups->nucleophile_reactivity success Improved Yield nucleophile_reactivity->success

Caption: A step-by-step guide for troubleshooting low reaction yields.

Data on Reaction Conditions and Yields

The following table summarizes how different reaction parameters can influence the yield of the nucleophilic substitution. Please note that optimal conditions will vary depending on the specific nucleophile used.

ParameterConditionEffect on YieldRationale
Solvent Polar Aprotic (e.g., DMF, DMSO)Generally IncreasesSolvates the cation but leaves the nucleophile "naked" and more reactive.[1][2][5]
Polar Protic (e.g., Ethanol, Water)Generally DecreasesSolvates and stabilizes the nucleophile, reducing its reactivity.[2][4][5]
Temperature Too LowLow or No ReactionInsufficient energy to overcome the activation barrier.
OptimalHigh YieldSufficient energy for the desired reaction without significant side reactions.
Too HighDecreased YieldPromotes decomposition and side reactions.[1]
Nucleophile Strong (e.g., Thiolates, Azides)Higher YieldMore reactive and readily displaces the chloride.
Weak (e.g., Alcohols, Amines)Lower YieldMay require activation (e.g., deprotonation with a base).
Protecting Groups Used on Nucleobase/RiboseCan Increase YieldPrevents participation in side reactions like intramolecular cyclization.[]
Not UsedCan Decrease YieldPotential for competing side reactions.[6]

Experimental Protocols

General Protocol for Nucleophilic Substitution of this compound

This protocol is a general guideline and may require optimization for specific nucleophiles.

  • Preparation:

    • Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).

    • Ensure all reagents and solvents are anhydrous.

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

    • Dissolve the starting material in an appropriate volume of a polar aprotic solvent (e.g., DMF).

    • In a separate flask, prepare a solution of the nucleophile (1.1 - 2.0 equivalents) in the same solvent. If the nucleophile requires deprotonation, treat it with a suitable base (e.g., NaH) at 0 °C before adding it to the reaction mixture.

  • Reaction:

    • Add the nucleophile solution to the solution of this compound dropwise at room temperature (or the desired reaction temperature).

    • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The reaction time can vary from a few hours to overnight, depending on the reactivity of the nucleophile.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium (B1175870) chloride solution).

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5'-substituted adenosine analog.[8]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between key reaction parameters and the desired outcome in the context of an SN2 reaction.

SN2_Logic cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions 5_Chloro_5_deoxyadenosine This compound SN2_Reaction S_N_2 Reaction 5_Chloro_5_deoxyadenosine->SN2_Reaction Nucleophile Strong Nucleophile Nucleophile->SN2_Reaction Solvent Polar Aprotic Solvent Solvent->SN2_Reaction Anhydrous Anhydrous Conditions Anhydrous->SN2_Reaction Temperature Optimal Temperature Temperature->SN2_Reaction Desired_Product 5'-Substituted Adenosine Analog SN2_Reaction->Desired_Product Favored Pathway Side_Products Side Products (e.g., Cyclized Adduct) SN2_Reaction->Side_Products Competing Pathway

Caption: Key factors influencing the SN2 reaction outcome.

References

Validation & Comparative

A Comparative Guide to 5'-Chloro-5'-deoxyadenosine and Other A1 Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5'-Chloro-5'-deoxyadenosine and its derivatives with other well-characterized A1 adenosine (B11128) receptor (A1AR) agonists. The information presented, supported by experimental data, is intended to facilitate informed decisions in academic research and drug development.

The A1 adenosine receptor, a G protein-coupled receptor (GPCR), is a key therapeutic target due to its widespread distribution and crucial role in regulating physiological processes within the cardiovascular, central nervous, and renal systems.[1][2][3] Agonists of the A1AR have shown therapeutic potential in conditions such as cardiac arrhythmias, neuropathic pain, and neuroprotection.[4][5][6]

Mechanism of Action of A1 Adenosine Receptor Agonists

Activation of the A1AR by an agonist initiates a signaling cascade through its coupling to inhibitory G proteins (Gαi/o).[1][3][7] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][7][8] This primary mechanism underlies many of the physiological effects attributed to A1AR activation. The receptor can also signal through other pathways, including the activation of phospholipase C and modulation of various ion channels.[1][7]

A1AR_Signaling_Pathway cluster_membrane Cell Membrane A1AR A1 Adenosine Receptor G_protein Gαi/oβγ A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP  Converts Agonist A1 Agonist Agonist->A1AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate, neurotransmission inhibition) PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical A1 Adenosine Receptor Signaling Pathway.

Comparative Efficacy and Binding Affinity of A1 Agonists

The efficacy of an A1AR agonist is determined by its binding affinity (Ki) for the receptor and its functional potency (EC50) in eliciting a biological response. High selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, and A3) is crucial for minimizing off-target effects.

This compound and its derivatives, such as (±)-5'-Chloro-5'-deoxy-ENBA, have demonstrated high potency and selectivity for the A1AR.[4] The introduction of a chlorine atom at the 5' position can enhance binding affinity.[9] The following table summarizes the binding affinities and functional potencies of several key A1AR agonists.

CompoundReceptor SubtypeKi (nM)EC50 (nM)SpeciesReference
(±)-5'-Chloro-5'-deoxy-ENBA hA1 0.51 6.75 Human [4]
hA2A1340-Human[4]
hA2B2740-Human
hA31290-Human
N⁶-Cyclopentyladenosine (CPA) hA11.0 - 1.516Human[10]
Adenosine hA1~1000310Human[8][11]
hA2A~1000700Human[8][11]
hA3~1000290Human[8][11]
NECA hA114121 (β-arrestin)Human[10][12]
hA2A20-Human[12]
hA325-Human[12]

Note: Ki and EC50 values can vary depending on the experimental conditions and cell type used.

Experimental Protocols

Accurate characterization of A1AR agonists relies on standardized experimental protocols. Below are methodologies for two key assays used to determine the binding affinity and functional potency of these compounds.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the A1 adenosine receptor.

Materials:

  • HEK293 cells stably expressing the human A1AR.

  • Cell culture medium and reagents.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand (e.g., [³H]DPCPX or [³H]CCPA).[13][14]

  • Unlabeled test compound (e.g., this compound).

  • Non-specific binding control (e.g., a high concentration of a known A1AR ligand like NECA).

  • Scintillation cocktail and vials.

  • Glass fiber filter mats and a cell harvester.

Methodology:

  • Membrane Preparation: Culture HEK293-hA1AR cells to confluency. Harvest the cells and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well. Add increasing concentrations of the unlabeled test compound. For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and a saturating concentration of a non-labeled A1AR ligand.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (or 25°C) for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.[14][15]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[13]

Protocol 2: cAMP Functional Assay

Objective: To measure the functional potency (EC50) of an A1AR agonist in inhibiting adenylyl cyclase activity.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human A1AR.[8][13]

  • Cell culture medium and reagents.

  • Forskolin (B1673556).

  • Test compound (e.g., this compound).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

  • Cell Seeding: Seed the A1AR-expressing cells into a 96-well plate and culture overnight.

  • Compound Addition: Pre-incubate the cells with increasing concentrations of the test compound for a short period.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.[13]

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) B1 Prepare hA1AR Membranes B2 Incubate with Radioligand & Test Compound B1->B2 B3 Filter & Measure Radioactivity B2->B3 B4 Calculate IC50 & Ki B3->B4 Comparison Compare Binding & Potency of A1 Agonists B4->Comparison F1 Culture hA1AR Expressing Cells F2 Add Test Compound & Forskolin F1->F2 F3 Measure cAMP Levels F2->F3 F4 Calculate EC50 F3->F4 F4->Comparison Start Start Start->B1 Start->F1 End End Comparison->End

Caption: Experimental Workflow for Comparing A1 Agonists.

Conclusion

This compound and its analogs represent a potent and highly selective class of A1 adenosine receptor agonists. Their favorable pharmacological profile makes them valuable research tools and promising candidates for further therapeutic development. This guide provides a framework for comparing these compounds with other A1AR agonists, emphasizing the importance of standardized experimental protocols for generating reliable and comparable data. The continued exploration of A1AR agonists holds significant promise for the treatment of a variety of cardiovascular and neurological disorders.

References

A Comparative Guide to the In Vivo Validation of 5'-Chloro-5'-deoxyadenosine and Alternatives for Targeting MTAP-Deficient Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo activity of 5'-Chloro-5'-deoxyadenosine (Cl-dAdo) and alternative therapeutic strategies aimed at exploiting methylthioadenosine phosphorylase (MTAP) deficiency in cancers. Approximately 10-15% of all human cancers exhibit a homozygous deletion of the MTAP gene, often as a passenger deletion with the adjacent CDKN2A tumor suppressor. This genetic vulnerability creates a unique metabolic dependency, making MTAP-deficient tumors susceptible to targeted therapies.

The MTAP Pathway: A Therapeutic Target

In healthy cells, the MTAP enzyme plays a crucial role in the methionine and adenine (B156593) salvage pathways. It catalyzes the phosphorolysis of 5'-deoxy-5'-methylthioadenosine (MTA), a natural byproduct of polyamine synthesis, into adenine and 5-methylthioribose-1-phosphate (MTR-1-P). These products are then recycled to form AMP and methionine, respectively.

Cancer cells lacking MTAP cannot perform this salvage function. Consequently, MTA accumulates, and the cells become highly dependent on the de novo synthesis pathway for their purine (B94841) supply. This metabolic shift is the "Achilles' heel" that various therapeutic strategies, including those involving Cl-dAdo and its alternatives, aim to exploit.

MTAP_Pathway_and_Drug_Targets cluster_MTAP_Positive Normal Cell (MTAP Proficient) cluster_MTAP_Negative Cancer Cell (MTAP Deficient) cluster_targets Therapeutic Strategies MTA_pos MTA MTAP_pos MTAP Enzyme MTA_pos->MTAP_pos Adenine_pos Adenine MTAP_pos->Adenine_pos Salvage Methionine_pos Methionine MTAP_pos->Methionine_pos Salvage Purine_Pool_pos Purine Pool Adenine_pos->Purine_Pool_pos DeNovo_pos De Novo Purine Synthesis DeNovo_pos->Purine_Pool_pos MTA_neg MTA Accumulation MTAP_neg MTAP Enzyme (Absent) MTA_neg->MTAP_neg Blocked DeNovo_neg De Novo Purine Synthesis Purine_Pool_neg Purine Pool DeNovo_neg->Purine_Pool_neg High Dependency L_Alanosine L-Alanosine L_Alanosine->DeNovo_neg Inhibits MTA_2FA MTA + 2FA MTA_2FA->MTA_pos Protects Normal Cells PRMT5i PRMT5 Inhibitors PRMT5i->MTA_neg Synthetic Lethality

Caption: MTAP pathway and therapeutic intervention points.

Comparative Analysis of Therapeutic Strategies

This section compares this compound with three primary alternative strategies for targeting MTAP-deficient tumors.

  • This compound (Cl-dAdo): Cl-dAdo is a synthetic nucleoside analog that can act as an alternative substrate for the MTAP enzyme. While its primary validation in vivo has been as a potent and selective adenosine (B11128) A1 receptor agonist for alleviating neuropathic pain, its role as an MTAP substrate suggests a potential application in oncology. In MTAP-proficient cells, Cl-dAdo could be converted to adenine, potentially modulating cellular nucleotide pools. However, comprehensive in vivo studies validating its anti-tumor efficacy in MTAP-deficient models are not extensively documented in publicly available literature.

  • Alternative 1: De Novo Purine Synthesis Inhibition: This strategy directly targets the heightened dependency of MTAP-deficient cells on de novo purine synthesis.

    • L-alanosine: An antibiotic that inhibits adenylosuccinate synthetase, a key enzyme in the de novo pathway.[1] By blocking this pathway, L-alanosine selectively starves MTAP-deficient tumor cells of essential purines.[2] While preclinical studies showed promise, a phase II clinical trial in patients with various advanced MTAP-deficient tumors found the drug to be ineffective at the tested dose and schedule, with toxicities including mucositis and fatigue.[3]

  • Alternative 2: Substrate-Analog Combination Therapy: This approach uses a toxic purine analog combined with the natural MTAP substrate, MTA, to selectively kill cancer cells.

    • 2'-fluoroadenine (2FA) + MTA: In this combination, MTA is administered to protect normal, MTAP-proficient cells.[4] The MTAP enzyme in these cells converts MTA to adenine, which then competes with the toxic analog 2FA, preventing its conversion into a toxic nucleotide.[5] In contrast, MTAP-deficient tumor cells cannot generate adenine from MTA and are therefore unprotected from 2FA's toxicity. This strategy has shown significant tumor growth inhibition in multiple human tumor xenograft models in mice.[5][6]

  • Alternative 3: MTA-Cooperative PRMT5 Inhibition: This is a novel and highly promising synthetic lethality approach. The accumulation of MTA in MTAP-deficient cells acts as a weak endogenous inhibitor of the enzyme PRMT5.[7] This renders the cancer cells uniquely dependent on the remaining PRMT5 activity for survival.

    • MRTX1719 & AMG 193: These are clinical-stage, orally bioavailable small molecules that selectively bind to the PRMT5-MTA complex.[8][9] This "MTA-cooperative" mechanism leads to potent and highly selective inhibition of PRMT5 in MTAP-deleted cancer cells, while sparing normal cells where MTA levels are low.[8][9] This approach has demonstrated robust, dose-dependent anti-tumor activity in preclinical xenograft models and has shown promising clinical activity, including partial responses in patients with various MTAP-deleted solid tumors.[8][9]

Quantitative In Vivo Data Summary

The following table summarizes key quantitative data from preclinical in vivo studies for the discussed alternatives. Data for the specific anti-tumor activity of this compound was not available in the reviewed sources.

Compound / CombinationCancer ModelAnimal ModelDosing RegimenKey OutcomeReference(s)
L-alanosine Murine Fibrosarcoma (Meth-A)BALB/cBy male mice600 mg/kg (single admin) + 20 Gy X-ray62% tumor control (vs. <5% for radiation alone)[10][11]
L-alanosine Murine Leukemias (P388/VCR, L5178Y/S)MiceVarious dose levelsGood antineoplastic activity[12]
2'-fluoroadenine (2FA) + MTA MTAP- HT1080 Fibrosarcoma XenograftSCID mice10 mg/kg 2FA + 50 mg/kg MTA (i.p.)Significant tumor growth inhibition[5]
2'-fluoroadenine (2FA) + MTA Four different MTAP- human tumor cell line xenograftsMouse xenograft models20 mg/kg 2FA + 100 mg/kg MTA (i.p.)Tumor growth inhibition; reversal of 2FA toxicity in normal tissues[4][5]
6-Thioguanine (B1684491) (6-TG) MTAP-/- CEM T-cell ALL XenograftNOD/SCID gamma mice10 mg/kg (days 1-5)Rapid loss in tumor burden[13]
MRTX1719 (PRMT5i) MTAP-deleted tumor xenograftsXenograft modelsOral administrationMarked antitumor activity at well-tolerated doses[9]
AMG 193 (PRMT5i) MTAP-deleted HCT116 XenograftCDX tumor modelsOral administration (QD)Dose-dependent inhibition of tumor growth[8]

Experimental Protocols

A generalized protocol for an in vivo subcutaneous xenograft efficacy study, a common methodology in the cited research, is provided below.

Protocol: Subcutaneous Tumor Xenograft Efficacy Study
  • Cell Culture and Preparation:

    • Culture MTAP-proficient and MTAP-deficient human cancer cell lines (e.g., HCT116 MTAP-WT and MTAP-del) in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Harvest cells during the exponential growth phase using trypsin.

    • Wash cells with sterile, serum-free media or PBS.

    • Resuspend the final cell pellet to a precise concentration (e.g., 5 x 10⁶ cells per 100 µL) for injection. Keep cells on ice to maintain viability.[14]

  • Animal Handling and Tumor Implantation:

    • Use immunocompromised mice (e.g., 6-8 week old NOD-SCID or Nu/Nu) to prevent rejection of human tumor cells.

    • Anesthetize each mouse (e.g., with isoflurane).

    • Subcutaneously inject the cell suspension (e.g., 100 µL) into the right flank of each mouse.[14]

  • Tumor Growth Monitoring and Treatment Initiation:

    • Allow tumors to establish and grow to a predetermined average volume (e.g., 100-200 mm³).

    • Monitor tumor volume 2-3 times per week using digital calipers. Calculate volume using the formula: Volume = (Length × Width²)/2.[7]

    • Randomize mice into treatment groups (e.g., Vehicle control, Test Compound low dose, Test Compound high dose) once tumors reach the target size.

  • Drug Formulation and Administration:

    • Prepare the test compound and vehicle control according to the specific study protocol. For example, dissolve compounds in a vehicle like 1% carboxymethylcellulose for oral gavage or sterile saline for intraperitoneal (i.p.) injection.[5]

    • Administer the treatment according to the planned schedule (e.g., once daily (QD) for 21 days).

  • Endpoint Analysis and Data Collection:

    • Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined endpoint size (e.g., 2,000 mm³).[7][8]

    • Monitor mouse body weight 2-3 times per week as a measure of general toxicity.[7]

    • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers like SDMA for PRMT5 inhibitors).

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control group.

Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis A 1. Cell Culture (MTAP+ vs MTAP-) B 2. Cell Harvesting & Preparation A->B C 3. Tumor Implantation (Subcutaneous) B->C D 4. Tumor Growth (to 100-200 mm³) C->D E 5. Randomization into Treatment Groups D->E F 6. Drug Administration (e.g., Oral, IP) E->F G 7. Monitoring (Tumor Volume, Body Weight) F->G G->F Daily Dosing H 8. Study Endpoint (Tumor Excision) G->H Endpoint Reached I 9. Data Analysis (TGI %, Biomarkers) H->I

Caption: General experimental workflow for a xenograft study.

References

Unraveling the Structure-Activity Relationship of 5'-Halogenated Adenosines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 5'-halogenated adenosine (B11128) analogs reveals that the nature of the halogen substituent at the 5'-position of the ribose sugar profoundly influences their affinity and selectivity for the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). This guide provides a comparative overview of the structure-activity relationships (SAR) of these compounds, supported by quantitative binding and functional data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

The strategic placement of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) at the 5'-position of the adenosine molecule serves as a powerful tool for medicinal chemists to modulate the pharmacological profile of these nucleoside analogs. This guide synthesizes data from various studies to provide a clear comparison of how each halogen affects the interaction with adenosine receptors, which are critical targets for a wide range of therapeutic areas, including cardiovascular, inflammatory, and neurological disorders.

Quantitative Comparison of 5'-Halogenated Adenosine Analogs

To facilitate a direct comparison of the impact of 5'-halogenation on adenosine receptor activity, the following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of key 5'-halogenated adenosine derivatives.

Table 1: Binding Affinity (Kᵢ, nM) of 5'-Halogenated Adenosine Analogs at Human Adenosine Receptors

CompoundA₁ Receptor Kᵢ (nM)A₂ₐ Receptor Kᵢ (nM)A₂ₑ Receptor Kᵢ (nM)A₃ Receptor Kᵢ (nM)
5'-Chloro-5'-deoxy-ENBA0.51[1][2]1340[1][2]2740[1][2]1290[1][2]
5'-Fluoro-5'-deoxyadenosine (B1198245)Data not availableData not availableData not availableData not available
5'-Bromo-5'-deoxyadenosine (B14136839)Data not availableData not availableData not availableData not available
5'-Iodo-5'-deoxyadenosineData not availableData not availableData not availableData not available

Table 2: Functional Potency (EC₅₀, nM) of 5'-Halogenated Adenosine Analogs

CompoundAssay TypeA₁ Receptor EC₅₀ (nM)A₂ₐ Receptor EC₅₀ (nM)A₂ₑ Receptor EC₅₀ (nM)A₃ Receptor EC₅₀ (nM)
5'-Chloro-5'-deoxy-ENBAcAMP Assay6.75[1]---
5'-Fluoro-5'-deoxyadenosinecAMP AssayData not availableData not availableData not availableData not available
5'-Bromo-5'-deoxyadenosinecAMP AssayData not availableData not availableData not availableData not available
5'-Iodo-5'-deoxyadenosinecAMP AssayData not availableData not availableData not availableData not available

Note: The EC₅₀ value for 5'-Chloro-5'-deoxy-ENBA further underscores its potent agonist activity at the A₁ receptor.

Structure-Activity Relationship Insights

While a complete dataset for the unsubstituted 5'-halogenated adenosine series is elusive, studies on related analogs provide valuable insights into the SAR:

  • Influence of Halogen Electronegativity and Size: A study on a series of 3-(halobenzyl)-5′-N-ethyluronamide adenosine derivatives demonstrated a potency order at A₁ and A₂ₐ receptors of I ≈ Br > Cl > F.[3] This suggests that larger, more polarizable halogens may form more favorable interactions within the receptor binding pocket. Conversely, at the A₃ receptor, the 3-fluoro derivative was found to be weaker than the other halo-derivatives, indicating that the electronic properties of the halogen also play a crucial role in determining receptor subtype selectivity.[3]

  • 5'-Position is Critical for Selectivity: The high A₁ receptor selectivity of (±)-5'-Chloro-5'-deoxy-ENBA (Kᵢ = 0.51 nM) compared to its much lower affinity for A₂ₐ, A₂ₑ, and A₃ receptors (Kᵢ > 1000 nM) highlights the importance of the 5'-chloro substitution in directing the ligand to the A₁ subtype.[1][2]

  • Synergy with Other Modifications: The potent and selective activity of compounds like 5'-Chloro-5'-deoxy-ENBA is a result of the combined effects of modifications at both the 5'-position of the ribose and the N⁶-position of the adenine (B156593) base. This underscores the potential for multi-site modifications to fine-tune the pharmacological properties of adenosine analogs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of 5'-halogenated adenosine analogs for the different adenosine receptor subtypes.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the human adenosine receptor of interest (A₁, A₂ₐ, A₂ₑ, or A₃) are prepared from transfected cell lines (e.g., HEK293 or CHO cells) or sourced commercially.

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A subtype-selective radiolabeled ligand is used (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ, or [¹²⁵I]AB-MECA for A₃). The final concentration of the radioligand is typically close to its Kₑ value.

  • Competition Binding: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (5'-halogenated adenosine analog).

  • Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value of the test compound, from which the Kᵢ value is calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional potency (EC₅₀) of 5'-halogenated adenosine analogs as agonists or antagonists at the different adenosine receptor subtypes.

General Protocol:

  • Cell Culture: Whole cells expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells) are cultured in appropriate media.

  • Assay Principle: The assay measures the accumulation of intracellular cyclic AMP (cAMP). For Gₛ-coupled receptors (A₂ₐ, A₂ₑ), agonists increase cAMP levels. For Gᵢ-coupled receptors (A₁, A₃), agonists inhibit forskolin-stimulated cAMP accumulation.

  • Agonist Mode:

    • Cells are incubated with varying concentrations of the test compound (5'-halogenated adenosine analog).

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

    • The EC₅₀ value is determined by plotting the cAMP concentration against the logarithm of the test compound concentration.

  • Antagonist Mode:

    • Cells are pre-incubated with varying concentrations of the test compound.

    • A fixed concentration of a known agonist is then added to stimulate cAMP production.

    • The intracellular cAMP concentration is measured as described above.

    • The IC₅₀ value is determined by plotting the response to the agonist against the logarithm of the test compound concentration.

Synthesis of 5'-Halogenated Adenosines

General Strategy: The synthesis of 5'-halogenated adenosines typically involves the selective halogenation of the 5'-hydroxyl group of a suitably protected adenosine derivative.

Synthesis of 5'-Chloro-5'-deoxyadenosine:

A common method involves the reaction of adenosine with thionyl chloride in the presence of a base like pyridine. The 2' and 3'-hydroxyl groups are often protected, for instance as a sulfinyl intermediate, which is subsequently removed to yield the desired product.

Synthesis of 5'-Iodo-5'-deoxyadenosine:

5'-Iodo-5'-deoxyadenosine can be synthesized from a 5'-O-tosyladenosine derivative by nucleophilic substitution with sodium iodide. The 2' and 3'-hydroxyl groups are typically protected with an isopropylidene group, which is removed under acidic conditions after the iodination step.

Synthesis of 5'-Bromo-5'-deoxyadenosine:

Similar to the iodo derivative, 5'-bromo-5'-deoxyadenosine can be prepared from a protected 5'-O-tosyladenosine by reaction with a bromide source, such as lithium bromide.

Synthesis of 5'-Fluoro-5'-deoxyadenosine:

The synthesis of 5'-fluoro-5'-deoxyadenosine is often more challenging due to the lower nucleophilicity of the fluoride (B91410) ion. A common method involves the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST) on a protected adenosine derivative with an inverted stereochemistry at the 5'-position, followed by deprotection.

Visualizing the Molecular Landscape

To better understand the context of the structure-activity relationships, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of adenosine receptors and a general workflow for a radioligand binding assay.

Adenosine_Signaling_Pathways cluster_A1_A3 A1 & A3 Receptors (Gi/o-coupled) cluster_A2A_A2B A2A & A2B Receptors (Gs-coupled) A1R A1R Gi Gi/o A1R->Gi A3R A3R A3R->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit PLC_A1A3 PLC Gi->PLC_A1A3 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG_A1A3 ↑ IP3/DAG PLC_A1A3->IP3_DAG_A1A3 Ca_A1A3 ↑ Ca²⁺ IP3_DAG_A1A3->Ca_A1A3 A2AR A2AR Gs Gs A2AR->Gs A2BR A2BR A2BR->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA PKA cAMP_increase->PKA CREB CREB Phosphorylation PKA->CREB Adenosine Adenosine Analog Adenosine->A1R Adenosine->A3R Adenosine->A2AR Adenosine->A2BR

Caption: Canonical signaling pathways of adenosine receptors.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes, Radioligand, and Test Compound start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

References

Unveiling the A1-Selectivity of 5'-Chloro-5'-deoxyadenosine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the binding affinity (Ki values) of 5'-Chloro-5'-deoxyadenosine for the four subtypes of human adenosine (B11128) receptors: A1, A2A, A2B, and A3. Designed for researchers, scientists, and drug development professionals, this guide synthesizes experimental data to highlight the compound's notable selectivity for the A1 receptor, offering a valuable resource for studies in pharmacology and medicinal chemistry.

Executive Summary

This compound is a modified nucleoside that demonstrates a high binding affinity and significant selectivity for the adenosine A1 receptor. This selectivity is crucial for its function as a pharmacological tool to investigate A1 receptor-mediated physiological and pathological processes. Experimental data, primarily from radioligand binding assays, consistently show its potent interaction with the A1 receptor, with substantially lower affinity for the A2A, A2B, and A3 receptor subtypes. This guide presents a detailed analysis of these binding affinities, a representative experimental protocol for their determination, and an overview of the distinct signaling pathways activated by each adenosine receptor subtype.

Comparative Binding Affinity of this compound Derivatives

The binding affinity of an unlabeled drug (an inhibitor or competitor) is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The data presented below is for 5'-Chloro-5'-deoxy-(±)-ENBA, a well-characterized and potent derivative of this compound, which serves as a strong proxy for the parent compound's receptor interaction profile.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)Selectivity for A1 vs. A2A/A2B/A3
5'-Chloro-5'-deoxy-(±)-ENBA 0.51 1340 2740 1290 >2500-fold

As the data indicates, 5'-Chloro-5'-deoxy-(±)-ENBA is a highly potent and selective agonist for the human adenosine A1 receptor[1]. Its affinity for the A1 receptor is in the sub-nanomolar range, while its affinity for the other receptor subtypes is in the micromolar range, demonstrating a selectivity of over 2500-fold[1].

Comparison with Standard Adenosine Receptor Ligands

To provide context for the binding affinity of this compound derivatives, the following table presents the Ki values for several standard non-selective and selective adenosine receptor ligands.

LigandTypeA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
NECA Non-selective Agonist14202400 (EC50)6.2
CGS-21680 A2A Selective Agonist150027--
IB-MECA A3 Selective Agonist23003800-1.3
ZM241385 A2A Selective Antagonist255<150>10000
SCH58261 A2A Selective Antagonist287<15000>10000

Note: Ki values can vary between different studies and experimental conditions. The values presented here are representative.

Experimental Protocols: Radioligand Binding Assay

The determination of Ki values for adenosine receptor ligands is predominantly conducted using competitive radioligand binding assays. Below is a detailed, representative protocol for such an experiment.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific human adenosine receptor subtype (A1, A2A, A2B, or A3).

Materials:

  • Membrane Preparations: Cell membranes from stable cell lines (e.g., CHO or HEK293) recombinantly expressing the human adenosine receptor subtype of interest. Protein concentration is typically 5-50 µg per well.

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype. Examples include:

    • A1 Receptor: [³H]DPCPX or [³H]CCPA

    • A2A Receptor: [³H]CGS-21680 or [³H]ZM241385

    • A3 Receptor: [¹²⁵I]AB-MECA

  • Test Compound: this compound or its derivatives, serially diluted.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective agonist like NECA or a selective antagonist for the specific receptor.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter.

Workflow Diagram:

G Workflow for Radioligand Binding Assay prep Reagent Preparation (Membranes, Radioligand, Test Compound) setup Assay Plate Setup (Total, Non-specific, Test Compound Wells) prep->setup incubate Incubation (e.g., 60-120 min at room temperature) setup->incubate filter Rapid Vacuum Filtration (Separate bound from free radioligand) incubate->filter wash Washing (Remove unbound radioligand) filter->wash measure Radioactivity Measurement (Scintillation Counting) wash->measure analyze Data Analysis (Calculate Specific Binding, IC50, and Ki) measure->analyze

A generalized workflow for determining ligand binding affinity using a radioligand binding assay.

Procedure:

  • Reagent Preparation: Thaw and dilute the cell membrane preparation in assay buffer. Prepare serial dilutions of the test compound. Prepare the radioligand solution at a concentration near its dissociation constant (Kd).

  • Assay Setup: In a 96-well filter plate, set up triplicate wells for total binding (assay buffer, radioligand, membranes), non-specific binding (non-specific control, radioligand, membranes), and test compound binding (serial dilutions of the test compound, radioligand, membranes).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-treated glass fiber filter plate. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Rapidly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes are G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.

A1 and A3 Receptor Signaling:

The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.

G A1 and A3 Adenosine Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A1_A3 A1 / A3 Receptor Gi Gi/o Protein A1_A3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Response Cellular Response cAMP->Response Leads to Ligand Adenosine / Agonist Ligand->A1_A3

Activation of A1 and A3 receptors inhibits adenylyl cyclase, reducing cAMP levels.

A2A and A2B Receptor Signaling:

The A2A and A2B receptors couple to stimulatory G proteins (Gs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. The A2B receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.

G A2A and A2B Adenosine Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Leads to Ligand Adenosine / Agonist Ligand->A2A_A2B

Activation of A2A and A2B receptors stimulates adenylyl cyclase, increasing cAMP levels and activating PKA.

Conclusion

The high affinity and selectivity of this compound and its derivatives for the adenosine A1 receptor make it an invaluable tool for pharmacological research. Understanding its binding profile in comparison to other adenosine receptor ligands, along with the distinct signaling pathways of each receptor subtype, is essential for designing and interpreting experiments aimed at elucidating the roles of the A1 receptor in health and disease. This guide provides a foundational resource for researchers in this field.

References

A Comparative Guide: 5'-Chloro-5'-deoxyadenosine versus Adenosine Effects on Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation, the addition of a phosphate (B84403) group to a molecule, is a fundamental post-translational modification that governs a vast array of cellular processes. Protein kinases, the enzymes that catalyze phosphorylation, are critical regulators of signal transduction pathways. Consequently, they are prominent targets in drug discovery and development. Adenosine (B11128), a naturally occurring purine (B94841) nucleoside, and its synthetic analog, 5'-Chloro-5'-deoxyadenosine, are known to modulate various signaling pathways, in part by influencing phosphorylation events. This guide provides an objective comparison of their effects on phosphorylation, supported by experimental data, to aid researchers in their selection and application of these compounds.

Comparative Analysis of Effects on Phosphorylation

Both adenosine and this compound exert significant, though sometimes differing, effects on the phosphorylation of key cellular proteins and lipids. Their mechanisms of action can be broadly categorized into receptor-mediated and intracellular effects. This compound is a potent agonist of the A1 adenosine receptor, and many of its effects are channeled through this G-protein coupled receptor. Adenosine, on the other hand, interacts with all four adenosine receptor subtypes (A1, A2A, A2B, and A3), leading to more diverse downstream signaling.

Inhibition of Specific Kinase Activities

Experimental evidence demonstrates that both compounds can inhibit the phosphorylation of several key signaling molecules. A direct comparison of their inhibitory potency is crucial for understanding their specific applications.

Target of Phosphorylation InhibitionThis compound (IC50)Adenosine (IC50)Tissue/Cell TypeReference(s)
Phosphatidylinositol 4-phosphate formation71 µM (95% CI: 60-85 µM)Inhibition observed, but IC50 not specified.[1][2]Swine Platelets[3]
Phosphatidylinositol 4,5-bisphosphate formation75 µM (95% CI: 62-90 µM)Inhibition observed, but IC50 not specified.[1][2]Swine Platelets[3]
Pleckstrin phosphorylation75 µM (95% CI: 62-90 µM)Inhibition observed, but IC50 not specified.Swine Platelets[3]
Myosin Light Chain phosphorylation82 µM (95% CI: 66-102 µM)Inhibition observed, but IC50 not specified.[1]Swine Platelets[3]
Cardiac Troponin I (cTnI) phosphorylation~50 µM~50 µMRat Heart

Note: CI = Confidence Interval. The IC50 values represent the concentration of the compound required to inhibit the phosphorylation by 50%.

The data clearly indicates that both this compound and adenosine are effective inhibitors of cardiac troponin I phosphorylation, with nearly identical potencies. For the other targets listed, while this compound has defined IC50 values, adenosine's inhibitory effect is confirmed qualitatively, suggesting a need for further quantitative studies for a direct comparison.

Signaling Pathways

The differential effects of these two molecules on phosphorylation can be attributed to their distinct interactions with adenosine receptors and subsequent modulation of downstream signaling cascades.

This compound: A Potent A1 Receptor Agonist

As a potent and selective agonist for the adenosine A1 receptor, this compound primarily signals through this Gi/o-coupled receptor.[2][4][5][6] Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity. Furthermore, A1 receptor activation can stimulate Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate Protein Kinase C (PKC).

G This compound Signaling Pathway CldA This compound A1R Adenosine A1 Receptor CldA->A1R Gi Gαi/o A1R->Gi AC Adenylyl Cyclase Gi->AC inhibits PLC PLC Gi->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Downstream Downstream Phosphorylation Events PKA->Downstream PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC activates PKC->Downstream

This compound Signaling Pathway
Adenosine: A Broader Spectrum of Action

Adenosine activates all four adenosine receptor subtypes, leading to a more complex signaling profile. While A1 and A3 receptor activation generally leads to inhibition of adenylyl cyclase (similar to this compound), activation of A2A and A2B receptors stimulates adenylyl cyclase, increasing cAMP and activating PKA. This dual action can lead to cell-type-specific and context-dependent effects on phosphorylation. Adenosine can also be transported into the cell and phosphorylated to AMP, which can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

G Adenosine Signaling Pathways cluster_receptor Receptor-Mediated cluster_intracellular Intracellular Adenosine_ext Extracellular Adenosine A1R A1/A3 Receptors Adenosine_ext->A1R A2R A2A/A2B Receptors Adenosine_ext->A2R Gi Gαi/o A1R->Gi Gs Gαs A2R->Gs AC Adenylyl Cyclase Gi->AC Gs->AC cAMP_dec ↓ cAMP AC->cAMP_dec cAMP_inc ↑ cAMP AC->cAMP_inc PKA_dec ↓ PKA Activity cAMP_dec->PKA_dec PKA_inc ↑ PKA Activity cAMP_inc->PKA_inc Adenosine_int Intracellular Adenosine AK Adenosine Kinase Adenosine_int->AK AMP AMP AK->AMP produces AMPK AMPK AMP->AMPK activates Downstream_AMPK Downstream Phosphorylation AMPK->Downstream_AMPK

Adenosine Signaling Pathways

Experimental Protocols

Accurate assessment of phosphorylation events is critical for discerning the effects of this compound and adenosine. Western blotting using phospho-specific antibodies is a widely used and robust method. Below is a generalized protocol that can be adapted for specific protein kinases.

Western Blotting for Phosphorylated Proteins

This protocol outlines the key steps for detecting changes in protein phosphorylation in response to treatment with this compound or adenosine.

G Western Blot Workflow for Phosphorylation Analysis start Cell Culture and Treatment (e.g., with Adenosine or 5'-Cl-dA) lysis Cell Lysis (with phosphatase and protease inhibitors) start->lysis quant Protein Quantification (e.g., BCA assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF or nitrocellulose membrane) sds->transfer block Blocking (e.g., with BSA or non-fat milk) transfer->block pri_ab Primary Antibody Incubation (phospho-specific antibody) block->pri_ab wash1 Washing pri_ab->wash1 sec_ab Secondary Antibody Incubation (HRP-conjugated) wash1->sec_ab wash2 Washing sec_ab->wash2 detect Chemiluminescent Detection wash2->detect analyze Image Acquisition and Analysis detect->analyze

Western Blot Workflow

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency.

  • Treat cells with varying concentrations of this compound or adenosine for the desired time points. Include an untreated control.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the phosphorylated form of the protein of interest.

  • Wash the membrane thoroughly with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again to remove unbound secondary antibody.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an appropriate imaging system.

  • Quantify the band intensities using densitometry software.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein of interest or a housekeeping protein (e.g., GAPDH or β-actin).

In Vitro Kinase Assay

To directly assess the inhibitory effects of these compounds on a specific kinase, an in vitro kinase assay can be performed.

1. Reaction Setup:

  • In a microcentrifuge tube or a well of a microplate, combine the purified active kinase, the specific substrate (peptide or protein), and the kinase assay buffer.

  • Add varying concentrations of this compound or adenosine (or a vehicle control).

  • Pre-incubate the mixture to allow the compound to interact with the kinase.

2. Initiation of Reaction:

  • Initiate the phosphorylation reaction by adding a solution containing ATP (often radiolabeled [γ-32P]ATP for sensitive detection) and MgCl2.

3. Incubation:

  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.

4. Termination of Reaction:

  • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+) or by spotting the reaction mixture onto a phosphocellulose membrane.

5. Detection of Phosphorylation:

  • If using radiolabeled ATP, the phosphorylated substrate can be separated from the unreacted ATP (e.g., by washing the phosphocellulose membrane). The amount of incorporated radioactivity is then quantified using a scintillation counter.

  • Alternatively, non-radioactive methods can be employed, such as using phospho-specific antibodies in an ELISA format or luminescence-based assays that measure ADP production.

6. Data Analysis:

  • Plot the kinase activity (e.g., cpm of incorporated 32P) against the concentration of the inhibitor.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

Both this compound and adenosine are valuable tools for studying phosphorylation-dependent signaling pathways. This compound's potent and selective agonism at the A1 adenosine receptor provides a more targeted approach to modulating downstream phosphorylation events, primarily through the inhibition of the PKA pathway and activation of the PKC pathway. In contrast, adenosine's broader receptor activation profile and its role in intracellular energy sensing via AMPK activation result in more complex and context-dependent effects on phosphorylation. The choice between these two compounds will depend on the specific research question and the signaling pathways of interest. The experimental protocols provided herein offer a framework for the precise evaluation of their effects on phosphorylation in various experimental systems.

References

A Comparative Analysis of 5'-Chloro-5'-deoxyadenosine and 2-chlorodeoxyadenosine Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of two adenosine (B11128) analogs: 5'-Chloro-5'-deoxyadenosine and 2-chlorodeoxyadenosine (Cladribine). This analysis is supported by experimental data from various studies, detailing their mechanisms of action and cytotoxic effects.

Introduction

This compound and 2-chlorodeoxyadenosine are both purine (B94841) nucleoside analogs that interfere with cellular processes, leading to toxicity. 2-chlorodeoxyadenosine, widely known as Cladribine, is an established chemotherapeutic agent used in the treatment of certain leukemias and multiple sclerosis. Its cytotoxic effects are well-documented. This compound is primarily recognized as a potent agonist of the adenosine A1 receptor and serves as a valuable synthetic intermediate in medicinal chemistry. While less studied for its cytotoxic properties, available data indicates it can also inhibit cell growth and key cellular phosphorylation events. This guide presents a comparative overview of their known toxicities, supported by quantitative data and detailed experimental methodologies.

Comparative Toxicity Analysis

The cytotoxic potential of these two compounds varies significantly, largely due to their different primary mechanisms of action. 2-chlorodeoxyadenosine is a potent cytotoxic agent that, after intracellular phosphorylation, disrupts DNA synthesis and repair, leading to apoptosis. In contrast, this compound's toxicity appears to be mediated primarily through the inhibition of specific kinases and its activity as an adenosine A1 receptor agonist.

Quantitative Cytotoxicity Data

Direct comparative studies providing IC50 values for both compounds in the same cell lines are limited. However, data from separate studies offer insights into their relative potencies.

CompoundCell LineIC50 (µM)Reference
This compound C-1300 murine neuroblastoma210[1]
2-chlorodeoxyadenosine (Cladribine) CCRF-CEM (T-lymphoblastoid)0.045[2]
Hairy Cell Leukemia (HCL)Varies (cell type dependent)[3]
T-cell Leukemia (TCL)Varies (cell type dependent)[3]
Chronic Lymphocytic Leukemia (CLL)Varies (cell type dependent)[3]

Note: The IC50 values are from different studies and experimental conditions, and therefore should be interpreted with caution as they do not represent a direct head-to-head comparison.

Mechanisms of Toxicity

The pathways through which these two adenosine analogs exert their toxic effects are distinct, as illustrated in the signaling pathway diagrams below.

2-chlorodeoxyadenosine (Cladribine) Toxicity Pathway

2-chlorodeoxyadenosine is a prodrug that requires intracellular phosphorylation to its active triphosphate form (2-Cd-ATP). This active metabolite interferes with DNA metabolism in both dividing and quiescent cells, leading to DNA strand breaks and apoptosis.[4][5][6]

cladribine_toxicity Cladribine 2-chlorodeoxyadenosine (Cladribine) dCK Deoxycytidine Kinase (dCK) Cladribine->dCK Phosphorylation CdATP 2-chloro-deoxyadenosine triphosphate (2-Cd-ATP) dCK->CdATP RR Ribonucleotide Reductase CdATP->RR Inhibition DNA_Polymerase DNA Polymerase CdATP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis Inhibition DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation DNA_Damage DNA Strand Breaks DNA_Incorporation->DNA_Damage PARP PARP Activation DNA_Damage->PARP Mitochondria Mitochondrial Dysfunction DNA_Damage->Mitochondria NAD_depletion NAD+ Depletion PARP->NAD_depletion ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Apoptosis Apoptosis ATP_depletion->Apoptosis Mitochondria->Apoptosis

Caption: Signaling pathway of 2-chlorodeoxyadenosine toxicity.

This compound Toxicity Pathway

The toxicity of this compound is less characterized but is understood to involve at least two primary mechanisms: inhibition of key cellular kinases and activation of adenosine A1 receptors. It can also be phosphorylated to its triphosphate form, which may inhibit DNA and RNA synthesis.[7][8]

clda_toxicity Clda This compound PI_Kinase Phosphatidylinositol Kinase Clda->PI_Kinase Inhibition MLCK Myosin Light Chain Kinase Clda->MLCK Inhibition A1R Adenosine A1 Receptor Clda->A1R Activation Cellular_Kinases Cellular Kinases Clda->Cellular_Kinases Phosphorylation Phosphorylation_Inhibition Inhibition of Phosphorylation Receptor_Activation Receptor-mediated Effects A1R->Receptor_Activation Clda_TP 5'-Cl-dATP Cellular_Kinases->Clda_TP DNA_RNA_Synth DNA/RNA Synthesis Inhibition Clda_TP->DNA_RNA_Synth Cytotoxicity Cytotoxicity DNA_RNA_Synth->Cytotoxicity Phosphorylation_Inhibition->Cytotoxicity Receptor_Activation->Cytotoxicity experimental_workflow cluster_assays Toxicity Assays start Start cell_culture Cell Seeding (e.g., 96-well plate) start->cell_culture treatment Treatment with 5'-Cl-dA or 2-CdA cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation mtt MTT Assay (Viability) incubation->mtt annexin Annexin V / PI (Apoptosis) incubation->annexin caspase Caspase Activity (Apoptosis) incubation->caspase dna_damage DNA Damage Assay (e.g., Comet Assay) incubation->dna_damage data_analysis Data Analysis (IC50, % Apoptosis, etc.) mtt->data_analysis annexin->data_analysis caspase->data_analysis dna_damage->data_analysis end End data_analysis->end

References

A Comparative Guide to the Antinociceptive Effects of 5'-Chloro-5'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antinociceptive properties of 5'-Chloro-5'-deoxyadenosine (Cl-Ado), a potent and highly selective adenosine (B11128) A1 receptor agonist. Through a detailed comparison with other adenosine receptor agonists and standard analgesics, supported by experimental data and methodologies, this document serves as a valuable resource for researchers investigating novel pain therapeutics.

Introduction to this compound (Cl-Ado)

This compound, also known as (±)-5'-Chloro-5'-deoxy-ENBA, is a synthetic adenosine analogue that demonstrates high selectivity for the adenosine A1 receptor (A1AR).[1] This selectivity is a key attribute, as activation of A1AR is primarily associated with antinociceptive effects, while activation of other adenosine receptor subtypes, such as A2A and A2B, can lead to pro-nociceptive or other undesirable side effects.[2] Preclinical studies have highlighted the potential of Cl-Ado in alleviating neuropathic and inflammatory pain, making it a compound of significant interest in the development of next-generation analgesics.[2]

Comparative Antinociceptive Performance

While direct head-to-head studies with comprehensive dose-response data are limited in publicly available literature, the following tables summarize the available quantitative data on the antinociceptive effects of Cl-Ado and comparator compounds.

Table 1: In Vitro Receptor Binding Affinity

CompoundReceptor SubtypeKi (nM)Selectivity vs. A1AR
This compound (Cl-Ado) A1 0.51 -
A2A13402627-fold
A2B27405372-fold
A312902529-fold
2-Chloro-N6-cyclopentyladenosine (CCPA)A1~1High
N6-Cyclohexyladenosine (CHA)A1~1.5High
Morphineµ-opioid~1-5N/A

Data synthesized from multiple sources indicating high selectivity of Cl-Ado for the A1AR.[1]

Table 2: In Vivo Antinociceptive Efficacy in Neuropathic Pain Models

CompoundAnimal ModelAssayEffective DoseEndpoint
This compound (Cl-Ado) Mouse (Spared Nerve Injury)Mechanical Allodynia0.5 mg/kg (i.p.)Significant reduction in paw withdrawal threshold
Mouse (Spared Nerve Injury)Thermal Hyperalgesia0.5 mg/kg (i.p.)Significant increase in paw withdrawal latency
GabapentinRat (Chronic Constriction Injury)Mechanical Allodynia100 mg/kg (i.p.)Comparable antihyperalgesic effect to 5-CQA

Data for Cl-Ado from Luongo et al.[2] Data for Gabapentin is provided as a common comparator in neuropathic pain studies.[3]

Table 3: In Vivo Antinociceptive Efficacy in Inflammatory Pain Models

CompoundAnimal ModelAssayEffective DoseEndpoint
This compound (Cl-Ado) MouseFormalin Test (Phase 2)Not specifiedReverses formalin-induced nocifensive behavior
MorphineMouseFormalin Test (Phase 1 & 2)10 mg/kg (s.c.)Significant reduction in licking time
N6-Cyclohexyladenosine (CHA)RatCarrageenan-induced thermal hyperalgesia0.01-1 nmol (i.t.)Dose-dependent antinociception

Cl-Ado data from R&D Systems.[1] Morphine and CHA data from various sources for comparison.[4]

Mechanism of Action and Signaling Pathway

The antinociceptive effects of this compound are primarily mediated through the activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR).[5] The downstream signaling cascade involves multiple pathways that ultimately lead to a reduction in neuronal excitability and neurotransmitter release in pain-processing circuits.[6] A key mechanism involves the modulation of glial cell activity, which is increasingly recognized as a critical contributor to the development and maintenance of chronic pain states.[2] Chronic administration of Cl-Ado has been shown to reduce the activation of microglia and astrocytes in the spinal cord of neuropathic pain models.[2]

A1_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-protein Signaling cluster_ion_channels Ion Channel Modulation cluster_glial Glial Cell Modulation Cl_Ado 5'-Chloro-5'- deoxyadenosine A1R Adenosine A1 Receptor (GPCR) Cl_Ado->A1R Binds to Gi Gi/o Protein A1R->Gi Activates Microglia ↓ Microglia Activation A1R->Microglia Modulates Astrocyte ↓ Astrocyte Activation A1R->Astrocyte Modulates AC Adenylyl Cyclase Gi->AC Inhibits K_channel ↑ K+ Channel Activity Gi->K_channel Activates Ca_channel ↓ Ca2+ Channel Activity Gi->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Antinociception Antinociception Hyperpolarization->Antinociception Neurotransmitter_release->Antinociception Microglia->Antinociception Astrocyte->Antinociception

Caption: A1 Adenosine Receptor Signaling Pathway in Antinociception.

Experimental Protocols

Detailed methodologies for key in vivo antinociceptive assays are provided below.

Formalin Test

The formalin test is a model of tonic chemical pain that assesses both acute and persistent pain responses.

Formalin_Test_Workflow Acclimatization Acclimatize mice to observation chambers (30-60 min) Drug_Admin Administer this compound or vehicle (i.p.) Acclimatization->Drug_Admin Formalin_Injection Inject dilute formalin (e.g., 2.5%) into the plantar surface of the hind paw Drug_Admin->Formalin_Injection Phase1 Phase 1 (0-5 min): Observe and record paw licking/flinching time (Acute Nociceptive Response) Formalin_Injection->Phase1 Interphase Interphase Period (5-15 min) Phase1->Interphase Phase2 Phase 2 (15-40 min): Observe and record paw licking/flinching time (Inflammatory Response) Interphase->Phase2 Data_Analysis Data Analysis: Compare licking/flinching time between treated and vehicle groups Phase2->Data_Analysis

Caption: Experimental Workflow for the Formalin Test.

Protocol Details:

  • Animal Acclimatization: Mice are individually placed in observation chambers for at least 30-60 minutes to allow for acclimatization to the testing environment.[7][8]

  • Drug Administration: this compound or the vehicle control is administered, typically via intraperitoneal (i.p.) injection, at a predetermined time before the formalin injection.[2]

  • Formalin Injection: A small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw.[7][9]

  • Observation Periods:

    • Phase 1 (Early Phase): The time the animal spends licking or flinching the injected paw is recorded for the first 5 minutes post-injection. This phase represents a direct activation of nociceptors.[7]

    • Phase 2 (Late Phase): Following an interphase period of reduced activity, the licking/flinching time is again recorded, typically from 15 to 40 minutes post-injection. This phase is associated with an inflammatory response and central sensitization.[7]

  • Data Analysis: The duration of nocifensive behaviors in the drug-treated group is compared to that of the vehicle-treated group to determine the antinociceptive effect.

Hot Plate Test

The hot plate test is a widely used method to assess thermal nociception, primarily reflecting a supraspinal response to a thermal stimulus.[10][11]

Hot_Plate_Test_Workflow Acclimatization Acclimatize mice to the testing room Drug_Admin Administer this compound or vehicle Acclimatization->Drug_Admin Placement Place mouse on the hot plate (e.g., 52-55°C) Drug_Admin->Placement Observation Record latency to nocifensive behavior (paw licking, jumping) Placement->Observation Cutoff Implement a cut-off time (e.g., 30-60 seconds) to prevent tissue damage Observation->Cutoff If no response Data_Analysis Data Analysis: Compare latencies between treated and vehicle groups Observation->Data_Analysis

Caption: Experimental Workflow for the Hot Plate Test.

Protocol Details:

  • Apparatus: A hot plate apparatus is maintained at a constant, noxious temperature (e.g., 52-55°C).[12][13]

  • Animal Handling: Mice are brought to the testing room to acclimatize.

  • Drug Administration: The test compound or vehicle is administered at a specified time before testing.

  • Testing Procedure: Each mouse is individually placed on the heated surface, and a timer is started.

  • Endpoint: The latency to the first sign of a nocifensive response, such as paw licking, shaking, or jumping, is recorded.[11]

  • Cut-off Time: A maximum cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage to the animal's paws. If the animal does not respond within this time, it is removed, and the cut-off time is recorded as its latency.[12]

  • Data Analysis: An increase in the latency to respond in the treated group compared to the vehicle group indicates an antinociceptive effect.

Conclusion

This compound demonstrates significant potential as an antinociceptive agent, primarily through its highly selective agonism of the adenosine A1 receptor. Its ability to modulate glial cell activation in chronic pain models presents a promising mechanism for the development of novel analgesics. While further studies with direct, quantitative comparisons to other A1AR agonists and standard-of-care analgesics are warranted to fully elucidate its therapeutic window and relative efficacy, the existing data strongly support its continued investigation. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers pursuing the development of innovative pain therapies targeting the adenosinergic system.

References

A Comparative Guide to the Analytical Characterization of 5'-Chloro-5'-deoxyadenosine: LC-MS vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analytical characterization of synthetic nucleoside analogs like 5'-Chloro-5'-deoxyadenosine is paramount for ensuring purity, stability, and activity. This guide provides a comprehensive comparison of two primary analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—supported by experimental data and detailed protocols. Additionally, alternative analytical methodologies are briefly discussed.

Introduction to this compound

This compound is a synthetic chlorinated derivative of the naturally occurring nucleoside adenosine (B11128). Its structural modification, the replacement of the 5'-hydroxyl group with a chlorine atom, imparts unique chemical properties that make it a valuable tool in biochemical and pharmacological research. Accurate and robust analytical methods are crucial for its characterization in various stages of research and development.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful and sensitive technique for the separation, identification, and quantification of this compound. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.

Experimental Protocol: LC-MS/MS for this compound

A validated LC-MS/MS method for the quantification of nucleosides can be adapted for this compound. Below is a representative protocol.

Sample Preparation: Samples containing this compound are typically diluted in a suitable solvent (e.g., methanol/water mixture) to a concentration within the calibration range of the instrument. For complex matrices, a solid-phase extraction (SPE) or protein precipitation step may be necessary.

LC Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used. For enhanced retention of polar nucleosides, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be employed.

  • Mobile Phase: A gradient elution is typically used, with Mobile Phase A consisting of an aqueous solution with a modifier like 0.1% acetic acid or ammonium (B1175870) acetate, and Mobile Phase B being an organic solvent such as acetonitrile (B52724) or methanol.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 50°C, to ensure reproducible retention times.

MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally suitable for adenosine analogs.

  • Detection Mode: Selected Reaction Monitoring (SRM) is used for quantitative analysis, providing high selectivity and sensitivity.

  • Precursor and Product Ions: For this compound (molecular weight: 285.69 g/mol ), the protonated molecule [M+H]⁺ at m/z 286.1 would be selected as the precursor ion. A characteristic product ion for fragmentation would be the adenine (B156593) base at m/z 136.1. Another fragment corresponding to the loss of the chloromethyl-ribose moiety might also be monitored. A stability study of this compound identified fragment ions at m/z 136.3 and 170.3, corresponding to adenine and 2-chloroadenine (B193299) respectively, which can arise from in-source fragmentation or hydrolysis.[1][2]

Quantitative Performance Data

The following table summarizes typical performance characteristics for a quantitative LC-MS/MS method for nucleoside analogs.

ParameterTypical Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 50 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%

LC-MS Experimental Workflow

LCMS_Workflow Sample Sample Preparation LC HPLC Separation (e.g., C18 or HILIC) Sample->LC Injection MS Mass Spectrometry (ESI+, SRM) LC->MS Elution Data Data Acquisition and Analysis MS->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. It provides detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR of this compound

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

NMR Instrument: Spectra are acquired on a high-resolution NMR spectrometer, for example, at a proton frequency of 300 MHz or higher.

Acquisition Parameters: Standard pulse programs for ¹H and ¹³C NMR are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

¹H and ¹³C NMR Spectral Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆.[3]

¹H NMR Chemical Shifts and Coupling Constants

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-88.14s
H-28.13s
NH₂7.25br s
H-1'5.92d5.5
3'-OH5.50d5.5
2'-OH5.43d6.0
H-2'4.63dd5.5, 6.0
H-3'4.17m
H-4'4.02m
H-5'a3.93dd11.5, 5.5
H-5'b3.82dd11.5, 6.5

¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
C-6156.1
C-2152.7
C-4149.0
C-8140.7
C-5119.2
C-1'88.0
C-4'84.0
C-3'73.2
C-2'72.5
C-5'46.8

NMR Analysis Workflow

NMR_Workflow Sample Sample Preparation (Dissolution in DMSO-d6) NMR NMR Spectrometer (¹H and ¹³C acquisition) Sample->NMR Processing Data Processing (Fourier Transform, Phasing) NMR->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis

Caption: General workflow for NMR analysis of this compound.

Comparison of LC-MS and NMR

FeatureLC-MSNMR
Primary Application Quantification, Purity, StabilityStructural Elucidation, Purity
Sensitivity High (ng/mL to pg/mL)Lower (mg/mL)
Selectivity High (with MS/MS)High (for structural isomers)
Quantitative Capability ExcellentGood (with internal standard)
Structural Information Limited (fragmentation pattern)Detailed (atomic connectivity)
Sample Throughput HighLow to Medium
Instrumentation Cost HighVery High
Solvent Consumption ModerateLow

Alternative Analytical Techniques

While LC-MS and NMR are the primary methods for the analysis of this compound, other techniques can also be employed, particularly for specific applications.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and can be coupled with UV or MS detection. It is particularly useful for the analysis of charged species and can be an alternative to HPLC for separating nucleosides.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound would require derivatization to increase its volatility. This method can provide high resolution and sensitive detection.

The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the need for quantitative data, structural information, sensitivity, and sample throughput. For comprehensive characterization, a combination of both LC-MS and NMR is often employed.

References

Unveiling the Selectivity of 5'-Chloro-5'-deoxyadenosine: A Comparative Guide for A1 vs. A2A Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise targeting of adenosine (B11128) receptor subtypes is paramount for therapeutic efficacy and minimizing off-target effects. This guide provides a comprehensive comparison of the binding selectivity of 5'-Chloro-5'-deoxyadenosine for the A1 versus the A2A adenosine receptors, supported by quantitative data and detailed experimental methodologies.

This compound has emerged as a valuable pharmacological tool due to its notable selectivity for the A1 adenosine receptor (A1R) over the A2A adenosine receptor (A2AR). This selectivity is crucial, as the physiological responses mediated by these two receptor subtypes are often opposing. While A1R activation is typically associated with inhibitory effects, such as decreased heart rate and neuronal excitability, A2AR activation often leads to stimulatory responses, including vasodilation and inflammation.

Quantitative Assessment of Binding Affinity

The selectivity of this compound is quantitatively demonstrated through its binding affinity, represented by the inhibition constant (Ki). The Ki value indicates the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity.

Data from radioligand binding assays consistently show that this compound binds to the human A1 adenosine receptor with high affinity, in the sub-nanomolar range. In contrast, its affinity for the human A2A receptor is significantly lower, demonstrating a remarkable degree of selectivity.

CompoundReceptor SubtypeKi (nM)Selectivity (A2A Ki / A1 Ki)
This compound Human A1~0.51>2600-fold
Human A2A~1340
Human A2B~2740
Human A3~1290

Note: The Ki values are compiled from multiple sources and may vary slightly between different experimental conditions.

This substantial difference in binding affinity underscores the compound's utility as a selective A1R agonist in experimental settings.

Experimental Protocols

The determination of the binding affinity of this compound for A1 and A2A receptors is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Radioligand Binding Assay Protocol

Objective: To determine the inhibition constant (Ki) of this compound for the human A1 and A2A adenosine receptors.

Materials:

  • Membrane Preparations: Cell membranes from stable cell lines overexpressing either the human A1 adenosine receptor (e.g., from CHO or HEK293 cells) or the human A2A adenosine receptor (e.g., from HEK293 cells).

  • Radioligands:

    • For A1R: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) or a suitable agonist radioligand.

    • For A2AR: [³H]ZM241385 (4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol) or [³H]CGS 21680.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-selective adenosine receptor agonist, such as NECA (5'-(N-Ethylcarboxamido)adenosine).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-treated with a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparations on ice and dilute them to the desired protein concentration in the assay buffer.

  • Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add the non-specific binding control, radioligand, and membrane preparation.

    • Competitive Binding: Add the serially diluted this compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (typically 60-120 minutes).

  • Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine IC50: Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Experimental and Biological Context

To further aid in the understanding of the assessment of this compound's selectivity and its biological implications, the following diagrams illustrate the experimental workflow and the distinct signaling pathways of the A1 and A2A adenosine receptors.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_result Result reagents Prepare Reagents (Membranes, Radioligand, Test Compound) dilutions Serial Dilutions of This compound reagents->dilutions setup Set up 96-well Plate (Total, Non-specific, Competitive) dilutions->setup incubation Incubate to Reach Equilibrium setup->incubation filtration Terminate and Filter incubation->filtration wash Wash Filters filtration->wash counting Measure Radioactivity (Scintillation Counting) wash->counting calc_ic50 Calculate IC50 from Competition Curve counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki selectivity Determine A1 vs. A2A Selectivity calc_ki->selectivity

Caption: Experimental workflow for assessing receptor selectivity.

signaling_pathways cluster_A1 A1 Adenosine Receptor Signaling cluster_A2A A2A Adenosine Receptor Signaling A1R A1R Gi Gi/o Protein A1R->Gi Agonist (5'-Chloro-5'- deoxyadenosine) AC_A1 Adenylyl Cyclase Gi->AC_A1 Inhibition PLC PLC Activation Gi->PLC K_channel K+ Channel Activation Gi->K_channel Ca_channel Ca2+ Channel Inhibition Gi->Ca_channel cAMP_A1 ↓ cAMP AC_A1->cAMP_A1 PKA_A1 ↓ PKA Activity cAMP_A1->PKA_A1 A2AR A2AR Gs Gs Protein A2AR->Gs Agonist AC_A2A Adenylyl Cyclase Gs->AC_A2A Stimulation cAMP_A2A ↑ cAMP AC_A2A->cAMP_A2A PKA_A2A ↑ PKA Activity cAMP_A2A->PKA_A2A

Caption: A1 vs. A2A receptor signaling pathways.

References

A Comparative Guide to the Synthesis of 5'-Chloro-5'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5'-Chloro-5'-deoxyadenosine is a key synthetic intermediate in the development of various biologically active nucleoside analogs, including potential therapeutic agents. The efficient and selective synthesis of this compound is therefore of significant interest to the medicinal chemistry and drug development community. This guide provides a comparative overview of common synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid in methodological selection.

Comparison of Synthetic Routes

The synthesis of this compound can be broadly categorized into three main approaches: direct chlorination of adenosine (B11128), chlorination of a protected adenosine derivative, and the Appel reaction. The choice of method often depends on factors such as desired yield, scalability, and the availability of reagents and purification equipment. The following table summarizes the key quantitative parameters for each of these routes.

ParameterRoute 1: Direct Chlorination with Thionyl ChlorideRoute 2: Chlorination of 2',3'-O-IsopropylideneadenosineRoute 3: Appel Reaction
Starting Material Adenosine2',3'-O-IsopropylideneadenosineAdenosine
Key Reagents Thionyl chloride (SOCl₂), Pyridine (B92270)Thionyl chloride (SOCl₂), PyridineTriphenylphosphine (B44618) (PPh₃), Carbon tetrachloride (CCl₄)
Solvent Acetonitrile (B52724)AcetonitrileCarbon tetrachloride
Reaction Temperature 0°C to Room Temperature0°C to Room TemperatureReflux
Reaction Time 3-18 hours3-4 hours to overnight1 hour
Yield 63-94%[1][2]~86%[3]75-81% (for a model reaction)[4]
Purification Recrystallization, Column ChromatographyColumn ChromatographyFiltration, Distillation

Experimental Protocols

Route 1: Direct Chlorination of Adenosine with Thionyl Chloride

This method is a widely employed and cost-effective approach for the synthesis of this compound. It proceeds via the formation of a 2',3'-O-sulfinyl intermediate, which can be hydrolyzed to the desired product. This approach can be performed without the use of hexamethylphosphoramide (B148902) (HMPA), a potential carcinogen.[2][5]

Protocol:

  • Suspend adenosine (1 equivalent) in anhydrous acetonitrile.

  • Cool the suspension to 0°C in an ice bath.

  • Add thionyl chloride (3 equivalents) to the stirred suspension.

  • Add pyridine (2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Add water to the reaction mixture to quench the reaction and hydrolyze the intermediate.

  • Remove the acetonitrile by vacuum distillation.

  • Add methanol (B129727) and then concentrated ammonium (B1175870) hydroxide (B78521) to adjust the pH to 9.

  • Cool the solution to 0°C for 1 hour to precipitate the product.

  • Filter the solid, wash with cold methanol, and dry under vacuum to yield this compound.[6]

A variation of this procedure involves the use of HMPA with thionyl chloride, which can lead to high yields ranging from 75-100%.[5]

Route 2: Chlorination of Protected Adenosine (2',3'-O-Isopropylideneadenosine)

To achieve greater selectivity for the 5'-hydroxyl group and minimize side reactions, a protection strategy can be employed. The 2' and 3'-hydroxyl groups of adenosine are first protected as an isopropylidene acetal.

Protocol:

Step 1: Synthesis of 2',3'-O-Isopropylideneadenosine

  • Suspend adenosine in anhydrous acetone.

  • Add an excess of 2,2-dimethoxypropane (B42991) and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain 2',3'-O-Isopropylideneadenosine.[7][8]

Step 2: Chlorination of 2',3'-O-Isopropylideneadenosine

  • Dissolve 2',3'-O-Isopropylideneadenosine (1 equivalent) in acetonitrile.

  • Cool the solution in an ice bath.

  • Add pyridine (2.2 equivalents) and then thionyl chloride (5.4 equivalents).

  • Stir the reaction mixture at 0-5°C for 3-4 hours, then allow it to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture in a vacuum.

  • Dissolve the crude product in methanol and purify by silica (B1680970) gel column chromatography to afford the target compound.[3]

Route 3: Appel Reaction

The Appel reaction provides a mild method for the conversion of alcohols to alkyl halides.[9] While a common method, specific high-yield examples for the direct conversion of unprotected adenosine to this compound are less detailed in the provided search results. The following is a general protocol for the Appel reaction.

Protocol:

  • Dissolve the alcohol (adenosine, 1 equivalent) and triphenylphosphine (1.3 equivalents) in anhydrous carbon tetrachloride.

  • Heat the reaction mixture to reflux for 1 hour.

  • Cool the mixture to room temperature.

  • Add pentane (B18724) to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and wash the solid with pentane.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by distillation or chromatography to yield the alkyl chloride.[4]

Reaction Pathway Visualizations

The following diagrams illustrate the key synthetic transformations described above.

G cluster_0 Route 1: Direct Chlorination Adenosine Adenosine Intermediate 2',3'-O-Sulfinyladenosine Intermediate Adenosine->Intermediate + SOCl₂, Pyridine in Acetonitrile Product1 This compound Intermediate->Product1 + H₂O / NH₄OH

Caption: Synthetic pathway for the direct chlorination of adenosine.

G cluster_1 Route 2: Chlorination of Protected Adenosine Adenosine2 Adenosine ProtectedAdenosine 2',3'-O-Isopropylideneadenosine Adenosine2->ProtectedAdenosine + 2,2-Dimethoxypropane, Acid catalyst ProtectedProduct 5'-Chloro-5'-deoxy-2',3'-O- isopropylideneadenosine ProtectedAdenosine->ProtectedProduct + SOCl₂, Pyridine Product2 This compound ProtectedProduct->Product2 Acidic Deprotection

Caption: Synthesis via protection, chlorination, and deprotection.

G cluster_2 Route 3: Appel Reaction Adenosine3 Adenosine Product3 This compound Adenosine3->Product3 + PPh₃, CCl₄ Byproduct Triphenylphosphine oxide Product3->Byproduct Separation

Caption: The Appel reaction for the conversion of adenosine.

References

Safety Operating Guide

Proper Disposal Procedures for 5'-Chloro-5'-deoxyadenosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5'-Chloro-5'-deoxyadenosine, a modified nucleoside analog. Adherence to these procedures will help ensure the safety of laboratory personnel and minimize environmental impact by complying with national and local regulations.[1]

I. Understanding the Compound and Associated Hazards

This compound is a chemical that requires careful handling due to its potential health effects. According to its Safety Data Sheet (SDS), it is classified with the GHS07 pictogram, indicating that it can be harmful. The primary risks are associated with inhalation, ingestion, and skin or eye contact.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these hazards, this compound must be managed as a hazardous chemical waste.

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must wear appropriate Personal Protective Equipment (PPE).

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area or a chemical fume hood.

III. Segregation and Waste Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions. Waste this compound should be collected separately from other waste streams.

  • Solid Waste:

    • Dispose of solid this compound in its original container whenever possible.[1]

    • If the original container is not available, use a clearly labeled, compatible, and sealable container.

    • Contaminated materials such as gloves, weigh boats, and absorbent paper should be collected in a dedicated, sealed plastic bag and placed in a container for solid chemical waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.

IV. Step-by-Step Disposal Protocol

The following protocol outlines the process for the disposal of this compound from the point of generation to collection.

  • Initial Assessment:

    • Identify the this compound waste to be disposed of (solid, liquid, or contaminated labware).

    • Ensure all required PPE is worn correctly.

  • Waste Container Preparation:

    • Select a compatible waste container. For solid waste, the original container is preferred. For liquid waste, use a designated chemical waste container.

    • Affix a "Hazardous Waste" label to the container and fill in all required information.

  • Waste Transfer:

    • Carefully transfer the waste into the prepared container, minimizing the creation of dust or aerosols.

    • Securely close the container immediately after adding the waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be under the control of the laboratory personnel, away from general laboratory traffic, and clearly marked.

  • Request for Pickup:

    • Once the waste container is full or has been in storage for the maximum allowed time per institutional and local regulations, arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

V. Decontamination of Laboratory Equipment

Equipment and surfaces contaminated with this compound must be decontaminated to prevent cross-contamination and accidental exposure.

  • Prepare Decontamination Solution:

    • Use a mild detergent and water solution for general cleaning of non-porous surfaces. For more thorough decontamination, a solvent in which this compound is soluble (such as DMSO or heated water) can be used, followed by a water rinse.[2] The rinsate from this cleaning process must be collected as hazardous waste.

  • Decontamination Procedure:

    • Wearing appropriate PPE, wipe down all contaminated surfaces and equipment with the cleaning solution.

    • For equipment that can be submerged, wash it thoroughly.

    • Rinse the surfaces with water.

    • Collect all cleaning materials (e.g., wipes, paper towels) and the rinsate for disposal as hazardous waste.

  • Verification:

    • After cleaning, visually inspect the equipment to ensure no residue remains.

VI. Experimental Workflow & Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation cluster_waste_type Waste Characterization cluster_collection Collection & Labeling cluster_final Final Disposal start Identify this compound for Disposal ppe Don Appropriate PPE start->ppe waste_type Determine Waste Type ppe->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid contaminated Contaminated Labware waste_type->contaminated Contaminated solid_container Use Original or Labeled Compatible Container solid->solid_container liquid_container Use Labeled, Leak-Proof Liquid Waste Container liquid->liquid_container decontaminate Decontaminate or Dispose as Solid Waste contaminated->decontaminate label_waste Label with 'Hazardous Waste' & Contents solid_container->label_waste liquid_container->label_waste decontaminate->label_waste storage Store in Satellite Accumulation Area label_waste->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5'-Chloro-5'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5'-Chloro-5'-deoxyadenosine, a nucleoside analog vital for research in areas such as anticancer agent biosynthesis.[1] Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

Essential Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound. This compound is classified with the GHS07 pictogram, indicating it is harmful.[2][3] Hazard statements associated with this chemical are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][3][4]

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or latexTo prevent skin contact and irritation (H315).[2][3]
Body Protection Laboratory coatLong-sleeved, fully buttonedTo protect skin and clothing from spills and contamination.
Eye Protection Safety gogglesChemical splash gogglesTo prevent serious eye irritation from splashes or aerosols (H319).[2][3]
Respiratory Protection N95 respirator or higherWhen handling powder outside of a fume hoodTo avoid inhalation of dust and potential respiratory irritation (H335).[2][3]
Foot Protection Closed-toe shoes---Standard laboratory practice to protect against spills and falling objects.

Procedural Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area (e.g., Chemical Fume Hood) prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO, DMF) weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate dispose_liquid Dispose of Liquid Waste in Labeled Halogenated Organic Waste Container decontaminate->dispose_liquid dispose_solid Dispose of Contaminated Solids in Labeled Solid Waste Container decontaminate->dispose_solid remove_ppe Doff PPE Correctly dispose_liquid->remove_ppe dispose_solid->remove_ppe end_op End of Operation remove_ppe->end_op start Start start->prep_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Chloro-5'-deoxyadenosine
Reactant of Route 2
Reactant of Route 2
5'-Chloro-5'-deoxyadenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.